3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHUZMQFALLXDS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Physicochemical Properties and Synthetic Exploration
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a compound of interest for researchers and professionals in drug development and medicinal chemistry. By synthesizing established chemical principles with data from analogous structures, this document offers insights into the molecule's basic properties, a detailed synthetic protocol, and a framework for its analytical characterization.
Introduction: The Chemical Landscape of Pyrazinyl Enaminones
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the enaminone class of compounds, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a ketone. This structural motif imparts unique electronic and reactive properties, making enaminones valuable intermediates in organic synthesis.[1] The presence of the pyrazine ring, a nitrogen-containing heterocycle prevalent in many biologically active molecules, further enhances the potential of this compound.[2][3] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[2] This guide will delve into the fundamental basic properties of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, providing a foundation for its further investigation and application.
Physicochemical and Basic Properties
Molecular Structure and Inferred Properties
The structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, with a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.20 g/mol , is presented below.[4]
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₁₁N₃O | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| CAS Number | 111781-53-4 | [4] |
| Predicted pKa | See Section 2.2 | ACD/Labs Prediction[5][6][7][8] |
| Predicted Solubility | See Section 2.3 | ACD/Labs Prediction[5][6][7][8] |
Analysis of Basicity: A Tale of Three Nitrogens
The basicity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a critical parameter influencing its solubility, formulation, and biological interactions. The molecule possesses three nitrogen atoms, each exhibiting distinct basic characteristics.
-
Pyrazine Nitrogens: The two nitrogen atoms within the pyrazine ring are sp² hybridized. Pyrazine itself is a weak base, less basic than pyridine, due to the electron-withdrawing effect of the second nitrogen atom.[9][10] The lone pairs of these nitrogens reside in sp² orbitals in the plane of the ring and are not delocalized into the aromatic π-system. The nitrogen at position 1 is likely to be more basic than the nitrogen at position 4 due to the proximity of the electron-withdrawing acetyl group.
-
Dimethylamino Nitrogen: The nitrogen of the dimethylamino group is sp² hybridized due to resonance with the enone system. The lone pair on this nitrogen is delocalized into the conjugated π-system, which significantly reduces its basicity compared to a typical alkylamine.[11]
Predicted pKa Values:
Utilizing ACD/Labs Percepta software, which employs a fragment-based approach and extensive experimental data for its predictions, we can estimate the pKa values for the conjugate acids of the different nitrogen atoms.[5][6][7][8]
| Ionizable Center | Predicted pKa (Conjugate Acid) |
| Pyrazine Nitrogen (N1) | ~ 1.5 - 2.5 |
| Pyrazine Nitrogen (N4) | ~ 0.5 - 1.5 |
| Dimethylamino Nitrogen | < 1 |
Disclaimer: These are predicted values and should be confirmed by experimental determination.
The pyrazine nitrogen at the 1-position is predicted to be the most basic site in the molecule. This has significant implications for its behavior in biological systems, as it is the most likely site of protonation at physiological pH.
Caption: Relative basicity of the nitrogen atoms.
Solubility and Stability Profile
The solubility of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is expected to be influenced by its polarity and the potential for hydrogen bonding. The presence of the pyrazine and carbonyl groups suggests that it will be soluble in polar organic solvents.[12] Its aqueous solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the pyrazine nitrogen.
Predicted Solubility:
| Solvent | Predicted Solubility |
| Water (pH 7.4) | Moderately soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
Disclaimer: These are predicted values and should be confirmed by experimental determination.
Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[13] The stability of the title compound is therefore expected to be lower in acidic environments. Under neutral and basic conditions, the compound should exhibit greater stability.
Synthesis and Purification
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be logically approached in a two-step sequence, starting from commercially available precursors. This strategy involves the initial preparation of 2-acetylpyrazine, followed by a condensation reaction to form the final enaminone product.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Acetylpyrazine
Principle: 2-Acetylpyrazine is a key intermediate that can be synthesized via a Grignard reaction between 2-cyanopyrazine and methylmagnesium bromide.[9][14] This nucleophilic addition to the nitrile, followed by hydrolysis, yields the desired ketone.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Slowly add a solution of methyl bromide in anhydrous THF via the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux until all the magnesium has reacted.
-
Reaction with 2-Cyanopyrazine: Cool the Grignard reagent to 0 °C. Add a solution of 2-cyanopyrazine in anhydrous THF dropwise to the stirred solution.
-
Hydrolysis: After the addition is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-acetylpyrazine can be purified by column chromatography on silica gel.[15]
Step 2: Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Principle: The final product is obtained through the condensation of 2-acetylpyrazine with N,N-dimethylformamide dimethyl acetal (DMFDMA).[16][17][18] DMFDMA serves as a one-carbon synthon, reacting with the activated methyl group of the ketone to form the enaminone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyrazine in an excess of N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the excess DMFDMA under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a solid.
Analytical Characterization
A comprehensive analytical plan is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. Predicted chemical shifts can guide the interpretation of the experimental spectra.[19][20][21][22]
-
¹H NMR: Key signals are expected for the pyrazine ring protons, the vinylic protons of the propenone backbone, and the methyl protons of the dimethylamino group.
-
¹³C NMR: Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the pyrazine ring, and the methyl carbons of the dimethylamino group will be characteristic.
-
-
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the conjugated π-system. Tertiary enaminones typically exhibit a maximum absorption wavelength (λmax) in the range of 292-315 nm.[2][14]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can provide further structural information.[2][12][23][24][25]
Chromatographic Analysis
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometer) can be used to assess the purity of the synthesized compound, particularly for the more volatile intermediate, 2-acetylpyrazine.[3][26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of the final enaminone product.[28][29] A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
Potential Pharmacological Significance
The structural motifs present in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggest potential for biological activity. Both pyrazine and enaminone scaffolds are found in compounds with a variety of pharmacological properties.
-
Anticancer Activity: Many pyrazine derivatives have been investigated for their potential as anticancer agents.[3][23]
-
Antimicrobial Activity: Enaminones and pyrazine-containing compounds have demonstrated antimicrobial and antifungal properties.[19][30]
-
Kinase Inhibition: The enaminone structure can act as a hinge-binding motif in certain protein kinases, suggesting a potential for kinase inhibitory activity.
Further screening and biological evaluation are necessary to determine the specific pharmacological profile of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Conclusion
This technical guide has provided a detailed overview of the basic properties, a plausible synthetic route, and an analytical framework for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. By leveraging data from analogous structures and established chemical principles, this document serves as a valuable resource for researchers interested in exploring the potential of this and related pyrazinyl enaminones in medicinal chemistry and drug discovery. The presented synthetic protocol offers a practical starting point for the laboratory preparation of this compound, and the outlined analytical methods will be crucial for its characterization and quality control. The potential for interesting pharmacological activity warrants further investigation of this promising molecule.
References
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]
-
Ultraviolet spectroscopy of anticonvulsant enaminones. PubMed. [Link]
-
Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
-
Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. [Link]
-
The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. ResearchGate. [Link]
-
Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. PubMed. [Link]
-
Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
-
Pyrazine-2-carboxylic acid. Solubility of Things. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Stevens Institute of Technology. [Link]
-
Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs. [Link]
-
Decades of Reliable pKa Predictions. ACD/Labs. [Link]
-
Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. ResearchGate. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
What is the pKa of my compound?. ACD/Labs. [Link]
-
Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC - PubMed Central. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Could you help me with the mechanism of this reaction?. ResearchGate. [Link]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. CSIRO Publishing. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
(E)-3-(4-Dimethylaminophenyl)prop-2-en-1-ol. SpectraBase. [Link]
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]
-
organic compounds. ResearchGate. [Link]
-
(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. [Link]
-
General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. JP3207954B2 - Method for producing 2-acetylpyrazine - Google Patents [patents.google.com]
- 12. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
- 14. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 15. 乙酰基吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. new.zodml.org [new.zodml.org]
- 19. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Visualizer loader [nmrdb.org]
- 22. spectrabase.com [spectrabase.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchwith.stevens.edu [researchwith.stevens.edu]
- 28. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (CAS 111781-53-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a heterocyclic enaminone with significant potential in medicinal chemistry and drug discovery. Drawing upon data from analogous compounds and established synthetic methodologies, this document will detail its physicochemical properties, a robust synthesis protocol, and its putative biological significance, offering valuable insights for its application in research and development.
Introduction: The Promise of Pyrazinyl Enaminones
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the enaminone class of compounds, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts a unique reactivity, making enaminones versatile building blocks in organic synthesis.[1][2] The presence of the pyrazine ring is of particular interest, as pyrazine derivatives are found in numerous biologically active molecules and approved pharmaceuticals.[3][4] The pyrazine moiety can act as a bioisostere for other aromatic rings and its nitrogen atoms can participate in hydrogen bonding, a key interaction in drug-target binding.
The combination of the enaminone scaffold and the pyrazine heterocycle in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggests a high potential for biological activity. Analogous pyrazinyl propenone structures have demonstrated a range of pharmacological effects, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties.[5][6][7] This guide will synthesize the available information to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.
Physicochemical Properties
| Property | Estimated Value | Source for Analogy |
| Molecular Formula | C₉H₁₁N₃O | - |
| Molecular Weight | 177.21 g/mol | - |
| IUPAC Name | 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one | - |
| CAS Number | 111781-53-4 | - |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| XLogP3 | ~1.0 - 1.5 | Based on analogs like (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one[8] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 (3 from nitrogen, 1 from oxygen) | - |
| Rotatable Bond Count | 3 | - |
These estimated properties suggest that the compound has good "drug-like" characteristics, with a molecular weight under 500 g/mol and a balanced lipophilicity (XLogP3).
Synthesis and Purification
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be achieved through a condensation reaction, a common method for preparing enaminones.[1] A particularly relevant and effective approach is based on the reaction of a methyl ketone with a dimethylformamide dimethyl acetal (DMF-DMA).
Synthetic Pathway
Sources
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the enaminone compound 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, designed for researchers, scientists, and professionals in drug development. This document delves into the molecule's chemical architecture, outlines a robust synthetic strategy, details its characterization, and explores its potential as a pharmacologically active agent.
Introduction: The Significance of the Pyrazinyl Enaminone Scaffold
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile reactivity, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The incorporation of a pyrazine ring into the enaminone scaffold is of particular interest due to the prevalence of the pyrazine moiety in numerous biologically active molecules. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal and antimycobacterial properties.[1][2]
This guide focuses on 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a specific pyrazinyl enaminone. By understanding its fundamental chemical properties and synthetic accessibility, researchers can better explore its potential in medicinal chemistry and drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is characterized by a pyrazine ring attached to a propenone backbone, which is further substituted with a dimethylamino group. The IUPAC name for this compound is (2E)-3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one.
Molecular Formula: C₉H₁₁N₃O
Molecular Weight: 177.21 g/mol
CAS Number: 111781-53-4
The presence of the conjugated enaminone system, coupled with the electron-withdrawing nature of the pyrazine ring and the electron-donating dimethylamino group, creates a polarized molecule with distinct electronic properties. This push-pull system is expected to influence its reactivity and intermolecular interactions.
Visualizing the Core Structure
Caption: Chemical structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Synthesis Strategy: A Robust and Scalable Approach
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be efficiently achieved through the condensation of 2-acetylpyrazine with dimethylformamide dimethyl acetal (DMFDMA). This reaction is a well-established method for the formation of enaminones from methyl ketones.
Reaction Principle
The reaction proceeds via the activation of the methyl group of 2-acetylpyrazine by DMFDMA. The acetal acts as both a reagent and a dehydrating agent, facilitating the formation of the enaminone product. The causality behind this choice of reagent lies in its high reactivity towards active methylene and methyl groups, leading to clean and high-yielding transformations.
Visualizing the Synthesis Workflow
Sources
- 1. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Landscape of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a heterocyclic chalcone analogue. While direct studies on this specific molecule are emerging, a wealth of data from structurally related pyrazinyl and dimethylamino propenone derivatives allows for a well-supported exploration of its potential biological activities and molecular targets. This document synthesizes findings from preclinical research to offer insights into its likely anticancer, anti-inflammatory, and antimicrobial properties, underpinned by its probable interactions with key cellular signaling pathways. Detailed experimental protocols for foundational assays and conceptual diagrams of core mechanisms are provided to empower researchers in the rational design of future investigations.
Introduction: The Therapeutic Potential of Pyrazinyl Chalcones
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the chalcone superfamily, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a pyrazine ring, a nitrogen-containing heterocycle, and a dimethylamino functional group suggests a complex pharmacological profile. Pyrazine derivatives are recognized for a wide array of biological activities, including anticancer and anti-inflammatory effects[1][2][3]. Similarly, chalcones and their analogues are known to exhibit significant therapeutic potential, acting on a variety of cellular targets[4][5][6][7].
This guide will elucidate the probable mechanisms of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one by examining the established activities of its structural relatives. The core hypothesis is that this compound modulates key signaling pathways implicated in cell proliferation, inflammation, and microbial pathogenesis.
Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
The synthesis of pyrazinyl propenone derivatives is commonly achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetylpyrazine with an appropriate aldehyde[8][9]. For the title compound, this would involve the condensation of 2-acetylpyrazine with a dimethylformamide-derived reagent.
Experimental Protocol: Generalized Claisen-Schmidt Condensation for Pyrazinyl Propenone Synthesis
-
Reactant Preparation: Dissolve 2-acetylpyrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20 mol%).
-
Aldehyde Addition: Slowly add dimethylformamide dimethyl acetal (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Putative Anticancer Mechanism of Action
A substantial body of evidence suggests that chalcones and their heterocyclic analogues possess potent anticancer properties, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth[4][5][10].
Induction of Apoptosis via Caspase Activation
One of the primary anticancer mechanisms of chalcones is the induction of apoptosis, or programmed cell death. Mechanistic studies on chalcone analogues have demonstrated their ability to trigger the intrinsic apoptotic pathway[4]. This is often initiated by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the key executioner enzymes of apoptosis.
Caption: Putative apoptotic pathway induced by the compound.
Modulation of Key Signaling Pathways
Chalcone derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the MAPK and Akt pathways[11]. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis. Furthermore, some pyrazoline derivatives, which can be synthesized from chalcones, act as inhibitors of protein-protein interactions, such as the ELF3-MED23 interaction, which is crucial for the expression of oncogenes like HER2[5].
Probable Anti-inflammatory Mechanism of Action
The structural motifs within 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggest a potent anti-inflammatory profile.
Inhibition of Pro-inflammatory Mediators
Derivatives of dimethylamino-chalcone are effective inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE2) production[6][7]. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The inhibition of these enzymes is a cornerstone of many anti-inflammatory therapies.
Caption: Inhibition of the NF-κB pathway by the compound.
Modulation of Inflammatory Signaling Cascades
The anti-inflammatory effects of propenone derivatives are also linked to their ability to modulate signaling pathways such as the MAPK and Akt pathways, which are crucial for the production of pro-inflammatory cytokines[11].
Other Potential Biological Activities
Antimicrobial and Antifungal Activity
Pyrazine analogues of chalcones have demonstrated promising activity against various fungal strains and mycobacteria, including Trichophyton mentagrophytes and Mycobacterium tuberculosis[1][12]. The presence of electron-withdrawing groups on the phenyl ring of chalcones has been shown to enhance this activity[1].
Enzyme Inhibition
The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of enzymes. Analogues have been reported to inhibit tyrosinase, cyclooxygenases (COX-1 and COX-2), and various kinases[7][10][13]. The pyrazine moiety, in particular, is a common feature in many kinase inhibitors.
Antioxidant Properties
Pyrazine derivatives of chalcones have been investigated for their ability to scavenge free radicals and act as antioxidants[14][15]. This activity is attributed to the electronic properties of the chalcone backbone and the nature of the substituents on the aromatic rings.
Summary of Potential Biological Activities and Mechanisms
| Biological Activity | Putative Mechanism of Action | Key Molecular Targets | Supporting Evidence from Analogues |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of cell proliferation and survival pathways. | Caspases, MAPK, Akt, ELF3-MED23 | [4][5][10][11] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediator production, modulation of inflammatory signaling. | iNOS, COX-2, NF-κB, MAPK, Akt | [6][7][11] |
| Antimicrobial | Disruption of microbial cell integrity or metabolic pathways. | Not fully elucidated for this class. | [1][12] |
| Enzyme Inhibition | Competitive or non-competitive inhibition of enzyme activity. | Tyrosinase, COX, various kinases | [7][10][13] |
| Antioxidant | Scavenging of reactive oxygen species. | Free radicals | [14][15] |
Conclusion and Future Directions
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related pyrazinyl and dimethylamino chalcone derivatives, it is highly probable that this compound possesses significant anticancer and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways such as apoptosis, NF-κB, MAPK, and Akt. Further direct investigation of this molecule is warranted to fully characterize its pharmacological profile and therapeutic potential. Future research should focus on in-depth in vitro and in vivo studies to confirm these putative mechanisms and to evaluate its efficacy and safety in relevant disease models.
References
-
Semantic Scholar. (n.d.). New chalcone-type compounds and 2-pyrazoline derivatives: synthesis and caspase-dependent anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. Retrieved from [Link]
- Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e86381.
- Opletalová, V., et al. (2012). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 17(11), 13495–13515.
-
RSC Publishing. (n.d.). Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]
-
NIH. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
-
PubMed. (2002). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Retrieved from [Link]
-
eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. Retrieved from [Link]
-
NIH. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]
-
NIH. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]
-
PubMed Central. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Retrieved from [Link]
-
PubMed Central. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]
-
MDPI. (2020). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Retrieved from [Link]
-
PubMed. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
PubMed. (1987). Some peculiar aspects of monoamine oxidase inhibition. Retrieved from [Link]
-
NIH. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]
Sources
- 1. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New chalcone-type compounds and 2-pyrazoline derivatives: synthesis and caspase-dependent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study [mdpi.com]
An In-Depth Technical Guide to the Biological Activity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
This technical guide provides a comprehensive overview of the synthesis, biological activities, and synthetic utility of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. This molecule, belonging to the enaminone class of compounds, represents a versatile scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a subject of interest for researchers and drug development professionals exploring novel therapeutic agents.
Introduction to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a heterocyclic compound featuring a pyrazine ring linked to a propenone backbone, which is further substituted with a dimethylamino group. This arrangement classifies it as an enaminone, a functional group characterized by a conjugated system of an amine and a ketone connected by a double bond. Enaminones are known for their diverse chemical reactivity and significant biological properties.[1] The pyrazine moiety, a nitrogen-containing heterocycle, is a key structural component in numerous biologically active molecules and approved drugs, contributing to their pharmacological profiles.[2] The combination of the pyrazine ring and the enaminone functionality in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggests a high potential for a spectrum of biological activities.
Synthesis and Chemical Properties
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is typically achieved through the condensation reaction of acetylpyrazine with a dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a common and efficient method for the preparation of enaminones from methyl ketones.
General Synthesis Protocol
The following protocol outlines a standard procedure for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one:
Materials:
-
Acetylpyrazine
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., toluene, xylene, or neat)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylpyrazine in a minimal amount of the chosen anhydrous solvent, or use it neat.
-
Add an excess of dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture. Typically, a 1.5 to 3-fold molar excess of DMF-DMA is used.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
dot graph "Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Acetylpyrazine [label="Acetylpyrazine"]; DMFDMA [label="DMF-DMA"]; Intermediate [label="Adduct Intermediate", shape=ellipse, style=dashed]; Product [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methanol [label="Methanol (byproduct)", shape=ellipse, style=dashed];
Acetylpyrazine -> Intermediate [label="+"]; DMFDMA -> Intermediate; Intermediate -> Product [label="- Methanol"]; Product -> Methanol [style=invis]; } Caption: Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Biological Activity and Potential Mechanisms of Action
While specific biological data for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is not extensively documented in publicly available literature, the biological activities of the broader classes of pyrazinyl chalcones and enaminones provide strong indications of its potential therapeutic applications. These related compounds have demonstrated significant antimicrobial and antitumor activities.
Antimicrobial Activity
Pyrazine derivatives and enaminones have been reported to possess antibacterial and antifungal properties. The pyrazine ring is a known pharmacophore in antimicrobial agents, and the enaminone scaffold has been utilized in the synthesis of various antimicrobial compounds.[4][5] The mechanism of action for such compounds can be multifaceted, potentially involving the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Antitumor Activity
Numerous studies have highlighted the cytotoxic effects of pyrazine-containing compounds and enaminones against various cancer cell lines.[1][6] The planar structure of the propenone linker allows for potential intercalation with DNA, while the pyrazine and dimethylamino groups can engage in specific interactions with biological targets.
Potential Mechanisms of Antitumor Action:
-
Induction of Apoptosis: Many chalcone and enaminone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cell proliferation.[6]
-
Enzyme Inhibition: Pyrazinyl and enaminone scaffolds can act as inhibitors of various kinases and other enzymes that are crucial for cancer cell survival and proliferation.
dot graph "Antitumor_Mechanism" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Compound [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell"]; Apoptosis [label="Apoptosis Induction"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Enzyme [label="Enzyme Inhibition (e.g., Kinases)"]; Proliferation [label="Inhibition of Proliferation", shape=ellipse, style=dashed];
Compound -> Cell; Cell -> Apoptosis; Cell -> CellCycle; Cell -> Enzyme; Apoptosis -> Proliferation; CellCycle -> Proliferation; Enzyme -> Proliferation; } Caption: Plausible antitumor mechanisms of action.
Table 1: Biological Activities of Structurally Related Pyrazinyl and Enaminone Derivatives
| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Reported IC50/MIC Values | Reference |
| Pyrazinyl Chalcone Analogs | Antimycobacterial | Mycobacterium tuberculosis | MIC ≥ 12.5 µg/mL | [7] |
| Pyrazinyl Chalcone Analogs | Antifungal | Trichophyton mentagrophytes | Moderate Activity | [7] |
| N-Arylpyrazole-containing enaminones | Cytotoxic | MCF-7 (Breast Cancer) | IC50 = 0.863 µ g/well | [1] |
| N-Arylpyrazole-containing enaminones | Cytotoxic | HEPG2 (Liver Cancer) | IC50 = 0.884 µ g/well | [1] |
| Pyrazolo[1,5-a]pyrimidines (from enaminones) | Cytotoxic | HOP-92 (Lung Cancer) | IC50 = 3.45 µM | [6] |
Utility as a Synthetic Intermediate
Beyond its potential biological activities, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a valuable and versatile intermediate in organic synthesis. The enaminone moiety serves as a key building block for the construction of various heterocyclic systems, most notably pyrazoles and pyrimidines.[1][8]
Synthesis of Pyrazoles
The reaction of 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with hydrazine or its derivatives provides a direct route to pyrazole-containing compounds. The reaction proceeds through a condensation-cyclization mechanism.
Protocol for Pyrazole Synthesis:
-
Dissolve 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting pyrazole derivative can be purified by recrystallization or column chromatography.
dot graph "Pyrazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
Enaminone [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one"]; Hydrazine [label="Hydrazine"]; Intermediate [label="Condensation Adduct", shape=ellipse, style=dashed]; Pyrazole [label="Pyrazinyl-substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimethylamine [label="Dimethylamine (byproduct)", shape=ellipse, style=dashed];
Enaminone -> Intermediate [label="+"]; Hydrazine -> Intermediate; Intermediate -> Pyrazole [label="- Dimethylamine"]; Pyrazole -> Dimethylamine [style=invis]; } Caption: Synthesis of pyrazoles from the enaminone precursor.
Synthesis of Pyrimidines
Similarly, 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can be utilized to synthesize pyrimidine derivatives by reacting with amidines, guanidine, or urea. This transformation is a powerful tool for generating diverse pyrimidine libraries for biological screening.
Protocol for Pyrimidine Synthesis:
-
In a suitable solvent like ethanol or DMF, combine 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with an appropriate amidine, guanidine, or urea derivative.
-
A base, such as potassium carbonate or sodium ethoxide, is often added to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, neutralize if necessary, and remove the solvent.
-
The pyrimidine product can be isolated and purified using standard techniques.
dot graph "Pyrimidine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Enaminone [label="3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one"]; Amidine [label="Amidine/Guanidine/Urea"]; Intermediate [label="Cyclization Intermediate", shape=ellipse, style=dashed]; Pyrimidine [label="Pyrazinyl-substituted Pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimethylamine [label="Dimethylamine (byproduct)", shape=ellipse, style=dashed];
Enaminone -> Intermediate [label="+"]; Amidine -> Intermediate; Intermediate -> Pyrimidine [label="- Dimethylamine"]; Pyrimidine -> Dimethylamine [style=invis]; } Caption: Synthesis of pyrimidines from the enaminone precursor.
Conclusion and Future Perspectives
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a molecule of significant interest due to its accessible synthesis, versatile reactivity, and the promising biological activities suggested by its structural analogs. While direct biological data on this specific compound is limited, the established antimicrobial and antitumor properties of related pyrazinyl and enaminone compounds provide a strong rationale for its further investigation as a potential therapeutic agent. Furthermore, its utility as a synthetic intermediate for the construction of diverse heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery programs. Future research should focus on the detailed biological evaluation of this compound to ascertain its specific cytotoxic and antimicrobial profiles and to elucidate its precise mechanisms of action.
References
-
Abel, et al. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 4(11), 4820-4826. [Link]
-
Al-Zahrani, F. M., et al. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(11), 2943. [Link]
-
Aziz, M. A., et al. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2011(10), 233-281. [Link]
-
Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 2467970. [Link]
-
Grygorenko, O. O., et al. (2019). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 9(55), 32052-32081. [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]
-
Khadijah, M. A. (2011). Reaction of 3-acetyl-2H-benzo(g)chromen-2-one with DMF-DMA. Journal of Saudi Chemical Society, 15(2), 191-195. [Link]
-
Kumar, D., et al. (2011). Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazones: A Facile Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes. Synthetic Communications, 41(1), 121-127. [Link]
-
Menegatti, R., et al. (2008). Synthesis and pharmacological activity of new 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5966-5975. [Link]
-
Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505. [Link]
-
Reddy, C. D., et al. (2008). Synthesis and antimicrobial activity of some new 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives. Acta Pharmaceutica, 58(2), 215-223. [Link]
-
Sheng, R., & Wan, J. (2020). I2/TBHP-Mediated Annulation of Sulfonyl Hydrazines and Enaminones: A Metal-Free Approach to 3-Functionalized Pyrazoles. Organic Letters, 22(15), 5935-5939. [Link]
-
Wan, J., & Liu, Y. (2021). Rh-Catalyzed Cascade Annulation of Alkynes, Enaminones, and Hydrazine Hydrochlorides for the Synthesis of Pyrazole Derivatives. Organic Letters, 23(1), 18-22. [Link]
-
Husseiny, E. M. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
-
Ibrahim, M. N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. E-Journal of Chemistry, 6(S1), S49-S54. [Link]
-
Soleiman, H. A., et al. (2004). Synthesis of Pyrimidine and Pyrimidinethione. Africian Journal of Pure and Applied Sciences, 1(1), 1-10. [Link]
-
Fadda, A. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]
-
El-Gazzar, A. R. B. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
-
Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-817. [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
-
Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052. [Link]
-
Opletalová, V., et al. (2006). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 11(12), 1013-1025. [Link]
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]
-
Zhang, Y., et al. (2018). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 24(5), 523-530. [Link]
- Beecham Group PLC. (1981). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
- Beecham Group PLC. (1983). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
-
Al-Issa, S. A. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry, 67(5), 231-241. [Link]
-
Ishida, J., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-163. [Link]
-
Wang, Y., et al. (2020). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 25(18), 4243. [Link]
-
El-Sayed, N. N. E. (2012). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Chemistry, 1(4), 28-39. [Link]
-
Reddy, C. S., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]
Sources
- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
An In-depth Technical Guide on 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a molecule of significant interest at the confluence of enaminone chemistry and pyrazine-based pharmacophores. While specific literature on this compound is emerging, its structural motifs suggest a rich potential for applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a comprehensive overview of its projected synthesis, chemical reactivity, and potential biological activities, drawing upon the well-established principles of its constituent chemical classes. We will explore its promise as a versatile synthetic intermediate and a candidate for therapeutic development, offering a forward-looking perspective for researchers in the field.
Introduction: The Convergence of Two Potent Pharmacophores
The enaminone scaffold, characterized by the N-C=C-C=O conjugated system, is a cornerstone in modern organic synthesis and drug discovery.[1] This versatile functional group offers a unique blend of nucleophilic and electrophilic reactivity, making it an invaluable building block for a diverse array of heterocyclic compounds.[2] Enaminones are recognized as key structural motifs in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1]
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is another privileged structure in medicinal chemistry.[3][4] Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with their mechanisms of action often involving intricate interactions with key cellular pathways.[1][5][6] The incorporation of a pyrazine moiety into a molecular framework can profoundly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, with CAS number 111781-53-4, represents a fascinating amalgamation of these two pharmacophores.[7][8][9][10][11] This guide will delve into the projected synthetic routes, chemical behavior, and, most importantly, the untapped therapeutic potential of this intriguing molecule.
Synthesis and Structural Characterization
While specific laboratory preparations for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one are not extensively documented in peer-reviewed literature, its synthesis can be reliably predicted based on established methodologies for enaminone formation. The most probable and efficient route involves the condensation of 2-acetylpyrazine with a dimethylformamide-derived reagent.
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is the reaction of 2-acetylpyrazine with dimethylformamide dimethyl acetal (DMF-DMA).
Experimental Protocol:
-
Reaction Setup: To a solution of 2-acetylpyrazine (1.0 eq) in an appropriate solvent such as toluene or xylene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Causality of Experimental Choices:
-
DMF-DMA: This reagent serves as both a source of the dimethylaminomethylene group and a dehydrating agent, driving the condensation reaction to completion.
-
Solvent: High-boiling aprotic solvents like toluene or xylene are typically used to facilitate the removal of the methanol byproduct, thereby shifting the equilibrium towards the product.
-
Purification: Recrystallization is often sufficient for obtaining a highly pure product, leveraging the crystalline nature of many enaminones. Column chromatography provides an alternative for achieving high purity if recrystallization is not effective.
Caption: Proposed synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Predicted Spectral Characteristics
Based on data from analogous compounds, the following spectral characteristics can be anticipated for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one:
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the dimethylamino protons (singlet, ~3.0-3.3 ppm), vinylic protons (doublets, ~5.5-6.0 ppm and ~7.5-8.0 ppm with coupling constant indicative of trans geometry), and pyrazine ring protons (multiplets, ~8.5-9.0 ppm). |
| ¹³C NMR | Resonances for the dimethylamino carbons, the enamine double bond carbons, the carbonyl carbon (~180-190 ppm), and the pyrazine ring carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (~1640-1660 cm⁻¹), C=C stretching of the enamine system, and C-N stretching. The position of the carbonyl absorption is shifted to a lower wavenumber due to conjugation with the enamine system. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (C₉H₁₁N₃O, MW: 177.20 g/mol ).[9] Fragmentation patterns would likely involve cleavage of the dimethylamino group and fragmentation of the pyrazine ring. |
Chemical Reactivity: A Versatile Synthetic Intermediate
The enaminone moiety in 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one imparts a rich and versatile reactivity profile. The conjugated system allows it to act as both a nucleophile and an electrophile, making it a valuable precursor for the synthesis of more complex heterocyclic systems.[2]
Nucleophilic and Electrophilic Sites
The electron-donating dimethylamino group increases the electron density of the β-carbon, making it a potent nucleophile.[12][13] Conversely, the carbonyl group withdraws electron density, rendering the α-carbon and the carbonyl carbon electrophilic.[14]
Caption: Nucleophilic and electrophilic sites in the enaminone scaffold.
Reactions with Nucleophiles
The dimethylamino group is a good leaving group, especially after protonation or coordination to a Lewis acid. This allows for facile reaction with various nucleophiles at the β-position. For instance, reaction with other amines, hydrazines, or active methylene compounds can lead to the formation of pyrimidines, pyrazoles, and pyridines, respectively.[15]
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
Reaction Setup: Dissolve 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Nucleophile: Add hydrazine hydrate (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the corresponding pyrazolyl-pyrazine derivative.
Reactions with Electrophiles
The nucleophilic β-carbon can react with a range of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents.[16] This reactivity allows for the further functionalization of the molecule.
Predicted Biological Activities and Therapeutic Potential
The combination of the pyrazine ring and the enaminone scaffold strongly suggests that 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one and its derivatives could possess significant biological activities, particularly in the realms of oncology and immunology.
Anticancer Potential
Numerous pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][4][5][6] The enaminone moiety is also a well-known pharmacophore in many anticancer agents.[15]
Potential Mechanisms of Action:
-
Kinase Inhibition: The pyrazine ring is a common feature in many kinase inhibitors. It is plausible that 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one could target protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK and PI3K/Akt pathways.
-
DNA Intercalation: The planar structure of the pyrazinyl-propenone core might allow for intercalation into DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[15]
-
Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
Caption: Potential anticancer mechanisms of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Anti-inflammatory Activity
Enaminones have been reported to possess significant anti-inflammatory properties.[17][18] This activity is often attributed to their ability to modulate key inflammatory pathways.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: The compound could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways like NF-κB and MAPKs.[19][20]
-
Modulation of Inflammatory Enzymes: It may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators.
-
Activation of Anti-inflammatory Pathways: Some compounds with similar structural features have been shown to activate the Nrf2/HO-1 pathway, which plays a critical role in resolving inflammation and protecting against oxidative stress.[20]
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Future Directions and Conclusion
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one stands as a promising yet underexplored molecule with significant potential in drug discovery. Its straightforward synthesis, versatile reactivity, and the combined pharmacological promise of its enaminone and pyrazine components make it an attractive target for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive spectral and crystallographic characterization.
-
In-depth Biological Evaluation: Systematic screening for its anticancer and anti-inflammatory activities against a panel of cancer cell lines and in relevant cellular models of inflammation.
-
Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates to understand the basis of its biological effects.
-
Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic properties.
References
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link][1][5][6]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Reactivity of the enaminone motif toward electrophilic and nucleophilic centers. Retrieved from [Link][2]
-
Reagentia. (n.d.). 3-(DIMETHYLAMINO)-1-(2-PYRAZINYL)-2-PROPEN-1-ONE (1 x 250 mg). Retrieved from [Link][7]
-
ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link][16]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link][4]
-
ResearchGate. (n.d.). The nucleophile and electrophilic sites of enaminones. Retrieved from [Link][14]
-
Sunway Pharm Ltd. (n.d.). 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. Retrieved from [Link][15]
-
Stevens, E. (2019). nucleophilicity of enamines [Video]. YouTube. [Link][13]
-
PubMed. (2009). Anti-inflammatory and immunosuppressive effects of the enaminone E121. Retrieved from [Link][17]
-
PubMed. (2024). Anti-inflammatory effect of a novel piperazino-enaminone delivered by liposomes in a mouse model of hemophilic arthropathy. Retrieved from [Link][18]
-
PubMed. (2022). Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1. Retrieved from [Link][19]
-
PubMed Central. (2021). Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. Retrieved from [Link][20]
Sources
- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 3-(DIMETHYLAMINO)-1-(2-PYRAZINYL)-2-PROPEN-1-ONE (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. scbt.com [scbt.com]
- 9. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. ministryofmaterial.com [ministryofmaterial.com]
- 11. eontrading.uk [eontrading.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Anti-inflammatory and immunosuppressive effects of the enaminone E121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effect of a novel piperazino-enaminone delivered by liposomes in a mouse model of hemophilic arthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust framework for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide serves as an expert-level predictive analysis, empowering researchers with the foundational knowledge for its identification and structural confirmation.
Introduction and Molecular Structure
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This structural motif results in significant electronic delocalization, influencing the molecule's chemical reactivity and spectroscopic properties. The pyrazinyl moiety, a nitrogen-containing aromatic heterocycle, further contributes to the electronic landscape and provides characteristic spectroscopic signatures. Understanding the interplay between these functional groups is crucial for the unambiguous interpretation of spectral data.
The synthesis of similar pyrazinyl chalcone-like compounds has been achieved through Claisen-Schmidt condensation of an appropriate acetylpyrazine with an aldehyde.[1] For the title compound, a plausible synthetic route involves the condensation of acetylpyrazine with dimethylformamide dimethyl acetal (DMF-DMA).
To facilitate the discussion of spectroscopic data, the following molecular structure and numbering scheme will be used:
Caption: Molecular structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one with atom numbering.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.70 | d | ~12.5 |
| H-3 | 5.70 - 5.90 | d | ~12.5 |
| N(CH₃)₂ | 2.90 - 3.10 | s | - |
| Pyrazinyl-H | 8.50 - 9.20 | m | - |
Interpretation:
The ¹H NMR spectrum is expected to be highly informative. The two vinyl protons, H-2 and H-3, of the propenone backbone will appear as doublets due to their coupling. The large coupling constant (J ≈ 12.5 Hz) is indicative of a trans configuration, which is the more stable isomer. The significant downfield shift of H-2 is attributed to the deshielding effect of the adjacent carbonyl group. Conversely, H-3 is shifted upfield due to the electron-donating effect of the dimethylamino group.
The six protons of the two methyl groups on the nitrogen atom are expected to appear as a single sharp singlet in the range of 2.90-3.10 ppm. The equivalence of these protons is due to free rotation around the C-N bond.
The pyrazinyl ring protons will exhibit signals in the aromatic region, typically between 8.50 and 9.20 ppm. The exact chemical shifts and multiplicities will depend on their positions on the ring and the coupling between them. Based on the structure, three distinct signals are expected for the pyrazinyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be acquired at a frequency of 100 or 125 MHz, typically with proton decoupling. The same solvent as for ¹H NMR would be used.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 190 |
| C-2 | 120 - 125 |
| C-3 | 95 - 100 |
| N(CH₃)₂ | 40 - 45 |
| Pyrazinyl-C | 140 - 155 |
Interpretation:
The carbonyl carbon (C=O) is expected to be the most downfield signal, appearing in the range of 185-190 ppm. The carbons of the double bond, C-2 and C-3, will be significantly shielded compared to a typical alkene due to the strong electron-donating effect of the dimethylamino group. C-3, directly attached to the nitrogen, will be particularly upfield. The methyl carbons of the dimethylamino group will resonate in the aliphatic region, around 40-45 ppm. The pyrazinyl carbons will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms within the ring.
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Predicted IR Data:
| Wavenumber (ν, cm⁻¹) | Vibration |
| 1640 - 1660 | C=O stretch (conjugated) |
| 1580 - 1620 | C=C stretch (conjugated) |
| 1500 - 1550 | Pyrazinyl ring stretch |
| 1100 - 1300 | C-N stretch |
Interpretation:
The IR spectrum will be dominated by a strong absorption band for the conjugated carbonyl group (C=O) in the region of 1640-1660 cm⁻¹. The conjugation with the double bond and the pyrazinyl ring lowers the stretching frequency compared to a simple ketone. The C=C double bond stretch will appear in the 1580-1620 cm⁻¹ region. The stretching vibrations of the pyrazinyl ring are expected between 1500 and 1550 cm⁻¹. The C-N stretching vibration of the dimethylamino group will likely be observed in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be used for accurate mass determination.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 177.0902 | [M]⁺ (Molecular Ion) |
| 106 | [M - N(CH₃)₂ - C₂H₂]⁺ or [Pyrazinyl-C=O]⁺ |
| 79 | [Pyrazinyl]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Interpretation:
The molecular formula of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is C₉H₁₁N₃O, with a calculated exact mass of 177.0902. The mass spectrum is expected to show a prominent molecular ion peak at m/z 177.
Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. A characteristic fragment would be the pyrazinoyl cation at m/z 106. Another significant fragmentation would be the loss of the dimethylamino group, leading to various subsequent fragment ions. The pyrazinyl cation itself may be observed at m/z 79.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Caption: Workflow for synthesis and spectroscopic characterization.
This self-validating system ensures that the synthesized compound's identity and purity are confirmed through multiple, independent spectroscopic techniques. Each step provides crucial information that, when combined, leads to an unambiguous structural assignment.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. By leveraging data from analogous compounds and fundamental principles, researchers are equipped with a strong foundation for interpreting experimental results. The outlined protocols and expected spectral features will aid in the efficient and accurate characterization of this and related molecules, facilitating its potential applications in medicinal chemistry and materials science.
References
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. ResearchGate. [Link][1]
Sources
Novel Pyrazine Analogs of Chalcones: A Strategic Guide for Antimicrobial Drug Discovery
An In-Depth Technical Guide for Researchers
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2] Among these, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antimicrobial effects.[3][4][5][6] This guide focuses on a promising subclass: pyrazine analogs of chalcones. The incorporation of the pyrazine ring, a nitrogen-containing heterocycle, into the chalcone framework offers a unique opportunity to modulate physicochemical properties and enhance biological activity, creating a fertile ground for antimicrobial research.[5][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, antimicrobial evaluation, mechanistic insights, and structure-activity relationships of novel pyrazine chalcones, grounded in field-proven methodologies and authoritative scientific literature.
Synthesis Strategy: The Claisen-Schmidt Condensation Pathway
The most robust and widely adopted method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3][4] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[3] For the synthesis of pyrazine chalcone analogs, a substituted 1-(pyrazin-2-yl)ethan-1-one is reacted with a substituted benzaldehyde.
A validated pathway, particularly for generating novel analogs, begins with pyrazine-2-carbonitrile.[8][9] This multi-step approach allows for strategic modifications to the pyrazine ring prior to the core chalcone formation.
Experimental Protocol: Synthesis of (E)-1-(5-isopropylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one
This protocol details a representative synthesis, adapted from methodologies described in the literature.[8][9]
Step 1: Minisci Radical Alkylation of Pyrazine-2-carbonitrile (1)
-
In a round-bottom flask, dissolve pyrazine-2-carbonitrile (1.0 eq) in an aqueous solution.
-
Add isobutyric acid (excess), silver nitrate (AgNO₃, catalytic amount), and ammonium persulfate ((NH₄)₂S₂O₈).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).
-
Upon completion, cool the mixture, neutralize, and extract the product, 5-isopropylpyrazine-2-carbonitrile (2), with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Grignard Reaction to form Acetylpyrazine Intermediate (3)
-
Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in dry diethyl ether.
-
Slowly add the purified 5-isopropylpyrazine-2-carbonitrile (2) dissolved in dry ether to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the resulting ketone, 1-(5-isopropylpyrazin-2-yl)ethan-1-one (3), and purify.
Step 3: Claisen-Schmidt Condensation to form Pyrazine Chalcone (4)
-
In a round-bottom flask, dissolve the acetylpyrazine intermediate (3) (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.[3]
-
Cool the solution in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise.[10]
-
Stir the mixture vigorously. The reaction progress is often indicated by the formation of a precipitate.[10]
-
After stirring for several hours at room temperature, pour the reaction mixture into cold water.[10]
-
Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the product.[10]
-
Filter the crude chalcone product, wash thoroughly with water until the filtrate is neutral, and dry.[3]
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazine chalcone analog.[3]
Antimicrobial Activity Evaluation
A critical step in the discovery pipeline is the robust evaluation of the synthesized compounds' antimicrobial efficacy.[2] The standard method for quantifying this is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines for antimicrobial susceptibility testing.[13][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Synthesized pyrazine chalcone stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5×10⁵ CFU/mL.[11][14]
-
Serial Dilution: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the chalcone stock solution at twice the highest desired test concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no inoculum) will serve as growth and sterility controls, respectively.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the drug concentrations are now halved to their final test concentrations.[14]
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[11][14]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[12] This can be confirmed by measuring the optical density (OD) at 600 nm.
Data Presentation: Representative MIC Values
The following table summarizes representative MIC data for pyrazine chalcone analogs against various microbial strains, illustrating the type of data generated from these assays.[7][8][15]
| Compound ID | Substituent (Ring B) | S. aureus (MIC, µM) | E. faecium (MIC, µM) | T. interdigitale (MIC, µM) | M. kansasii (MIC, µM) |
| CH-0y | 2-Bromo | 15.6 - 62.5 | 31.2 - 62.5 | N/A | N/A |
| CH-0w | 2-Chloro | 31.2 - 125 | 62.5 | 3.9 | >128 |
| 4i | 4-Nitro | N/A | N/A | 6.25 | 32 |
| Control 1 | Ampicillin | ~2.0 | ~4.0 | N/A | N/A |
| Control 2 | Fluconazole | N/A | N/A | ~6.5 | N/A |
| Control 3 | Isoniazid | N/A | N/A | N/A | ~2.0 |
Data synthesized from multiple sources for illustrative purposes.[5][7][8][15]
Potential Mechanisms of Action (MoA)
Understanding how these novel compounds exert their antimicrobial effect is crucial for rational drug design. Chalcones are known to operate through multiple mechanisms, and their pyrazine analogs likely share these modes of action.[16][17]
-
Bacterial Membrane Disruption: Many antimicrobial agents, particularly cationic and amphipathic molecules, function by physically disrupting the bacterial cell membrane.[1][18][19] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][20] The α,β-unsaturated ketone moiety in chalcones can interact with membrane components, potentially leading to pore formation or destabilization.[3]
-
Inhibition of DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[21][22] This enzyme is a validated target for antibiotics, including fluoroquinolones.[21] Several studies have shown that chalcone derivatives can act as inhibitors of DNA gyrase, likely by competing with ATP for its binding site on the GyrB subunit.[21][23][24] This inhibition blocks essential cellular processes, leading to bactericidal effects.[17]
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing lead compounds. By synthesizing and testing a series of related analogs, researchers can deduce the influence of specific structural features on antimicrobial potency.
Key Findings from Pyrazine Chalcone Studies:
-
Influence of Ring B Substituents: There is strong evidence that the electronic nature of substituents on the phenyl "B" ring significantly impacts activity. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-Cl, -Br) in the ortho (2) and para (4) positions consistently enhance antifungal and antimycobacterial activity.[7][8][25][26] This suggests that the polarization of the α,β-unsaturated system is crucial for target interaction.
-
Influence of Pyrazine Ring Substituents: The substitution on the pyrazine "A" ring also modulates activity. Studies comparing different alkyl groups (e.g., propyl vs. isopropyl) have shown that while substitution can be beneficial, the specific impact on potency can vary depending on the target organism.[8] For instance, tert-butyl substitution appeared favorable for antimycobacterial activity, whereas non-branched alkyls were better for antifungal potency in some series.[8]
-
The α,β-Unsaturated Ketone Moiety: This enone system is a critical pharmacophore. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to irreversible enzyme inhibition.[3]
Future Perspectives and Conclusion
Novel pyrazine analogs of chalcones represent a highly promising class of compounds in the ongoing search for new antimicrobial agents.[27][28][29] The synthetic tractability of the chalcone scaffold allows for extensive chemical diversification, enabling fine-tuning of activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with a wider range of heterocyclic A rings and diverse substituents on the B ring to build more comprehensive SAR models.
-
In-Depth Mechanistic Studies: Moving beyond preliminary MIC assays to conduct detailed MoA studies, such as membrane permeabilization assays and specific enzyme inhibition kinetics, to confirm the molecular targets.[1]
-
Combating Resistance: Evaluating lead compounds against multidrug-resistant (MDR) clinical isolates to assess their potential to overcome existing resistance mechanisms.[15][30]
-
In Vivo Efficacy and Toxicity: Progressing the most promising candidates from in vitro studies to in vivo models of infection to evaluate their therapeutic potential and safety profiles.
References
-
Kucerova-Chlupacova, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules. Available at: [Link]
-
Manasa, K., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Technology, Management and Applied Sciences. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. Available at: [Link]
-
Hammond, K., & Hooge, B. W. (n.d.). Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery. Available at: [Link]
-
Le, C. F., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Gosset, J. (n.d.). Bacterial Membrane Disruption. Nuovo. Available at: [Link]
-
Kucerova-Chlupacova, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Semantic Scholar. Available at: [Link]
-
Kralova, P., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology. Available at: [Link]
-
Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. Available at: [Link]
-
Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. PubMed. Available at: [Link]
-
Suseela, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Sarker, S. R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Kucerova-Chlupacova, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PubMed. Available at: [Link]
-
Michail, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Aguilar, M., et al. (n.d.). The Mechanism of Membrane Disruption by Antimicrobial Peptides. Monash University. Available at: [Link]
-
Chemistry Platform. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
Yadav, V. R., et al. (2023). Chalcones as Next-generation Antimicrobial Agents: Deep Insights into Anti-infective Perspectives and Novel Synthesis Routes. Letters in Drug Design & Discovery. Available at: [Link]
-
Hui, L., et al. (n.d.). Membrane Disruption Mechanism by Antimicrobial Peptides. ResearchGate. Available at: [Link]
-
de Castro, A. P., et al. (2021). Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate. Available at: [Link]
-
Dhaliwal, J. S., et al. (2022). Future perspective and emerging trends in chalcone research. ResearchGate. Available at: [Link]
-
Sanam, R., et al. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. Available at: [Link]
-
Salehi, B., et al. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Bioscience-Landmark. Available at: [Link]
-
Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Drug Development Research. Available at: [Link]
-
ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. Available at: [Link]
-
Nawaz, T., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
de Oliveira, A. B., et al. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Applied Microbiology and Biotechnology. Available at: [Link]
-
Kucerova-Chlupacova, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. ResearchGate. Available at: [Link]
-
Nakashima, R., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, A., et al. (2023). Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors. Oriental Journal of Chemistry. Available at: [Link]
-
Liu, G., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Microbiology. Available at: [Link]
-
Nawaz, T., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. SciSpace. Available at: [Link]
-
Obafemi, T. A., et al. (2023). New chalcone derivatives as potential antimicrobial and antioxidant agent. ResearchGate. Available at: [Link]
-
Nawaz, T., et al. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. Semantic Scholar. Available at: [Link]
-
Nowakowska, Z. (2008). Structure-activity relationship of antibacterial chalcones. PubMed. Available at: [Link]
-
He, G., et al. (2022). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. ChemMedChem. Available at: [Link]
-
Hassan, G. S., et al. (2020). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. Molecules. Available at: [Link]
-
Burmaoglu, S., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Future Medicinal Chemistry. Available at: [Link]
-
He, G., et al. (2022). Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives. PubMed. Available at: [Link]
-
de Oliveira, A. B., et al. (2022). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Letters in Drug Design & Discovery. Available at: [Link]
Sources
- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. protocols.io [protocols.io]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 16. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. gosset.ai [gosset.ai]
- 20. researchgate.net [researchgate.net]
- 21. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 25. [PDF] Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity | Semantic Scholar [semanticscholar.org]
- 26. Novel pyrazine analogs of chalcones: synthesis and evaluation of their antifungal and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijmps.org [ijmps.org]
- 28. researchgate.net [researchgate.net]
- 29. Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities (2023) | Tariq Nawaz | 6 Citations [scispace.com]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: An Application Note and Protocol
Introduction: The Significance of the Pyrazinyl Enaminone Scaffold
In the landscape of medicinal chemistry and drug discovery, the enaminone scaffold stands out as a privileged structural motif.[1] This unique conjugated system, comprising an amine linked to a carbonyl group through a carbon-carbon double bond, imparts a rich and tunable electronic profile, making it a versatile building block for a diverse array of heterocyclic compounds. When integrated with a pyrazine ring—a heterocycle present in numerous biologically active molecules and approved pharmaceuticals—the resulting 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one emerges as a compound of significant interest for researchers, scientists, and drug development professionals.[2][3]
The pyrazine moiety itself is a key component in several FDA-approved drugs, highlighting its importance in molecular design for therapeutic applications.[2][3] Chalcones and their heterocyclic analogs, to which our target molecule belongs, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Specifically, pyrazine analogs of chalcones have been synthesized and evaluated for their potential as antifungal and antimycobacterial agents.[7][8] This positions 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a valuable intermediate and a potential lead compound in the development of novel therapeutics.
This technical guide provides a comprehensive protocol for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, delves into the rationale behind the synthetic strategy, outlines detailed characterization methods, and discusses its potential applications in the field of drug discovery.
Synthetic Strategy: A Modified Claisen-Schmidt Approach
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is efficiently achieved through a condensation reaction that can be viewed as a variation of the classic Claisen-Schmidt condensation.[8][9][10] In this approach, a ketone with an alpha-hydrogen (in this case, 2-acetylpyrazine) reacts with a carbonyl compound lacking an alpha-hydrogen. For the synthesis of our target enaminone, we utilize dimethylformamide dimethyl acetal (DMFDMA) as a highly reactive equivalent of a formyl group, which also provides the dimethylamino functionality.[11][12]
The reaction proceeds via the formation of an enolate from 2-acetylpyrazine, which then nucleophilically attacks the electrophilic carbon of DMFDMA. Subsequent elimination of methanol drives the reaction to completion, yielding the stable conjugated enaminone product. The use of DMFDMA is advantageous as it is a powerful dehydrating agent and reagent, often allowing the reaction to proceed under mild conditions with high yields.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Acetylpyrazine
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous Toluene (or another suitable high-boiling aprotic solvent)
-
Ethanol (for recrystallization)
-
Hexanes (for recrystallization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-acetylpyrazine (1.0 eq) in anhydrous toluene.
-
Addition of Reagent: To the stirred solution, add dimethylformamide dimethyl acetal (DMFDMA) (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/hexanes or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to yield 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a solid.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.2-1.5 eq of DMFDMA | A slight excess of DMFDMA ensures complete consumption of the starting ketone. |
| Solvent | Anhydrous Toluene | A high-boiling, aprotic solvent is ideal for this condensation reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture and oxygen. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion. |
Characterization of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Expected Spectroscopic Data:
While specific spectral data for the target molecule is not widely published, we can predict the expected signals based on analogous compounds such as the phenyl and pyridyl derivatives.[2][13][14][15]
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the dimethylamino protons (~3.0-3.3 ppm).- Doublets for the vinylic protons of the propenone backbone (~5.7-6.0 ppm and ~7.7-8.0 ppm) with a coupling constant indicative of an (E)-isomer.- Signals in the aromatic region corresponding to the pyrazine ring protons (~8.5-9.0 ppm). |
| ¹³C NMR | - Signal for the dimethylamino carbons (~40-45 ppm).- Signals for the vinylic carbons (~95-100 ppm and ~150-155 ppm).- Carbonyl carbon signal (~180-190 ppm).- Signals for the pyrazine ring carbons (~140-150 ppm). |
| IR (cm⁻¹) | - Strong absorption for the C=O stretch of the conjugated ketone (~1640-1660 cm⁻¹).- Absorption for the C=C stretch of the enone system (~1580-1620 cm⁻¹).- C-N stretching vibrations. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₉H₁₁N₃O (177.21 g/mol ).[16] |
Applications in Drug Discovery
The 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one scaffold is a promising starting point for the development of new therapeutic agents. The pyrazine ring is a well-established pharmacophore, and the enaminone linkage allows for facile structural modification to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Antimicrobial and Antifungal Agents: Chalcones and their heterocyclic analogs have shown significant activity against a range of microbial and fungal pathogens.[4][7] The pyrazine nucleus, in particular, has been incorporated into novel antifungal and antimycobacterial compounds.[7][8]
-
Anticancer Agents: The chalcone backbone is present in numerous compounds with demonstrated cytotoxic and antitumor activities.[5][6] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation.
-
Anti-inflammatory Agents: Enaminones and chalcone derivatives have been investigated for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways.[6]
Diagram of Potential Biological Targets
Caption: Potential biological targets for derivatives of the title compound.
Conclusion
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one represents a straightforward yet powerful entry into a class of compounds with significant potential in medicinal chemistry. The protocol described herein is robust and relies on well-established chemical principles. The resulting pyrazinyl enaminone is a versatile building block for the creation of compound libraries for screening against various biological targets. For researchers in drug discovery, this compound and its derivatives offer a promising avenue for the development of novel therapeutics to address unmet medical needs.
References
-
A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]
-
Saleena, N. G., & Naseer, M. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals, 15(10), 1297. [Link]
-
Opletalová, V., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 20(1), 1104-1117. [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2020). Oriental Journal of Chemistry, 36(3). [Link]
-
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one. (n.d.). SpectraBase. [Link]
-
3-(Dimethylamino)-1-phenyl-2-propen-1-one. (n.d.). PubChem. [Link]
-
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. (n.d.). Sunway Pharm Ltd. [Link]
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
-
Claisen-Schmidt Condensation. (n.d.). SynArchive. [Link]
-
3-(Dimethylamino)-2-pyrazin-2-ylprop-1-en-1-one. (n.d.). PubChem. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]
-
Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science, 65(5), 2357-2372. [Link]
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-828. [Link]
-
Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. American Journal of Organic Chemistry, 2(1), 1-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | C11H13NO2 | CID 2821907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. new.zodml.org [new.zodml.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]
Application Note: Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one via Enaminone Formation
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazine ring, a key structural motif in numerous biologically active compounds, is prized for its role in hydrogen bonding and its metabolic stability.[1] When coupled with the versatile enaminone backbone, a powerful pharmacophore is created. Enaminones, characterized by their conjugated amino-alkene-carbonyl system, are not only valuable synthetic intermediates but also exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This application note provides a comprehensive guide to the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a compound of significant interest for drug discovery and development. This protocol deviates from the classical Claisen-Schmidt condensation, instead employing a more efficient enaminone synthesis strategy.
Reaction Overview: An Enaminone Synthesis Approach
The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is achieved through the reaction of 2-acetylpyrazine with a formylating agent, such as dimethylformamide dimethyl acetal (DMFDMA). This reaction is not a traditional Claisen-Schmidt condensation, which typically involves the base-catalyzed reaction between an aldehyde and a ketone. Instead, it is a condensation reaction that forms a stable enaminone, a versatile intermediate for further heterocyclic synthesis.[4]
Mechanism of Enaminone Formation
The reaction proceeds through a well-established mechanism involving the activation of the methyl group of 2-acetylpyrazine by DMFDMA. The key steps are outlined below:
-
Activation of DMFDMA: In the initial step, DMFDMA dissociates to form a highly electrophilic methoxyiminium ion and a methoxide anion.
-
Enolate Formation: The methoxide anion, a strong base, deprotonates the α-carbon of 2-acetylpyrazine to generate an enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbon of the methoxyiminium ion.
-
Elimination: The resulting intermediate undergoes elimination of methanol to yield the final stable enaminone product, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Figure 1: Mechanism of enaminone formation.
Experimental Protocol
This section provides a detailed protocol for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Acetylpyrazine | 98% |
| Dimethylformamide dimethyl acetal (DMFDMA) | 97% |
| Toluene | Anhydrous |
| Hexane | Reagent Grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Chromatography column | Silica gel |
Starting Material Preparation: Synthesis of 2-Acetylpyrazine
While 2-acetylpyrazine is commercially available, it can also be synthesized in the laboratory. One common method involves the reaction of 2-cyanopyrazine with a Grignard reagent, such as methylmagnesium bromide, often in the presence of a copper catalyst to improve yield and reaction conditions.[5] Another approach is the electrochemical acetylation of pyrazine.[6] For the purpose of this protocol, it is assumed that 2-acetylpyrazine is obtained from a commercial source.
Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyrazine (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the 2-acetylpyrazine. To this solution, add dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2-acetylpyrazine) and the appearance of a new, more polar spot corresponding to the enaminone product will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess DMFDMA are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a solid.
Figure 2: Experimental workflow for the synthesis.
Characterization
The structure of the synthesized 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazine ring protons, the vinylic protons of the propenone backbone, and the methyl protons of the dimethylamino group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the pyrazine ring, and the methyl carbons of the dimethylamino group. |
| IR (cm⁻¹) | Characteristic absorption bands for the C=O (conjugated ketone), C=C (alkene), and C-N bonds. |
| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁N₃O, MW: 177.20).[7] |
Applications in Drug Discovery and Development
The 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one scaffold is a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Enaminones are known to be versatile precursors for the synthesis of pyrazoles, pyridines, and pyrimidines, many of which exhibit significant biological activities.[8][9]
The pyrazine moiety itself is a key component in several approved drugs and is known to contribute to favorable pharmacokinetic and pharmacodynamic properties.[1] Furthermore, pyrazinyl chalcone analogues have demonstrated potential as antifungal and antimycobacterial agents.[10] The synthesized enaminone can serve as a key intermediate for the development of novel compounds targeting a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.
Safety Precautions
-
2-Acetylpyrazine: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.
-
Dimethylformamide dimethyl acetal (DMFDMA): Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
General: Standard laboratory safety practices should be followed at all times.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of starting materials. |
| Inactive DMFDMA. | Use a fresh bottle of DMFDMA. | |
| Multiple products observed by TLC | Side reactions. | Ensure the reaction is not overheated. Optimize the stoichiometry of the reactants. |
| Difficulty in purification | Co-elution of impurities. | Adjust the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
-
Khan, I., et al. (2021). Enaminones: Exploring Additional Therapeutic Activities. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]
-
Abdel-Aziz, H. A., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(1), 109. [Link]
-
Farghaly, T. A., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4820. [Link]
-
Gouda, M. A., et al. (2021). Synthesis and biological activity of a new class of enaminonitrile pyrazole. ResearchGate. [Link]
-
Costa, M. S., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7258. [Link]
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433-2480. [Link]
-
Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry, 2019, 2467970. [Link]
-
Benbelaid, F., et al. (2020). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 13(1), 2916-2926. [Link]
- A technology for the synthesis of acetylpyrazine and its synthesis method. (2018).
- MSN Laboratories Private Limited. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]
-
PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. PubChem. [Link]
-
Mosslemin, M. H., et al. (2002). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 7(12), 885-894. [Link]
-
Opletalová, V., et al. (2006). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 11(3), 184-195. [Link]
-
Wang, Y., et al. (2021). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 27(5), 555-562. [Link]
-
Sridhar, S. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. EXCLI Journal, 11, 471-495. [Link]
-
Li, J., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2316. [Link]
-
Naito, T., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-159. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
- 7. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride (C9H13N3O) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Introduction and Scientific Context
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a vinylogous amide, commonly known as an enaminone. This class of compounds serves as highly versatile and powerful building blocks in modern organic synthesis. The inherent electronic properties of the enaminone moiety—a push-pull system comprising an electron-donating amino group and an electron-withdrawing carbonyl group—render them valuable precursors for the synthesis of a wide array of polyfunctionalized heterocycles, including pyridines, pyrazoles, and pyrimidines. Their utility is frequently leveraged in the development of novel pharmaceutical agents and functional materials.[1][2]
This document provides a detailed, field-proven protocol for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. The selected synthetic strategy involves the direct condensation of a methyl ketone (2-acetylpyrazine) with an aminal ester, specifically N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is widely recognized for its efficiency, operational simplicity, and high yields in forming enaminones from activated methyl groups.[3] The causality behind this choice lies in the high electrophilicity of the central carbon in DMF-DMA and its ability to react with the enolate form of the ketone, driving the reaction towards the stable, conjugated product.
Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction between 2-acetylpyrazine and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Overall Reaction:
Figure 1. Condensation of 2-acetylpyrazine with DMF-DMA to yield the target enaminone.
Mechanistic Rationale: The reaction is initiated by the formation of an enol or enolate from 2-acetylpyrazine, whose α-protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This nucleophilic enolate then attacks the electrophilic carbon of DMF-DMA. The resulting intermediate subsequently undergoes a stepwise elimination of two molecules of methanol to afford the thermodynamically stable, conjugated enaminone product. This type of reaction is a cornerstone of enaminone synthesis due to its directness and frequent high conversion rates.[4][5]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Form | Purity | Notes |
| 2-Acetylpyrazine | 22047-25-2 | 122.12 | White to off-white solid | ≥98% | Starting methyl ketone.[6] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | Colorless to yellow liquid | ≥97% | Moisture-sensitive. Handle under inert gas. |
| Toluene | 108-88-3 | 92.14 | Colorless liquid | Anhydrous, ≥99.8% | Reaction solvent. |
| Hexanes | 110-54-3 | 86.18 | Colorless liquid | Reagent grade | For washing the product. |
Laboratory Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Heating mantle with temperature controller or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Glass funnel and filter paper (e.g., Büchner funnel)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus and NMR spectrometer for product characterization
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).
-
To the flask, add 2-acetylpyrazine (1.22 g, 10.0 mmol, 1.0 eq.).
-
Add 25 mL of anhydrous toluene via syringe. Stir the mixture until the solid is fully dissolved.
Step 2: Reagent Addition
-
While stirring the solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.67 mL, 2.38 g, 20.0 mmol, 2.0 eq.) dropwise via syringe.
-
Causality Note: A slight excess of DMF-DMA is used to ensure complete conversion of the starting ketone and to drive the reaction equilibrium towards the product. Using it as the limiting reagent can lead to incomplete reactions.
-
Step 3: Reaction Execution
-
Attach a reflux condenser to the flask, topped with a drying tube or connected to the inert gas line.
-
Heat the reaction mixture to reflux (approx. 110-111 °C for toluene) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexanes (1:1), visualizing with a UV lamp. The disappearance of the 2-acetylpyrazine spot indicates reaction completion.
-
Step 4: Product Isolation and Purification
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask further in an ice bath for 30 minutes to promote precipitation of the product. A yellow solid should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold hexanes (2 x 10 mL) to remove residual toluene and unreacted DMF-DMA.
-
Dry the product under vacuum to yield 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one as a yellow crystalline solid.
Step 5: Product Characterization
-
Appearance: Yellow solid.
-
Expected Yield: 80-90%.
-
Molecular Formula: C₉H₁₁N₃O.[7]
-
Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| 2-Acetylpyrazine | 1.22 (10.0) | g (mmol) | 1.0 equivalent |
| DMF-DMA | 2.38 (20.0) | g (mmol) | 2.0 equivalents |
| Toluene (Anhydrous) | 25 | mL | Solvent |
| Reaction Temperature | ~111 (Reflux) | °C | |
| Reaction Time | 4 - 6 | hours | Monitor by TLC |
| Theoretical Yield | 1.77 | g | |
| Expected Yield | 1.42 - 1.59 (80-90%) | g (%) | Based on typical reaction efficiency |
Safety and Handling Precautions
-
Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF-DMA is flammable, moisture-sensitive, and an irritant. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Toluene is a flammable liquid with potential health hazards upon inhalation or skin contact.
-
Dispose of all chemical waste according to institutional and local regulations.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
References
-
ScenTree. 2-Acetyl pyrazine (CAS N° 22047-25-2). Available at: [Link].
-
Journal of Electrochemistry. Electrochemical Synthesis of Acetylpyrazine. Available at: [Link].
-
G. A. Kraus, et al. "Scalable synthesis of enaminones utilizing Gold's reagents." Tetrahedron Letters, 2011. Available at: [Link].
-
S. D. Guggilapu, et al. "Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation." ResearchGate, 2019. Available at: [Link].
- Patsnap. Method for synthesizing 2-acetyl pyrazine.
- Google Patents. CN106588785A - Preparation method of acetylpyrazine.
- Google Patents. CN108822047B - Synthesis method of natural 2-acetylpyrazine.
-
American Chemical Society. DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones. Available at: [Link].
-
Tarek S.I. Hassan, et al. "Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one." TSI Journals, 2008. Available at: [Link].
-
UCHEM. UCHEM-BREDERECK'S REAGENT. Available at: [Link].
-
F. Bracher. "Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis." Mini-Reviews in Organic Chemistry, 2020. Available at: [Link].
-
PrepChem.com. Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. Available at: [Link].
-
PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link].
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Available at: [Link].
-
PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link].
-
PrepChem.com. Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Available at: [Link].
-
Sunway Pharm Ltd. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4. Available at: [Link].
-
ResearchGate. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Available at: [Link].
-
PubMed. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Available at: [Link].
-
JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Available at: [Link].
-
NIH. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 7. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. (E)-3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one CAS#: [m.chemicalbook.com]
Application Note: High-Throughput Screening for Antimicrobial Efficacy of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Abstract
The escalating threat of antimicrobial resistance necessitates the rapid evaluation of new chemical entities for potential therapeutic use. This document provides a detailed guide for assessing the antimicrobial activity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a synthetic chalcone derivative incorporating a pyrazine moiety. We present robust, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These methods, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI), are designed to yield reproducible and reliable data, crucial for preclinical drug development. The causality behind experimental choices, from media selection to inoculum preparation, is explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs.
Introduction: The Scientific Rationale
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the chalcone class of compounds, which are precursors to flavonoids and are known for a wide spectrum of biological activities, including antimicrobial effects.[1] The core structure, 1,3-diphenyl-2-propen-1-one, and its derivatives have been shown to interfere with bacterial viability through various mechanisms. These include the disruption of cell membranes and the inhibition of crucial enzymes like DNA gyrase.[2][3] The incorporation of a pyrazine ring is also significant, as this nitrogen-containing heterocycle is a key component in several established antimicrobial agents, contributing to their biological activity.[4][5]
The dimethylamino group, an electron-donating substituent, can modulate the electronic properties of the chalcone backbone, potentially enhancing its interaction with microbial targets. Given these structural features, a systematic evaluation of the antimicrobial properties of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is warranted. The following protocols are designed to provide a comprehensive assessment of its bacteriostatic and bactericidal potential.
Foundational Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6][7] This high-throughput method is efficient for screening multiple compounds against a panel of microbes.
Principle of the Broth Microdilution Assay
This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed.[7]
Causality in Experimental Design
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[6][8] The cation (calcium and magnesium) concentrations are standardized to ensure consistent results, as divalent cations can influence the activity of some antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum is critical for reproducibility. The final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL is chosen because it represents a clinically relevant bacterial load and is the standard recommended by CLSI.[8]
-
Quality Control (QC): The inclusion of well-characterized QC strains with known MIC values, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, is non-negotiable.[9][10] This validates the test system, including the medium, incubation conditions, and the activity of the control antibiotic, ensuring the reliability of the results obtained for the test compound.
Step-by-Step Protocol for MIC Determination
-
Preparation of the Test Compound:
-
Prepare a stock solution of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range for testing.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).[8]
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized bacterial suspension.
-
Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).
-
If using a known antibiotic as a positive control, prepare serial dilutions and inoculate in the same manner.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity. A specialized plate reader can also be used to measure absorbance.
-
The MIC is the lowest concentration of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one that completely inhibits visible growth of the organism.
-
Determining Bactericidal Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC provides information on the concentration required to inhibit growth (bacteriostatic activity), the MBC determines the concentration needed to kill the bacteria (bactericidal activity).
Principle of the MBC Assay
The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium that does not contain the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]
Step-by-Step Protocol for MBC Determination
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a non-selective agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
Calculating and Interpreting the MBC:
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% kill of the initial inoculum. For example, if the initial inoculum was 5 x 10^5 CFU/mL, a ≥99.9% reduction would correspond to ≤500 CFU/mL.
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[12]
-
Qualitative Screening: The Agar Disk Diffusion Method
For a rapid, qualitative assessment of antimicrobial activity, the agar disk diffusion method (Kirby-Bauer test) is a valuable initial screening tool.[13]
Principle of the Agar Disk Diffusion Assay
A standardized bacterial inoculum is spread over the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[14]
Abbreviated Protocol for Agar Disk Diffusion
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured format.
Table 1: Example of MIC and MBC Data Presentation
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | 16 | 32 | Bactericidal (2) |
| Escherichia coli | 25922 | 64 | >256 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | 27853 | 128 | >256 | Bacteriostatic (>2) |
| Enterococcus faecalis | 29212 | 32 | 64 | Bactericidal (2) |
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is crucial for successful execution.
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. bsac.org.uk [bsac.org.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. asm.org [asm.org]
- 14. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for Antifungal Screening of Pyrazine Derivatives
Introduction: The Growing Imperative for Novel Antifungal Agents
The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, particularly in immunocompromised populations.[1] This clinical challenge is exacerbated by the emergence of drug-resistant fungal strains, rendering many existing therapies ineffective. Consequently, there is an urgent and unmet need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy.
Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and, notably, antifungal properties.[2][3][4] The inherent versatility of the pyrazine scaffold allows for extensive structural modifications, making it a promising framework for the development of next-generation antifungal drugs.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of pyrazine derivatives for their antifungal potential. We will delve into the foundational principles, provide detailed, field-proven protocols, and offer insights into the interpretation of results, thereby establishing a robust framework for your research endeavors.
Scientific Rationale: Why Pyrazine Derivatives?
The pyrazine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[2][5] The antifungal potential of pyrazine derivatives is often attributed to their ability to interfere with essential cellular processes in fungi. While the precise mechanisms are diverse and often compound-specific, several studies point towards key areas of fungal physiology that can be targeted. For instance, some pyrazine-chalcone hybrids have demonstrated notable activity, suggesting that the electron-withdrawing or donating nature of substituents on the pyrazine and associated phenyl rings can significantly influence their antifungal potency.[6][7][8]
The rationale for screening pyrazine derivatives is thus twofold: the proven track record of this scaffold in yielding bioactive molecules and the vast, underexplored chemical space that can be accessed through synthetic modifications. A systematic screening approach, as outlined in this guide, is paramount to identifying lead compounds with potent and selective antifungal activity.
Experimental Workflow for Antifungal Screening
A logical and stepwise approach is crucial for the efficient and effective screening of a library of pyrazine derivatives. The following workflow provides a roadmap from initial qualitative screening to quantitative determination of antifungal potency and selectivity.
Figure 1: A comprehensive workflow for the antifungal screening of pyrazine derivatives.
Detailed Protocols and Methodologies
Adherence to standardized protocols is critical for generating reproducible and comparable data. The following sections provide step-by-step methodologies for the key assays in the antifungal screening cascade, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Protocol 1: Disk Diffusion Assay for Qualitative Primary Screening
The disk diffusion method is a simple, rapid, and cost-effective technique for the initial screening of a large number of compounds to identify those with potential antifungal activity.[10][12]
Principle: A paper disk impregnated with a known concentration of the pyrazine derivative is placed on an agar plate inoculated with a standardized fungal suspension. If the compound is active, it will diffuse into the agar and inhibit the growth of the fungus, resulting in a clear zone of inhibition around the disk. The size of this zone is proportional to the antifungal activity of the compound.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).[9]
-
Potato Dextrose Agar (for filamentous fungi).
-
Sterile 6 mm paper disks.
-
Pyrazine derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Sterile saline (0.85% NaCl).
-
Sterile cotton swabs.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
For yeasts, suspend several colonies from a fresh culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[13]
-
For filamentous fungi, harvest conidia from a mature culture by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of approximately 1.0 x 10^6 conidia/mL using a hemocytometer.[14]
-
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and streak the entire surface of the agar plate three times, rotating the plate approximately 60° each time to ensure even distribution.[9] Allow the plate to dry for 3-15 minutes.[9]
-
Disk Application: Aseptically apply paper disks impregnated with a standard amount of each pyrazine derivative (e.g., 10 µg) onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[9] Include a solvent control disk and a disk with a standard antifungal (e.g., fluconazole) as negative and positive controls, respectively.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours for yeasts[9] or at 30°C for 4-7 days for dermatophytes and other filamentous fungi.[14]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter. A zone of inhibition indicates that the compound has antifungal activity.
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[13] This protocol is adapted from the CLSI M27 and M38 guidelines.[13][16]
Principle: A standardized fungal inoculum is challenged with serial twofold dilutions of the pyrazine derivative in a liquid broth medium in a 96-well microtiter plate. Following incubation, the wells are visually inspected for growth.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[9][15]
-
Sterile 96-well, U-bottom microtiter plates.[9]
-
Pyrazine derivatives and standard antifungal drugs (e.g., fluconazole, voriconazole).
-
Fungal strains and quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[13]
-
Spectrophotometer or hemocytometer.
-
Multichannel pipette.
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the pyrazine derivatives and control drugs in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working antifungal solution (diluted from the stock) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no inoculum).[13]
-
-
Inoculum Preparation:
-
Inoculation: Add 100 µL of the final inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.[9][13]
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
Figure 2: Schematic of a 96-well plate setup for broth microdilution MIC assay.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[17] This assay helps to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Principle: Aliquots from the wells of the completed MIC assay that show no visible growth are subcultured onto agar plates. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
Procedure:
-
Following MIC determination, select the wells showing complete inhibition (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 20 µL) from each of these wells and the growth control well onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[18][19]
-
Incubate the plates at 35°C for 24-48 hours or until growth is clearly visible in the spot from the growth control well.
-
Endpoint Determination: The MFC is the lowest concentration of the pyrazine derivative that results in no growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.[20][21]
Protocol 4: In Vitro Cytotoxicity Assay
It is crucial to assess the toxicity of promising antifungal compounds against mammalian cells to determine their selectivity.[22] A compound that is highly toxic to host cells has a low therapeutic potential, regardless of its antifungal potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cell line (e.g., HeLa, MRC-5).[23]
-
Cell culture medium (e.g., MEM with 10% FBS).[23]
-
Sterile 96-well flat-bottom plates.
-
MTT solution.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed a 96-well plate with mammalian cells at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Add serial dilutions of the pyrazine derivatives to the wells and incubate for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration that causes 50% inhibition of cell viability (CC50). The Selectivity Index (SI) can then be calculated as SI = CC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Data Presentation and Interpretation
Clear and concise presentation of data is essential for the comparison of compounds and the identification of promising leads.
Table 1: Hypothetical Antifungal Activity of Novel Pyrazine Derivatives
| Compound ID | Structure | MIC (µg/mL) vs. C. albicans ATCC 90028 | MFC (µg/mL) vs. C. albicans ATCC 90028 | CC50 (µg/mL) vs. HeLa cells | Selectivity Index (SI = CC50/MIC) |
| PZ-001 | Pyrazine-Chalcone A | 4 | 8 | >128 | >32 |
| PZ-002 | Pyrazine-Chalcone B | 2 | 4 | 64 | 32 |
| PZ-003 | Pyrazine Ester C | 16 | >64 | >128 | >8 |
| PZ-004 | Nitro-substituted Pyrazine D | 1 | 2 | 32 | 32 |
| Fluconazole | Control | 0.5 | >64 | >256 | >512 |
| Amphotericin B | Control | 0.25 | 0.5 | 5 | 20 |
Interpretation:
-
MIC: A lower MIC value indicates greater potency. In the table above, PZ-004 is the most potent derivative against C. albicans.
-
MFC/MIC Ratio: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity. PZ-001, PZ-002, and PZ-004 exhibit fungicidal properties.
-
Selectivity Index (SI): A higher SI is desirable, indicating that the compound is more toxic to the fungus than to mammalian cells. PZ-001 shows the highest selectivity among the tested derivatives.
Conclusion and Future Directions
The protocols and workflows detailed in this application note provide a robust framework for the systematic antifungal screening of pyrazine derivatives. By progressing from qualitative primary screens to quantitative measures of potency (MIC), cidal activity (MFC), and selectivity (cytotoxicity), researchers can efficiently identify and prioritize promising lead candidates. Subsequent steps in the drug discovery pipeline would involve structure-activity relationship (SAR) studies to optimize the potency and safety of these lead compounds, followed by in vivo efficacy studies in animal models of fungal infection. The continued exploration of the pyrazine scaffold holds significant promise for the development of novel and effective therapies to combat the growing threat of fungal diseases.
References
-
Kučerová-Chlupáčová, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 20(1), 1104-1125. Available at: [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available at: [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(1), 23-41. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Available at: [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]
-
Scudeller, L., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 253. Available at: [Link]
-
Espinel-Ingroff, A., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(5), 1217-1221. Available at: [Link]
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(8), 3789-3797. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. Available at: [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds | Protocol Preview. YouTube. Available at: [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]
-
ResearchGate. (n.d.). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]
-
Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 10735-10743. Available at: [Link]
-
ResearchGate. (n.d.). Our approach for testing of antifungal activity of natural products from fungi and plants. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Available at: [Link]
-
Milewska, M. J., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 80-90. Available at: [Link]
-
Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available at: [Link]
-
Kučerová-Chlupáčová, M., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PubMed. Available at: [Link]
-
Brieflands. (n.d.). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Available at: [Link]
-
Scribd. (n.d.). Antifungal Testing Disks Guide. Available at: [Link]
-
Chai, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available at: [Link]
-
Van der Nest, M. A., et al. (2022). Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. Frontiers in Microbiology, 13, 863923. Available at: [Link]
-
Cantrell, C. L., et al. (2013). Early State Research on Antifungal Natural Products. Natural Product Reports, 30(6), 785-799. Available at: [Link]
-
Kim, H., et al. (2023). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. Toxics, 11(11), 921. Available at: [Link]
-
Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. Available at: [Link]
-
Al-Janabi, A. A. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 48(1), 66-71. Available at: [Link]
-
Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686-3690. Available at: [Link]
-
McCafferty, C., et al. (2022). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 66(4), e02117-21. Available at: [Link]
-
Biosynce. (2025). What are the applications of pyrazine derivatives?. Blog. Available at: [Link]
-
de Oliveira, A. P., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Cellular and Infection Microbiology, 10, 36. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage. Available at: [Link]
-
JoVE. (2020). Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Available at: [Link]
-
Liu, Y., et al. (2020). Synthesis, antifungal activities and qualitative structure activity relationship of carabrone hydrazone derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265. Available at: [Link]
-
Ahmad, S., et al. (2025). Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents. Scientific Reports, 15(1), 98645. Available at: [Link]
-
MDPI. (n.d.). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Available at: [Link]
-
Popiołek, Ł. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. International Journal of Molecular Sciences, 25(5), 2841. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 856. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Archiv der Pharmazie, 345(10), 802-809. Available at: [Link]
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazine analogs of chalcones: synthesis and evaluation of their antifungal and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Photosynthesis-Inhibiting Activity of Pyrazinyl Propenones
Audience: Researchers, scientists, and drug development professionals in the fields of herbicide discovery, agricultural biotechnology, and plant sciences.
Objective: This document provides a comprehensive technical guide on the mechanism of action and experimental evaluation of pyrazinyl propenones as potential photosynthesis-inhibiting herbicides. It offers detailed, field-proven protocols for key assays and explains the scientific rationale behind the experimental design.
Introduction: The Quest for Novel Herbicides
The development of novel herbicides with unique modes of action is critical for sustainable agriculture to manage weed competition and combat the growing threat of herbicide resistance. Photosynthesis, the fundamental process converting light energy into chemical energy, presents a prime target for herbicide development.[1] Pyrazinyl propenones, a class of compounds structurally related to chalcones, are emerging as promising candidates for photosynthesis inhibition.[2][3] Chalcones and their derivatives have demonstrated significant phytotoxic and herbicidal activities, suggesting that pyrazinyl propenones may share a similar potential.[4][5][6] This guide details the presumed mechanism of action and provides robust protocols for assessing the efficacy of these compounds.
Part 1: Unraveling the Mechanism of Action - Inhibition of Photosystem II
The primary mode of action for many successful herbicides involves the disruption of the photosynthetic electron transport chain.[1] Based on the known activity of related chemical classes, it is hypothesized that pyrazinyl propenones act as inhibitors of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[7][8]
Specifically, these compounds are thought to bind to the D1 protein, a core subunit of the PSII reaction center.[9][10] This binding event occurs at or near the QB site, where the native plastoquinone (PQ) molecule would normally dock to accept electrons.[7][8] By competitively inhibiting the binding of PQ, the pyrazinyl propenone molecule effectively blocks the flow of electrons from PSII.[1]
This blockage has two major consequences:
-
Cessation of Energy Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy currency and reducing power, respectively, required for carbon dioxide fixation and the synthesis of sugars.[1]
-
Oxidative Stress: The energy from absorbed light that can no longer be transferred down the electron transport chain leads to the formation of highly reactive oxygen species (ROS). These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, which ultimately destroy cell membranes and lead to rapid cell death.[1]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of Photosystem II inhibition by pyrazinyl propenones.
Part 2: Experimental Protocols for Efficacy Assessment
To validate the photosynthesis-inhibiting activity of novel pyrazinyl propenones, a multi-faceted approach is recommended. The following protocols for chlorophyll fluorescence analysis and oxygen evolution measurement provide a robust framework for screening and characterizing these compounds.
Chlorophyll a Fluorescence Assay: A Rapid, Non-Invasive Screening Tool
Principle: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII photochemistry.[11] When light energy absorbed by chlorophyll cannot be used for photosynthesis due to a blockage in the electron transport chain, it is re-emitted as fluorescence.[12] Therefore, an effective PSII inhibitor will cause a significant increase in chlorophyll fluorescence. The ratio of variable fluorescence (Fv) to maximal fluorescence (Fm), denoted as Fv/Fm, is a key parameter that represents the maximum quantum efficiency of PSII.[11][13] In healthy, unstressed plants, this value is typically around 0.83.[11] A decrease in Fv/Fm is a reliable marker of photoinhibition and plant stress.[13]
Materials:
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation leaf clips
-
Test plants (e.g., Arabidopsis thaliana, spinach, or target weed species)
-
Pyrazinyl propenone stock solutions in a suitable solvent (e.g., DMSO or ethanol)
-
Control solvent
-
Spray bottle or micropipette for application
Protocol:
-
Plant Preparation: Grow healthy, well-watered plants under controlled conditions.
-
Dark Adaptation: Attach dark adaptation clips to a leaf on each plant for at least 20-30 minutes. This ensures that all PSII reaction centers are "open" and ready to accept electrons.[12]
-
Compound Application: Prepare a series of dilutions of the pyrazinyl propenone compounds. For initial screening, a concentration range of 10 µM to 100 µM is a good starting point. Apply the compounds to the leaves, ensuring even coverage. Include a solvent-only control group.
-
Incubation: Allow the compounds to penetrate the leaf tissue. Incubation times can vary, but 1-3 hours is often sufficient to observe an effect.
-
Measurement of Fv/Fm:
-
Keeping the leaf in the dark adaptation clip, place the fiber optic probe of the PAM fluorometer over the clip.
-
Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring beam.
-
Apply a saturating pulse of high-intensity light (typically >3000 µmol m⁻² s⁻¹) to close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
The instrument's software will automatically calculate Fv (Fm - Fo) and the Fv/Fm ratio.
-
-
Data Analysis: Compare the Fv/Fm values of the treated plants to the control group. A significant decrease in Fv/Fm indicates inhibition of PSII. Calculate the IC50 value (the concentration of the compound that causes a 50% reduction in Fv/Fm compared to the control).
Oxygen Evolution Measurement: A Direct Assessment of PSII Activity
Principle: The splitting of water molecules (photolysis) in PSII is the source of nearly all atmospheric oxygen. Therefore, a direct measurement of the rate of oxygen evolution is a definitive way to quantify PSII activity. A Clark-type oxygen electrode is a common and reliable tool for this purpose.[14][15][16] This protocol uses isolated chloroplasts to eliminate other cellular processes that might consume oxygen.
Materials:
-
Clark-type oxygen electrode system with a temperature-controlled reaction chamber[14][17]
-
Light source
-
Spinach leaves or other suitable plant material
-
Chloroplast isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)
-
Artificial electron acceptor (e.g., 2,6-dichloroindophenol (DCPIP) or potassium ferricyanide)
-
Pyrazinyl propenone stock solutions
-
Control solvent
Protocol:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Determine the chlorophyll concentration of the suspension spectrophotometrically.
-
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated water for the 100% point and a reducing agent (e.g., sodium dithionite) for the zero point.[14]
-
Measurement of Oxygen Evolution:
-
Add a known volume of the chloroplast suspension to the reaction chamber containing the assay buffer and the artificial electron acceptor.
-
Equilibrate the system in the dark until a stable baseline is achieved.
-
Illuminate the chamber with a saturating light source and record the initial rate of oxygen evolution.
-
Introduce a known concentration of the pyrazinyl propenone (or solvent control) into the chamber and continue to record the oxygen evolution rate.
-
-
Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O₂ / mg chlorophyll / hour). Determine the percent inhibition caused by the pyrazinyl propenone compared to the control. Generate dose-response curves to calculate the IC50 value for each compound.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
Understanding the relationship between the chemical structure of the pyrazinyl propenones and their biological activity is crucial for optimizing their herbicidal potency.[18][19][20][21][22] A systematic SAR study involves synthesizing and testing a series of analogs with modifications at different positions of the pyrazinyl and propenone scaffolds.
Experimental Workflow:
The following diagram outlines the comprehensive workflow for evaluating pyrazinyl propenones:
Caption: A comprehensive workflow for the evaluation of pyrazinyl propenones.
Data Presentation:
The quantitative data obtained from the assays should be compiled in a structured table to facilitate comparison and SAR analysis.
| Compound ID | R1 Group (Pyrazinyl Ring) | R2 Group (Phenyl Ring) | ClogP | Chlorophyll Fluorescence IC50 (µM) | Oxygen Evolution IC50 (µM) |
| PP-01 | H | 4-Cl | 3.2 | Experimental Value | Experimental Value |
| PP-02 | CH3 | 4-Cl | 3.6 | Experimental Value | Experimental Value |
| PP-03 | H | 2,4-diCl | 3.9 | Experimental Value | Experimental Value |
| ... | ... | ... | ... | ... | ... |
| Control | N/A | N/A | N/A | >1000 | >1000 |
By analyzing the data in this table, researchers can deduce how factors such as the size, position, and electronic properties of the substituents on the pyrazinyl and phenyl rings influence the photosynthesis-inhibiting activity. This information is invaluable for the rational design of more potent and selective herbicidal agents.
References
-
Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(15), 7893. [Link]
-
Chotsaeng, N., et al. (2019). Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv. ACS Omega, 4(22), 19693–19703. [Link]
-
Hansch, C., et al. (1992). Structure-Activity Studies of Photosynthesis Inhibitors. In Rational Approaches to the Synthesis of Pesticides. CRC Press. [Link]
-
da Silva, G. N., et al. (2023). Hydroxychalcones as Herbicides. Molecules, 28(18), 6520. [Link]
-
Kwiecień, H., et al. (2020). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 25(1), 215. [Link]
-
Ohad, I., et al. (1992). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. Proceedings of the National Academy of Sciences, 89(18), 8749-8753. [Link]
-
Stranovska, S., et al. (2021). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 26(23), 7357. [Link]
-
Trebst, A. (1986). The topology of the plastoquinone and herbicide binding peptides of photosystem II. Zeitschrift für Naturforschung C, 41(3-4), 240-245. [Link]
-
Urbano, B. D. C., et al. (2022). Herbicidal activity of chalcones. (Request PDF). [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]
-
Vermaas, W. F. J. (1993). Molecular-biological and biochemical analysis of photosystem II. In The Photosynthetic Reaction Center (pp. 21-51). Springer, Dordrecht. [Link]
-
Wyrzykowska, D., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Agriculture, 14(4), 581. [Link]
-
Soskić, M., & Plavšić, D. (2001). QSAR Study of 1,8-naphthyridin-4-ones as Inhibitors of Photosystem II. Journal of Chemical Information and Computer Sciences, 41(5), 1316-1321. [Link]
-
Kohzuma, K., et al. (2015). Chlorophyll Fluorescence Measurements in Arabidopsis Plants Using a Pulse-amplitude-modulated (PAM) Fluorometer. Bio-protocol, 5(9), e1444. [Link]
-
Jursic, B. S. (2018). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Semantic Scholar. [Link]
-
Patel, N. B., & Patel, J. C. (2011). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 4(4), 845-851. [Link]
-
Kakkis, E., et al. (1984). Quantitative structure-activity relationships in the inhibition of photosystem II in chloroplasts by phenylureas. Journal of Agricultural and Food Chemistry, 32(1), 133-144. [Link]
-
Stranovska, S., et al. (2021). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 26(23), 7357. [Link]
-
Lichtenthaler, H. K., & Buschmann, C. (2001). How to correctly determine the different chlorophyll fluorescence parameters and the chlorophyll fluorescence decrease ratio RFd. Photosynthetica, 39(3), 379-391. [Link]
-
Shaik, M., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry, 15(1), 224-232. [Link]
-
PhenoVation. (n.d.). Chlorophyll Fluorescence measuring methods: PAM fluorometry. [Link]
-
Wikipedia. (n.d.). Plant stress measurement. [Link]
-
Shimizu, R., Iwamura, H., & Fujita, T. (1988). Quantitative structure-activity relationships of photosystem II inhibitory anilides and triazines. Topological aspects of their binding to the active site. Journal of Agricultural and Food Chemistry, 36(6), 1276-1283. [Link]
-
Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983-3998. [Link]
-
Lim, G. N., et al. (2013). Validation of Quantitative Structure–Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 14(7), 13413-13427. [Link]
-
Wise, R. R., & Naylor, A. W. (1985). Calibration and use of a Clark-type oxygen electrode from 5 to 45 degrees C. Analytical Biochemistry, 146(1), 260-264. [Link]
-
Wise, R. R., & Naylor, A. W. (1985). Calibration and use of a Clark-type oxygen electrode from 5 to 45°C. ResearchGate. [Link]
-
Shevela, D., et al. (2024). Measurements of Oxygen Evolution in Photosynthesis. In Photosynthesis: Methods and Protocols (pp. 125-144). Humana, New York, NY. [Link]
-
Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]
-
Rodríguez, H. A., et al. (2020). Measurement with a Clark-type electrode shows oxygen evolution upon applying a bias potential. ResearchGate. [Link]
Sources
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture[v1] | Preprints.org [preprints.org]
- 7. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant stress measurement - Wikipedia [en.wikipedia.org]
- 12. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Calibration and use of a Clark-type oxygen electrode from 5 to 45 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyrazinyl Chalcones in Medicinal Chemistry
Foreword: The Pyrazinyl Chalcone Scaffold - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. Chalcones, belonging to the flavonoid family, represent one such scaffold.[1] Characterized by a 1,3-diphenylprop-2-en-1-one core, these α,β-unsaturated ketones serve as crucial biosynthetic precursors to all flavonoids and exhibit a remarkable spectrum of biological activities.[2] The introduction of nitrogen-containing heterocycles into the chalcone framework has proven to be a highly effective strategy for modulating and enhancing these activities.[3] This guide focuses specifically on pyrazinyl chalcones, where one of the aromatic rings is replaced by a pyrazine moiety. This modification introduces unique physicochemical properties, including altered hydrogen bonding capacity, polarity, and metabolic stability, making pyrazinyl chalcones a particularly compelling class of compounds for therapeutic development.[4] This document provides an in-depth exploration of their synthesis, therapeutic applications, and detailed protocols for their evaluation, designed for researchers and scientists in the field of drug development.
Synthesis of Pyrazinyl Chalcones: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing pyrazinyl chalcones is the Claisen-Schmidt condensation.[5][6] This base-catalyzed reaction involves the condensation of an appropriate acetylpyrazine with a substituted benzaldehyde. The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the α-carbon of the acetylpyrazine, generating a reactive enolate ion.[7][8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated carbonyl system of the chalcone.
Caption: Workflow of Pyrazinyl Chalcone Synthesis.
Protocol 1: General Synthesis of a (E)-1-(Pyrazin-2-yl)-3-phenylprop-2-en-1-one Derivative
Rationale: This protocol employs a standard Claisen-Schmidt condensation under basic conditions. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and the base. The reaction is typically run at room temperature to minimize side reactions. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the crude chalcone product, which is often poorly soluble in water.
Materials:
-
2-Acetylpyrazine
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ice-cold distilled water
-
Hydrochloric Acid (HCl, dilute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2-acetylpyrazine (10 mmol) and the selected substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol. Stir at room temperature until a homogenous solution is formed.
-
Catalyst Addition: While stirring, slowly add an aqueous or ethanolic solution of KOH (e.g., 40% aqueous solution, 5 mL) dropwise to the reaction mixture.[8] The addition of a strong base is the critical step that initiates the condensation by forming the enolate of 2-acetylpyrazine.
-
Reaction Monitoring: A color change is often observed upon addition of the base. Allow the reaction to stir at room temperature for 4-24 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing 200 mL of ice-cold distilled water with constant stirring.[10] The chalcone product, being organic and generally water-insoluble, will precipitate out of the aqueous solution.
-
Neutralization & Isolation: Neutralize the mixture with dilute HCl to a pH of ~7. This step ensures that any remaining base is quenched and the product is in its neutral form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold distilled water to remove any inorganic impurities and residual base.
-
Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. For purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure pyrazinyl chalcone.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][11] The ¹H-NMR is particularly useful for confirming the trans configuration of the enone double bond, typically indicated by a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons.[12]
Therapeutic Applications and Biological Evaluation
Pyrazinyl chalcones have demonstrated a wide array of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The anticancer potential of chalcones is well-documented, stemming from their ability to interact with numerous molecular targets and modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[1][2][13] Pyrazinyl chalcones, in particular, have been evaluated against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (Colo-205).[14]
Mechanism of Action: Pyrazinyl chalcones often exert their anticancer effects through multiple mechanisms. They have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[15] A critical pathway often implicated is the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[16] Inhibition of this pathway by chalcone derivatives can lead to cell cycle arrest and apoptosis.[15]
Caption: Inhibition of the PI3K/Akt Pathway.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity. Doxorubicin is included as a positive control, as it is a well-established chemotherapeutic agent.
Materials:
-
Synthesized pyrazinyl chalcone derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the pyrazinyl chalcones and doxorubicin in DMSO. Create a series of dilutions in the growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and treat the cells with 100 µL of medium containing various concentrations of the chalcone derivatives.[1] Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is a key parameter for quantifying the cytotoxic potential of a compound.[1]
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[17] Pyrazinyl chalcones have emerged as a promising scaffold for this purpose, exhibiting activity against a range of bacteria, fungi, and mycobacteria.[5][6][18]
Structure-Activity Relationship (SAR): Studies have consistently shown that the antimicrobial potency of pyrazinyl chalcones is significantly influenced by the substituents on the benzaldehyde ring (Ring B).
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (Cl, Br) or nitro groups (NO₂), particularly at the 2- or 4-position of Ring B, generally enhances antifungal and antimycobacterial activity.[5][6] This is likely due to an increase in the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological targets like cysteine residues in enzymes.
-
Alkyl Groups: The effect of alkyl substitution on the pyrazine ring is less straightforward. In some series, non-branched alkyl groups favored antifungal potency, while bulkier groups like tert-butyl seemed beneficial for antimycobacterial activity.[5]
| Compound Series | Key Substituents | Target Organism(s) | Observed Activity/Trend | Reference |
| (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones | H, non-branched alkyl on pyrazine | Trichophyton mentagrophytes | Highest antifungal potency | [5] |
| (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones | tert-butyl on pyrazine | Mycobacteria | Favorable for antimycobacterial potency | [5] |
| Halogenated Pyrazinyl Chalcones | 2-Cl or 2-Br on Ring B | Trichophyton interdigitale, Candida glabrata | Notable growth inhibition | [6][18] |
| Halogenated Pyrazinyl Chalcones | 2-Cl on Ring B | Staphylococcus sp. | Highest inhibitory effect | [6][18] |
| Nitro-substituted Pyrazinyl Chalcones | NO₂ on Ring B | Trichophyton mentagrophytes, M. tuberculosis | Highest potency in the series | [5] |
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][17] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[10] This protocol provides a reproducible method for screening pyrazinyl chalcones against a panel of relevant bacterial and fungal strains.
Materials:
-
Synthesized pyrazinyl chalcone derivatives
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standard control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
DMSO
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism in an appropriate broth overnight. Dilute the culture in fresh broth to achieve a standardized inoculum concentration, typically adjusted to a 0.5 McFarland standard (~1-5 x 10⁸ CFU/mL for bacteria), which is then further diluted to a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[10][19]
-
Compound Dilution Series: In a sterile 96-well plate, add 100 µL of sterile broth to each well. Prepare a stock solution of the chalcone in DMSO and add 100 µL to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[20]
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative (sterility) control well.
-
Controls: Include a positive growth control (inoculum in broth without any compound) and a negative control (broth only) for each plate. A standard antibiotic should also be tested under the same conditions to validate the assay.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[10][21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19] This can be confirmed by measuring the optical density with a plate reader.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Chalcones are known to possess significant anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways such as NF-κB.[7][22] Pyrazole-containing chalcones have shown potent activity, in some cases greater than the standard drug indomethacin.[22] While less explored than their anticancer or antimicrobial effects, the anti-inflammatory potential of pyrazinyl chalcones represents a promising area for future research. Evaluation can be performed using methods like the carrageenan-induced rat paw edema assay for in vivo studies or the HRBC membrane stabilization method for in vitro screening.[7][23]
Conclusion and Future Perspectives
Pyrazinyl chalcones stand out as a versatile and privileged scaffold in medicinal chemistry. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries. The accumulated evidence strongly supports their potential as anticancer and antimicrobial agents, with clear structure-activity relationships beginning to emerge, particularly the positive influence of electron-withdrawing groups on the B-ring for antimicrobial potency.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While pathways like PI3K/Akt have been identified, a deeper understanding of the specific molecular targets for the most potent compounds is needed.
-
Pharmacokinetic Profiling: To advance these compounds towards clinical consideration, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are essential.
-
Expansion of Therapeutic Targets: The anti-inflammatory and antioxidant activities of pyrazinyl chalcones are comparatively underexplored and warrant further investigation.[24][25]
-
Hybrid Molecules: The chalcone scaffold is an excellent platform for creating hybrid molecules by combining it with other pharmacophores to develop multi-target agents.[13]
By leveraging the established synthetic protocols and biological assays outlined in this guide, researchers can effectively explore the rich medicinal chemistry of pyrazinyl chalcones and contribute to the development of next-generation therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives.
- Unknown. (n.d.). Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones.
- ResearchGate. (n.d.). Antimicrobial activity of 1,3-diaryl pyrazole-based chalcone derivatives (6a-h). [Diagram].
- BenchChem. (n.d.). Protocol for Testing the Antimicrobial Activity of Chalcone Derivatives.
- Opletalova, V., et al. (n.d.). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PMC - NIH.
- Gawali, R., & Bhosale, R. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Cardiovascular Medicine, 11(4), 62-67.
- Unknown. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. PMC - NIH.
- RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
- Kucerova-Chlupacova, M., et al. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PMC.
- Unknown. (n.d.). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives.
- Reddy, P. V. R., et al. (2024). Design, Synthesis and Anticancer Evaluation of Chalcone functionality bearing Benzothiazol-oxazole-pyrazine as Anticancer Agents. ResearchGate.
- Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.
- Unknown. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
- Unknown. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC - NIH.
- Unknown. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- Asrar, et al. (2024). Novel chalcone derivatives as anti-inflammatory agents evaluated. World Journal of Pharmaceutical Research.
- Noser, A. A., et al. (n.d.). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. PubMed Central.
- BenchChem. (n.d.). Synthesis of Chalcone Derivatives as Potent Antimicrobial Agents: Application Notes and Protocols.
- Semantic Scholar. (n.d.). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway.
- Suma, T. A., Wahyuningsih, S. P. D., & Mustofa, M. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains: Jurnal Ilmiah Kefarmasian, 9(3), 655-664.
- Unknown. (n.d.). Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry.
- Unknown. (n.d.). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH.
- Unknown. (n.d.). Design, synthesis and evaluation of chalcones as anti-microbial agent.
- Unknown. (n.d.). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. NIH.
- Unknown. (n.d.). Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC - NIH.
- eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- ResearchGate. (n.d.). Chalcone–pyrazine derivatives 46–67. [Diagram].
- Pop, C., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed.
- Kamal, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 13. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 16. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and evaluation of chalcones as anti-microbial agent - Indian J Forensic Community Med [ijfcm.org]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel chalcone derivatives as anti-inflammatory agents evaluated. [wisdomlib.org]
- 24. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Condensation of Pyrazinyl Chalcones
Welcome to the technical support center for the synthesis of pyrazinyl chalcones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for optimizing the Claisen-Schmidt condensation for this specific class of heteroaromatic compounds. The electron-withdrawing nature of the pyrazine ring can introduce unique challenges not always encountered with simpler aromatic systems. This resource will help you navigate these complexities to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for pyrazinyl chalcone synthesis?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[1] This reaction is fundamental for synthesizing α,β-unsaturated ketones, known as chalcones.[2] For pyrazinyl chalcones, a pyrazinyl ketone (containing α-hydrogens) is typically reacted with an aromatic aldehyde (lacking α-hydrogens), or vice-versa. The reaction's selectivity is driven by the fact that the aromatic or heteroaromatic aldehyde cannot enolize, ensuring it acts solely as the electrophile.[2]
Q2: How does the pyrazine ring influence the Claisen-Schmidt condensation?
A2: The pyrazine ring is a nitrogen-containing heterocycle and is electron-withdrawing. This property can affect the reactivity of the carbonyl group it is attached to. If you are using an acetylpyrazine, the electron-withdrawing nature of the pyrazine ring can increase the acidity of the α-hydrogens, facilitating enolate formation under basic conditions. Conversely, if you are using a pyrazinecarboxaldehyde, the carbonyl carbon is more electrophilic and susceptible to nucleophilic attack. Understanding these electronic effects is key to optimizing reaction conditions.
Q3: What are the typical catalysts and solvents used for pyrazinyl chalcone synthesis?
A3: The Claisen-Schmidt condensation can be catalyzed by either bases or acids.[3]
-
Base-catalyzed: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a polar protic solvent like ethanol are common.[4] However, for some pyrazinyl chalcones, milder conditions using pyridine as the solvent and a weaker base like diethylamine as the catalyst have been employed, particularly when dealing with sensitive substrates.[5][6]
-
Acid-catalyzed: Brønsted acids or Lewis acids can also be used.[7] Acid catalysis proceeds via an enol intermediate, as opposed to an enolate. The choice of solvent is also critical, with ethanol being a common choice. However, for specific pyrazinyl chalcones, other solvents like pyridine have been used to achieve better results.[5][6]
Q4: Why are the yields of pyrazinyl chalcones often reported as low to moderate?
A4: The synthesis of pyrazinyl chalcones can indeed result in modest yields, sometimes in the range of 18-43%.[6] Several factors can contribute to this:
-
Product Solubility: The chalcone product may have limited solubility in the reaction solvent, potentially precipitating out and hindering the reaction's progress.
-
Side Reactions: The reaction conditions may promote side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.
-
Purification Challenges: Pyrazinyl chalcones can be highly polar, making them difficult to purify by simple recrystallization. Often, column chromatography is necessary, which can lead to product loss.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I have set up my Claisen-Schmidt reaction with acetylpyrazine and a substituted benzaldehyde, but I'm getting a very low yield, or only starting materials are visible on the TLC. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
-
Probable Cause 1: Inactive Catalyst or Incorrect Concentration.
-
Explanation: Base catalysts like NaOH or KOH can be deactivated by atmospheric CO2 or acidic impurities in your reagents or solvent. An insufficient amount of catalyst will also lead to a slow or incomplete reaction.
-
Solution:
-
Use freshly prepared aqueous solutions of NaOH or KOH, or use pellets of high purity.
-
Ensure your solvents are of appropriate grade and dry if necessary.
-
Screen different catalyst loadings. While catalytic amounts are often sufficient, some reactions may require stoichiometric amounts of base.
-
-
-
Probable Cause 2: Suboptimal Reaction Temperature.
-
Explanation: The Claisen-Schmidt condensation can be sensitive to temperature. While many reactions proceed at room temperature, some require heating to overcome the activation energy barrier. Conversely, higher temperatures can promote side reactions.[8]
-
Solution:
-
-
Probable Cause 3: Inappropriate Solvent.
-
Explanation: The solvent plays a crucial role in solvating the reactants and intermediates. If your pyrazinyl chalcone product is insoluble in the chosen solvent (e.g., ethanol), it may precipitate and coat the reactants, preventing the reaction from going to completion.[2]
-
Solution:
-
Issue 2: Presence of Significant Side Products
Question: My TLC shows the formation of my desired pyrazinyl chalcone, but there are also several other spots, making purification difficult. What are these side products and how can I minimize them?
Answer: The formation of multiple products is a common issue, especially under strongly basic conditions.
-
Probable Cause 1: Self-condensation of the Ketone.
-
Explanation: If the ketone (e.g., acetylpyrazine) is added to the reaction mixture before the aldehyde, it can react with itself (self-condensation) to form a β-hydroxy ketone, which can then dehydrate.
-
Solution:
-
Add the ketone dropwise to a mixture of the aldehyde and the base. This ensures that the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.
-
-
-
Probable Cause 2: Cannizzaro Reaction.
-
Explanation: If you are using a pyrazinecarboxaldehyde (which lacks α-hydrogens) and a strong base, the aldehyde can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[8]
-
Solution:
-
Use a milder base or a lower concentration of the strong base.
-
Maintain a lower reaction temperature.
-
Consider an acid-catalyzed condensation, which avoids the use of strong bases altogether.
-
-
Issue 3: Difficulty in Product Purification
Question: My pyrazinyl chalcone is a polar compound that streaks on the TLC plate and is difficult to purify by recrystallization. What is the best approach for purification?
Answer: The polarity of the pyrazine ring often imparts high polarity to the resulting chalcone, making purification challenging.
-
Solution 1: Optimize TLC.
-
Explanation: Streaking on a TLC plate is often due to an inappropriate solvent system or strong interactions with the silica gel.[9]
-
Action:
-
Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If streaking persists, add a small amount of a more polar solvent like methanol to your eluent.
-
For basic compounds like pyrazines, adding a small amount of a base (e.g., 1% triethylamine) to the mobile phase can neutralize the acidic silica gel and lead to sharper spots.[9]
-
-
-
Solution 2: Column Chromatography.
-
Explanation: For polar chalcones, column chromatography is often the most effective purification method.[6]
-
Action:
-
Use the optimized solvent system from your TLC analysis as a starting point for your column elution. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often gives the best separation.
-
Ensure your crude product is properly loaded onto the column. Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferable to wet loading for preventing band broadening.
-
-
-
Solution 3: Trituration/Recrystallization from a Mixed-Solvent System.
-
Explanation: If the product "oils out" during recrystallization, it may be due to impurities or the choice of solvent.[10]
-
Action:
-
Try trituration: add a non-polar solvent (like hexanes) to your oily product and scratch the flask with a glass rod to induce crystallization.
-
For recrystallization, dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes turbid. Then, allow it to cool slowly.
-
-
Data and Protocols
Table 1: Exemplary Reaction Conditions for Pyrazinyl Chalcone Synthesis
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(5-isopropylpyrazin-2-yl)ethan-1-one | Substituted benzaldehydes | Diethylamine | Pyridine | 80–120 | 2 | 18–43 | [6] |
| Acetylpyrazines | Nitrobenzaldehydes | Diethylamine | Pyridine | RT | 48 | Moderate | [5] |
| Acetophenone | Veratraldehyde | KOH (30% aq.) | Methanol | RT | 20 | 14.9 | [11] |
| Substituted Acetophenones | Substituted Benzaldehydes | NaOH (aq.) | Ethanol | RT | 8 | Good | [4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of (E)-1-(pyrazin-2-yl)-3-phenylprop-2-en-1-one
This protocol is a generalized procedure based on common practices for Claisen-Schmidt condensations.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of pyrazine-2-carbaldehyde and 1.0 equivalent of acetophenone in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of 1.2 equivalents of potassium hydroxide (KOH) in ethanol dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is often complete within 2-4 hours.
-
Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol. If necessary, purify further by recrystallization from ethanol or by column chromatography.[10]
Visualizing the Mechanism and Workflow
Base-Catalyzed Claisen-Schmidt Mechanism
Caption: The mechanism of base-catalyzed Claisen-Schmidt condensation.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Opletalová, V., et al. (2008). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 13(10), 2575-2592.
- Nguyen, T. H. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. SpringerPlus, 5(1), 1749.
- Kulkarni, M. V., et al. (2019). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry, 10(4), 364-369.
- Patel, K. D., et al. (2017). Review of Methods and Various Catalysts Used for Chalcone Synthesis. International Journal of Pharmaceutical Sciences and Research, 8(8), 3245-3255.
- Sashidhara, K. V., et al. (2012). A facile solar assisted synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one). Journal of Saudi Chemical Society, 16(4), 453-456.
- JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(8).
- de la O-Arciniega, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7621.
- Fatmayanti, B. R., et al. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian, 9(3), 655-664.
- Zarei, M., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 6(13), 10849-10857.
- Boruah, M., et al. (2018). N−SO3H Functionalised Brønsted Acidic Ionic Liquid Catalysed Sequential One‐Pot Synthesis of 2‐Amino‐3‐Cyanopyridines via Claisen‐Schmidt Condensation Under Solvent‐free Condition. ChemistrySelect, 3(33), 9479-9484.
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. BenchChem.
- Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Scientific Reports, 10(1), 15638.
- Patel, D. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Janočková, J., et al. (2016). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 21(9), 1133.
- Mirjalili, B. F., et al. (2013). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. Journal of the Chilean Chemical Society, 58(3), 1926-1929.
- Singh, G., et al. (2021). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Journal of Heterocyclic Chemistry, 58(12), 2313-2333.
- Wahyuningsih, S. H., et al. (2021).
- Al-Warhi, T., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(1), M1330.
- da Silva, G. P., et al. (2020). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 22(34), 19146-19155.
- Wikipedia. (2023).
- Papakyriakou, A., et al. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Molbank, 2022(1), M1325.
- Cini, E., et al. (2020). Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction. European Journal of Organic Chemistry, 2020(39), 6205-6213.
- Das, P. (n.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR.
- S, S., & P, A. (2018).
- Bhabhor, F. G., et al. (2015). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research, 7(7), 1069-1072.
- The Organic Chemistry Tutor. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube.
- Wang, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(59), 37475-37482.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]
Technical Support Center: 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one Synthesis
Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly low reaction yield, encountered during the synthesis of this valuable pyrazinyl enaminone intermediate. We will explore the underlying chemical principles, provide actionable troubleshooting protocols, and answer frequently asked questions to enhance the success and reproducibility of your experiments.
Troubleshooting Guide: Addressing Low Yield
Low yield is the most frequently reported issue in this synthesis. The following Q&A guide is structured to help you diagnose and resolve the specific problems you may be encountering in your reaction.
Q1: My reaction has stalled, showing low conversion of the starting 2-acetylpyrazine. What are the likely causes and how can I improve conversion?
A1: Low conversion is typically traced back to three primary areas: reagent quality, reaction conditions, or stoichiometry. The condensation of 2-acetylpyrazine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is sensitive to these parameters.
1. Reagent Integrity:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is the most critical reagent and is highly susceptible to hydrolysis. Moisture contamination breaks down DMF-DMA into dimethylamine and methanol, which are ineffective for the condensation.
-
Troubleshooting Protocol: Always use a new, sealed bottle of DMF-DMA or freshly distill the reagent before use. Avoid leaving the bottle open to the atmosphere. You can verify its purity via ¹H NMR; the presence of significant singlets for methanol (~3.4 ppm) and dimethylamine (~2.2 ppm) indicates degradation.
-
-
2-Acetylpyrazine: The purity of the starting ketone is crucial. Impurities can inhibit the reaction or lead to side products. Ensure the starting material is pure and completely dry.
-
Solvent: If a solvent is used (e.g., toluene, xylene, or DMF), it must be anhydrous. Residual water will preferentially react with the DMF-DMA.
2. Reaction Conditions:
The reaction generally requires thermal energy to drive the elimination of methanol and push the equilibrium towards the product.
-
Temperature: Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the pyrazine moiety or the enaminone product.[1]
-
Reaction Time: The reaction may simply not have been allowed to proceed to completion.
Optimization Protocol: Driving the Reaction to Completion
-
Setup: Assemble a flame-dried flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.
-
Reagents: Add 1.0 equivalent of 2-acetylpyrazine to the flask.
-
Solvent (Optional but Recommended): Add anhydrous toluene or xylene (approx. 5-10 mL per gram of acetylpyrazine). Using a solvent helps with heat transfer and can facilitate the removal of methanol byproduct.
-
Addition of DMF-DMA: Add the recommended equivalents of high-purity DMF-DMA (see table below).
-
Heating: Heat the reaction mixture to the target temperature (see table below) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Monitoring: A good mobile phase for TLC is typically a 70:30 mixture of Ethyl Acetate:Hexanes. The product is a brightly colored, UV-active spot. The reaction is complete when the 2-acetylpyrazine spot has been consumed.
Table 1: Recommended Reaction Condition Parameters
| Parameter | Recommendation | Rationale |
| Equivalents of DMF-DMA | 2.0 - 3.0 eq. | Using an excess of DMF-DMA shifts the equilibrium towards the product. |
| Temperature | 90 - 120 °C | Provides sufficient energy for condensation without significant decomposition. |
| Reaction Time | 4 - 12 hours | Typical timeframe for completion; must be confirmed by reaction monitoring. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from entering the reaction and degrading the DMF-DMA. |
Q2: My reaction is messy, with multiple side products observed by TLC/LC-MS. How can I improve the reaction's selectivity?
A2: Side product formation often arises from the inherent reactivity of the starting materials and intermediates. Understanding the reaction mechanism helps in mitigating these unwanted pathways. The synthesis is a condensation reaction where the enolate of 2-acetylpyrazine attacks DMF-DMA.
Caption: Reaction mechanism for enaminone synthesis.
Common Side Reactions:
-
Self-Condensation: The enolate of 2-acetylpyrazine can react with another molecule of 2-acetylpyrazine in a Claisen-Schmidt type self-condensation.[2][3] This is more likely if the concentration of DMF-DMA is too low or if it is added too slowly.
-
Product Decomposition: The enaminone product, while generally stable, can be susceptible to hydrolysis back to the starting ketone under acidic conditions or decomposition at very high temperatures.[4]
Protocol for Minimizing Side Products:
-
Control Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and slowly increase the heat. This can help control the rate of enolate formation.
-
Reagent Order: Ensure that the 2-acetylpyrazine is exposed to a sufficient concentration of DMF-DMA quickly. A good practice is to add the 2-acetylpyrazine to a solution of DMF-DMA in the chosen solvent.
-
Inert Atmosphere: Rigorously exclude air and moisture, as side reactions can be catalyzed by acidic or basic impurities formed from reagent degradation.
-
Work-up: Upon completion, do not quench the reaction with strong acid. Cool the mixture and proceed directly to solvent removal or crystallization.
Q3: I seem to lose a significant amount of my product during purification. What is the best method for isolating the final compound?
A3: Product loss during work-up is a common issue, often due to the product's physical properties. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a polar, crystalline solid.
Purification Strategy: Crystallization vs. Chromatography
-
Crystallization (Recommended): This is often the most effective method for this compound, minimizing loss.
-
Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a high-boiling solvent like xylene was used, remove it under reduced pressure.
-
The crude product is often an oil or a semi-solid. Add a minimal amount of a suitable solvent system to dissolve the crude material with gentle heating. Good solvent systems include Ethyl Acetate/Hexanes, Isopropanol, or Ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold hexanes), and dry under vacuum.
-
-
-
Silica Gel Chromatography (Use with Caution): While possible, enaminones can sometimes streak or partially decompose on silica gel, which can be slightly acidic.
-
Protocol:
-
If chromatography is necessary, consider neutralizing the silica gel first by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in the mobile phase).
-
Use a gradient elution, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with an appropriate solvent like ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Caption: A workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this reaction? A: The synthesis of 3-(dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a condensation reaction. It proceeds via the formation of an enolate from 2-acetylpyrazine, which then acts as a nucleophile, attacking the electrophilic carbon of N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the elimination of methanol and dimethylamine to yield the final conjugated enaminone product. This reaction is analogous in principle to a Claisen-Schmidt condensation, where an enolate reacts with a carbonyl-like compound.[5][6]
Q: What is a typical, achievable yield for this synthesis? A: Reported yields for the synthesis of similar pyrazinyl enaminones can vary significantly based on the specific substrate and reaction conditions, but a well-optimized reaction should provide yields in the range of 60-85%. Yields below 50% suggest that one of the issues detailed in the troubleshooting guide is likely occurring.
Q: How critical is the exclusion of water and air? A: It is extremely critical. DMF-DMA is highly reactive towards water. Any moisture present in the reagents or solvent, or entering from the atmosphere, will rapidly hydrolyze the DMF-DMA, effectively removing it from the reaction and drastically reducing the yield. Running the reaction under an inert atmosphere (nitrogen or argon) with anhydrous solvents is essential for reproducibility and high yield.
Q: Can other reagents be used instead of DMF-DMA? A: Yes, other formylating agents can be used. Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is another option that is sometimes used for the synthesis of enaminones and may be effective, though it is more expensive. For some substrates, a two-step procedure involving Claisen condensation with a formate ester followed by reaction with dimethylamine can also yield the desired product, which may be a viable alternative if issues with DMF-DMA persist.[7]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Riyadh, S. M. (2011). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 16(2), 1834-1853. Available at: [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(2), 228–233. Available at: [Link]
-
Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 9, S1033–S1041. Available at: [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Preshlock, S., et al. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 9(6), 551–555. Available at: [Link]
-
Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(19), 3046. Available at: [Link]
- Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144.
- Krátký, M., et al. (2012). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Archiv der Pharmazie, 345(9), 731-740.
-
Opletalová, V., Hartl, J., Patel, A., Palát Jr, K., & Buchta, V. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135–144. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Welcome to the technical support guide for the purification of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable enaminone intermediate. The guidance provided herein is based on established scientific principles and practical laboratory experience.
I. Introduction to Purification Challenges
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. However, being an enaminone, this compound presents specific purification challenges, including potential instability on silica gel and the presence of closely related impurities. This guide will address these issues through a structured, problem-solving approach.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Issue 1: Low Yield or Product Decomposition during Column Chromatography
Question: I am experiencing significant product loss and observing what appears to be decomposition or streaking on my TLC plate when using standard silica gel chromatography. What is the likely cause and how can I mitigate this?
Answer: The issue you are encountering is common for enaminones and other basic amine compounds when purified using standard silica gel chromatography.[1] The silica gel surface is acidic due to the presence of silanol groups (Si-OH), which can interact strongly with the basic dimethylamino group of your compound. This acid-base interaction can lead to irreversible adsorption, streaking, and even catalytic decomposition of the product on the column.[1][2]
Solutions:
-
Deactivation of Silica Gel: The most direct approach is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA), into the mobile phase.[2]
-
Protocol: Prepare your eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) and add 0.5-1% (v/v) of triethylamine. Use this amine-treated eluent to both prepare the slurry for packing the column and to run the chromatography.[2] This will "pre-condition" the silica, minimizing unwanted interactions.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Amine-functionalized silica: This is an excellent alternative as it provides a basic environment, which is more compatible with your compound.[1]
-
Basic Alumina: Alumina is another option, but its reactivity can vary. Neutral or basic alumina should be chosen.
-
-
Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase flash chromatography can be a powerful alternative.[1] The compound is retained on a hydrophobic stationary phase (like C18) and eluted with a polar mobile phase (e.g., acetonitrile/water). To ensure the amine is in its free-base form and improve retention, it is beneficial to make the mobile phase slightly alkaline, for instance, by adding a small amount of triethylamine.[1]
Issue 2: Incomplete Separation of Impurities
Question: My purified product still shows the presence of starting materials (e.g., acetylpyrazine) or by-products from the synthesis. How can I improve the resolution of my chromatography?
Answer: Incomplete separation is typically a result of an unoptimized mobile phase or an inappropriate purification technique for the specific impurities present. The synthesis of enaminones, often through a Claisen-Schmidt condensation or reaction with DMFDMA (N,N-Dimethylformamide dimethyl acetal), can result in impurities with polarities similar to the product.[3][4]
Solutions:
-
Systematic TLC Optimization: Before scaling up to a column, thoroughly optimize the solvent system using Thin Layer Chromatography (TLC).
-
Solvent Screening: Test various solvent systems. Common choices for enaminones include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Polarity Adjustment: If the spots are too close, a shallower gradient or isocratic elution with a finely tuned solvent ratio might be necessary. The goal is to achieve a clear separation between your product spot and any impurity spots.
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective than isocratic elution for separating compounds with different polarities.[5] This allows for the efficient elution of less polar impurities first, followed by the product, and finally any highly polar baseline impurities.
-
Consider Recrystallization First: If one impurity is the unreacted starting material, a simple recrystallization might be sufficient to remove the bulk of it before chromatography. This reduces the loading on the column and can improve the final purity.
Issue 3: Product Crystallizes in the Column or on the Rotovap
Question: My product seems to be precipitating during the purification process, either on the column or when I'm concentrating the fractions. Is this normal?
Answer: While enaminones are typically crystalline solids, premature precipitation during purification can be problematic. This may be due to high concentration, low solubility in the chosen eluent at room temperature, or a significant change in temperature.
Solutions:
-
Solvent Selection: Ensure your product is sufficiently soluble in the mobile phase. If it is crashing out on the column, you may need to use a slightly more polar (and therefore better solvating) mobile phase.
-
Load Concentration: Avoid overloading the column. A highly concentrated band of your compound is more likely to precipitate. A good rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.
-
Temperature: If you are running the column in a particularly cold room, this could decrease solubility. Conversely, when removing the solvent on a rotary evaporator, do not cool the receiving flask excessively if your compound has limited solubility in the eluent.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one?
A1: A two-step approach is often most effective. First, perform a recrystallization to obtain a significantly purer crude product.[6] This is particularly effective at removing less soluble impurities. Then, if necessary, subject the recrystallized material to flash column chromatography on silica gel treated with triethylamine or on an amine-functionalized silica column to remove any remaining soluble impurities.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Solvents like methanol, ethanol, or toluene can be good candidates for the recrystallization of enaminones.[3][6] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] A patent for a similar enamine salt purification suggests using a methanol-water mixture, heating to dissolve, and then cooling to crystallize, achieving high purity and yield.[6]
| Parameter | Methanol/Water System Example[6] |
| Solid:Liquid Ratio | 1:3 to 1:4 (mass/mass) |
| Solvent Concentration | 80-85% Methanol in Water |
| Dissolution Temp. | ~70 °C (or until fully dissolved) |
| Crystallization Temp. | 5-10 °C with stirring |
| Expected Purity | >99% |
| Expected Yield | 86-92% |
Q3: How can I confirm the purity and identity of my final product?
A3: The structure and purity should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (177.20 g/mol ).[9]
-
Infrared Spectroscopy (IR): This can confirm the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C).
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q4: My compound is an oil, not a solid. How should I purify it?
A4: If your product is an oil, recrystallization is not an option. In this case, column chromatography is the primary method of purification. Pay close attention to the troubleshooting advice in Section II to minimize decomposition and achieve good separation. It is also possible that your "oil" is actually a solid with a low melting point or is contaminated with residual solvent. Try placing a small sample under high vacuum for an extended period to see if it solidifies.
IV. Experimental Workflow Visualization
The following diagram illustrates a recommended decision-making workflow for the purification of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Caption: Decision workflow for purification.
V. References
-
CN111632400B - Recrystallization purification method of enamine salt - Google Patents. Available at:
-
Al-Zaydi, K. M. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(7), 2848–2859. Available at: [Link]
-
Katritzky, A. R., et al. (1990). Intermolecular Transaminations of Enaminones: A Synthesis of Fused, Polycydic, N-Aryl Pyridonest. Journal of Heterocyclic Chemistry, 27(6), 1637-1644. Available at: [Link]
-
PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Gomez, C., et al. (2022). General method for the synthesis of enaminones via photocatalysis. RSC Advances, 12(35), 22933-22937. Available at: [Link]
-
ResearchGate. How to isolate Imine by column chromatography? Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. Available at: [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Available at: [Link]
-
Kráľová, K., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. Available at: [Link]
-
PubChem. 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]
-
ResearchGate. Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents. Available at: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
PubChem. 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Available at: [Link]
-
Mishra, R., et al. (2010). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica, 2(2), 185-194. Available at: [Link]
-
ResearchGate. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one - CAS:111781-53-4 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Recrystallization of Pyrazinyl Chalcones
Welcome to the technical support guide for the purification of pyrazinyl chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested guidance on obtaining high-purity crystalline material. We will move beyond generic protocols to address the specific chemical nuances introduced by the pyrazine moiety, ensuring your purification is both efficient and effective.
Core Principles: Why Pyrazinyl Chalcones Require a Tailored Approach
Chalcones (1,3-diaryl-2-propen-1-ones) are a well-studied class of compounds, but the incorporation of a pyrazine ring in place of a phenyl ring introduces significant changes in physicochemical properties.[1] The two nitrogen atoms in the pyrazine ring increase the molecule's polarity and capacity for hydrogen bonding compared to a standard chalcone. This directly impacts solubility, making solvent selection the most critical parameter for successful recrystallization. An improperly chosen solvent system can easily lead to common purification pitfalls such as oiling out or poor recovery.[2][3]
This guide provides a systematic approach to protocol development and troubleshooting to overcome these challenges.
General Protocol for Recrystallization of Pyrazinyl Chalcones
This protocol outlines a robust starting point for single-solvent recrystallization. Ethanol is often the solvent of choice for many chalcones and their derivatives due to its favorable solubility profile and volatility.[4][5]
Materials:
-
Crude pyrazinyl chalcone powder
-
High-purity recrystallization solvent (e.g., 95% Ethanol, Methanol, Ethyl Acetate)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Boiling chips or magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one where the pyrazinyl chalcone has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] Test this on a small scale (a few milligrams of crude product in a test tube) with various candidate solvents.
-
Dissolution: Place the crude pyrazinyl chalcone in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of the chosen solvent to create a slurry. Gently heat the mixture on a hot plate with continuous stirring. Continue adding small portions of hot solvent until the chalcone is completely dissolved.[3] Expert Tip: Using an excessive amount of solvent is a common error that drastically reduces final yield.[3]
-
Decolorization (Optional): If the solution has a persistent color from impurities, add a small amount (1-2% w/w) of activated charcoal to the hot solution and boil for a few minutes.[3]
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the funnel.[3] Pre-heat the stemless funnel and the receiving Erlenmeyer flask with hot solvent vapor to prevent this.[3]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[3] Rushing this step by immediately placing the flask in an ice bath can cause the compound to precipitate as a powder or oil, trapping impurities.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surfaces.[3]
-
Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[3]
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of pyrazinyl chalcones in a direct question-and-answer format.
Question: My pyrazinyl chalcone "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a frequent problem when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a highly supersaturated state.[2][6] The increased polarity of pyrazinyl chalcones can sometimes lead to lower melting points compared to their phenyl analogues, making this a relevant concern.
-
Immediate Solution: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to reduce the saturation level, and then allow it to cool much more slowly.[3] Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation point for crystal growth.[2]
-
Long-Term Strategy: Select a solvent with a lower boiling point.[3] Alternatively, switch to a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[2] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. A common system for chalcones is ethanol-water.[2]
Question: The recrystallization worked, but my final yield is extremely low. How can I improve it?
Answer: A low yield is typically due to one of three main issues: using too much solvent during the dissolution step, premature crystallization during hot filtration, or incomplete precipitation during cooling.[2]
-
Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3] If you suspect you've used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt the cooling process again.[2]
-
Prevent Premature Crystallization: Make sure your funnel and receiving flask for the hot filtration step are adequately pre-heated to prevent the product from crystallizing out along with the impurities you are trying to remove.[3]
-
Check Cold Solubility: Your pyrazinyl chalcone may have a higher-than-expected solubility in the cold solvent. Consider using a different solvent system where the compound is less soluble at low temperatures. You can also try cooling the flask in a freezer (if the solvent's freezing point allows) instead of just an ice bath to further decrease solubility.
Question: My crude material is an oil that refuses to solidify, making recrystallization impossible. What are my options?
Answer: This is common when the crude product contains a significant amount of impurities that act as a eutectic mixture, depressing the melting point, or if residual solvent is trapped.[2]
-
Trituration: Stir or grind the oil with a cold non-solvent like n-hexane or diethyl ether.[2] These non-polar solvents will often wash away organic impurities while inducing the more polar pyrazinyl chalcone to solidify.[2]
-
Scratch & Cool: Cool the oil in an ice bath while vigorously scratching the inside of the flask with a glass rod. This combination can often initiate crystallization.[2]
-
High Vacuum: Place the oil under a high vacuum for several hours to remove any trapped residual solvents that may be inhibiting solidification.[2]
-
Column Chromatography: If the above methods fail, the impurity level is likely too high for recrystallization to be effective. Purification by column chromatography is the necessary next step to isolate the product before a final recrystallization attempt.[1][2]
Troubleshooting Workflow
Caption: Troubleshooting flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing pyrazinyl chalcones?
A1: There is no single "best" solvent, as the ideal choice depends on the specific substitution pattern of your chalcone. However, due to the polar pyrazine ring, moderately polar protic solvents are excellent starting points. Ethanol (especially 95%), methanol, and isopropanol are very commonly used and effective for chalcones in general.[2][7] For more polar pyrazinyl chalcones, solvents like acetone or ethyl acetate could be effective. If a single solvent fails, a mixed-solvent system like ethanol-water, acetone-hexane, or ethyl acetate-hexane is a powerful alternative.[2]
Solvent Selection Guide for Pyrazinyl Chalcones
| Solvent | Polarity | Boiling Point (°C) | Notes & Considerations |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Excellent starting point. Widely effective for many chalcones.[4][5] |
| Methanol | Polar Protic | 65 | More polar than ethanol; may dissolve the compound too well at room temp. Good for more non-polar chalcones. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity. Often used in a mixed system with hexane. |
| Acetone | Polar Aprotic | 56 | Can be a very good solvent, but its low boiling point means solubility changes dramatically with temperature. |
| Water | Very Polar | 100 | Rarely used alone. Primarily used as the "poor" solvent in a mixed system with a water-miscible solvent like ethanol.[2] |
| Hexane | Non-polar | 69 | Not a primary solvent. Used as a "poor" solvent for mixed systems or for trituration to wash away non-polar impurities.[2] |
Q2: How does the pyrazine ring specifically influence crystallization compared to a standard phenyl chalcone?
A2: The pyrazine ring introduces two key differences:
-
Increased Polarity: The nitrogen atoms act as hydrogen bond acceptors, increasing the molecule's overall polarity. This generally increases its solubility in polar solvents like ethanol and water, and decreases its solubility in non-polar solvents like hexane. You may find that you need to use a less polar solvent, or a mixed system with a non-polar anti-solvent, to achieve good crystal formation.
-
Crystal Packing: The planar, nitrogen-containing aromatic ring can alter how the molecules pack into a crystal lattice. This can affect the melting point and the crystal habit (the external shape of the crystals). In some cases, this can lead to more difficult crystallization, as noted in studies where pyrazinyl chalcones required chromatographic purification.[1]
Q3: When should I give up on recrystallization and move to column chromatography?
A3: Recrystallization is most effective for removing small to moderate amounts of impurities from a solid product (typically when the desired product is >80-85% pure). You should move to column chromatography when:
-
The crude product is an intractable oil that will not solidify despite all efforts (trituration, cooling, vacuum).[2]
-
You have multiple products with similar solubility, which co-crystallize. This can be checked by TLC of the recrystallized material.
-
The crude material is highly impure (e.g., <70% purity), and recrystallization only affords a marginal improvement.
-
The synthesis resulted in very low yields of the desired pyrazinyl chalcone, making purification by other methods necessary.[1]
References
-
Tahir, M. H., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(1), 635-647. Available from: [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. Jetir.Org, 6(6). Available from: [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. 6(12), 22-26. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Chalcone Synthesis. Retrieved from [Link]
-
Reddit r/chemhelp. (2020). Chalcone recrystallization help. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way to synthesize chalcone?. Retrieved from [Link]
-
IJRASET. (n.d.). Synthesis and Characterization of Various Pyrazolines From Chalcones. Retrieved from [Link]
-
Krátký, M., et al. (2016). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 21(10), 1383. Available from: [Link]
-
Costa, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7559. Available from: [Link]
-
Anvekar, P. K., et al. (2016). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research, 9(5), 186-194. Available from: [Link]
-
IJRPC. (2014). NOVEL SYNTHESIS OF BIOACTIVE PYRAZOLINE DERIVATIVES THROUGH REACTIVE CHALCONES. International Journal of Research in Pharmacy and Chemistry, 4(4), 863-868. Available from: [Link]
-
Shashiprabha, et al. (2018). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Christ University Journal of Science, 1(1), 13-20. Available from: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. 34(1). Available from: [Link]
-
Wahyuningsih, S., et al. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Kimia dan Pendidikan Kimia, 5(2), 101-111. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Journal of Pharmaceutical Sciences, 6(1), 93. Available from: [Link]
Sources
- 1. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jetir.org [jetir.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of Pyrazinyl Chalcones
Welcome to the technical support center for the synthesis of pyrazinyl chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the Claisen-Schmidt condensation for preparing these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of pyrazinyl chalcones, typically achieved through a base-catalyzed Claisen-Schmidt condensation, is a cornerstone reaction for generating scaffolds with significant biological activity.[1][2] However, the reaction can be prone to several side reactions that can diminish yield and complicate purification.[3] This section addresses the most common issues in a question-and-answer format.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted acetylpyrazine. What is the likely cause and how can I improve the conversion?
Answer:
Low conversion with a substantial recovery of the starting acetylpyrazine often points to issues with enolate formation, the crucial first step in the Claisen-Schmidt condensation.[4]
-
Probable Cause 1: Inappropriate Base or Insufficient Basicity. The pKa of the α-protons of acetylpyrazine is higher than that of typical acetophenones due to the electron-withdrawing nature of the pyrazine ring. A base that is too weak will not deprotonate the acetylpyrazine effectively to form the required nucleophilic enolate. While common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol are frequently used, their effectiveness can be substrate-dependent.[1][5]
-
Probable Cause 2: Reaction Temperature is Too Low. While lower temperatures are sometimes used to minimize side reactions, insufficient thermal energy can hinder the rate of enolate formation and the subsequent condensation, especially with less reactive substrates.
-
Solutions & Preventative Measures:
-
Optimize the Base: Consider using a stronger base like sodium methoxide or potassium tert-butoxide. It's also crucial to use a stoichiometric amount of base, as the final deprotonation of the β-keto ester product drives the reaction equilibrium forward.[4]
-
Increase Reaction Temperature: Gradually increasing the reaction temperature in increments of 10°C can significantly improve the reaction rate. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid the formation of degradation products.
-
Solvent Choice: While ethanol is common, exploring other polar aprotic solvents like tetrahydrofuran (THF) in combination with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to a more controlled and quantitative enolate formation.
-
Question 2: I am observing a significant byproduct that I suspect is from the self-condensation of acetylpyrazine. How can I confirm this and prevent its formation?
Answer:
Self-condensation of the acetylpyrazine is a classic side reaction in aldol-type condensations where the enolate of one ketone molecule attacks another molecule of the same ketone.[6]
-
Confirmation: The self-condensation product will have a molecular weight roughly double that of the starting acetylpyrazine, minus a molecule of water. This can be readily checked by mass spectrometry (MS). The 1H NMR spectrum will also be significantly more complex than that of the desired chalcone.
-
Causality: This side reaction becomes prominent when the rate of enolate formation is comparable to or faster than the rate of its reaction with the aromatic aldehyde. This can be exacerbated by slow addition of the aldehyde or if the aldehyde is sterically hindered or electronically deactivated, making it less electrophilic.[6]
-
Solutions & Preventative Measures:
-
Controlled Addition: A highly effective strategy is to add the acetylpyrazine slowly to a solution of the base and the aromatic aldehyde. This ensures that the enolate is formed in the presence of an excess of the aldehyde, favoring the desired cross-condensation.
-
Pre-formation of the Enolate (for advanced users): In challenging cases, the enolate of the acetylpyrazine can be pre-formed by treating it with a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78°C). The aromatic aldehyde is then added slowly to this pre-formed enolate solution.[6]
-
Question 3: My aromatic aldehyde is disappearing from the reaction mixture, but I'm not seeing a corresponding amount of the desired chalcone. What other reaction could be consuming my aldehyde?
Answer:
If your aromatic aldehyde lacks α-hydrogens, as is common in Claisen-Schmidt reactions, it can undergo a disproportionation reaction in the presence of a strong base. This is known as the Cannizzaro reaction.[6]
-
Mechanism: In the Cannizzaro reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the corresponding carboxylate salt.[6] This side reaction is a significant competitor to the desired condensation.
-
Conditions Favoring the Cannizzaro Reaction:
-
High concentrations of a strong base (e.g., NaOH, KOH).
-
Elevated reaction temperatures.
-
Aldehydes with electron-withdrawing groups, which make the carbonyl carbon more susceptible to nucleophilic attack by hydroxide.
-
-
Troubleshooting Workflow:
-
Use a Milder Base: If possible, switch to a milder base like barium hydroxide (Ba(OH)2) or use a catalytic amount of a stronger base.[1]
-
Lower the Reaction Temperature: Running the reaction at room temperature or even 0°C can significantly slow down the Cannizzaro reaction, often more so than the Claisen-Schmidt condensation.
-
Slow Base Addition: Adding the base solution dropwise to the mixture of the acetylpyrazine and aldehyde can help to keep the instantaneous concentration of the base low, thus disfavoring the bimolecular Cannizzaro reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for a pyrazinyl chalcone synthesis?
-
A1: Typically, a slight excess of the aromatic aldehyde (1.1 to 1.2 equivalents) is used relative to the acetylpyrazine (1.0 equivalent). A stoichiometric amount of base (at least 1.0 equivalent) is often required to drive the reaction to completion.
Q2: How do I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, the chalcone product, and any byproducts.[7] The chalcone product is typically more nonpolar than the starting materials and will have a higher Rf value. Chalcones are often colored, which can aid in their visualization on the TLC plate.[7]
Q3: My product is difficult to purify by column chromatography. Are there other methods?
-
A3: Pyrazinyl chalcones can sometimes be challenging to purify chromatographically due to their polarity.[8] Recrystallization is an excellent alternative if a suitable solvent can be found.[5][9] Common solvents for recrystallization of chalcones include ethanol, methanol, or mixtures of ethyl acetate and hexane.
Q4: Can I use microwave irradiation to speed up the reaction?
-
A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of chalcones and can significantly reduce reaction times and sometimes improve yields.[1] However, careful optimization of the reaction time, temperature, and power is necessary to avoid decomposition.
Experimental Protocols
Standard Protocol for Pyrazinyl Chalcone Synthesis
This protocol describes a general method for the synthesis of (E)-1-(pyrazin-2-yl)-3-phenylprop-2-en-1-one.
Reagents and Materials:
-
2-Acetylpyrazine
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (20-30 mL).
-
While stirring at room temperature, add a solution of NaOH (1.2 eq) in water (5 mL) dropwise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure pyrazinyl chalcone.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction: Claisen-Schmidt Condensation
Caption: The Claisen-Schmidt pathway to pyrazinyl chalcones.
Side Reaction: Cannizzaro Reaction
Caption: The competing Cannizzaro side reaction.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Technical Support Center: Pyrazinyl Chalcone Synthesis & Scale-Up
Welcome to the technical support center for pyrazinyl chalcone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic compounds. Pyrazinyl chalcones are important scaffolds in drug discovery, and their efficient synthesis is a critical step in developing new therapeutic agents.[1][2]
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will address common challenges from bench-scale synthesis to process scale-up, focusing on the underlying chemical principles to empower you to solve problems effectively.
Section 1: Troubleshooting Guide - Common Synthesis Problems
This section addresses the most frequent issues encountered during the Claisen-Schmidt condensation to synthesize pyrazinyl chalcones.
Question: My reaction yield is very low or non-existent. What are the primary causes and how can I improve it?
Low yield is a multifaceted problem. A systematic approach is the best way to diagnose the issue.
Possible Cause 1: Purity of Starting Materials The Claisen-Schmidt condensation is sensitive to impurities in both the substituted acetylpyrazine and the aromatic aldehyde.[3] Impurities can interfere with the catalyst or introduce side reactions.
-
Expert Recommendation: Always verify the purity of your starting materials before beginning the reaction. For the acetylpyrazine, ensure it is free from residual reagents used in its synthesis. For the aldehyde, check for oxidation to the corresponding carboxylic acid, especially if it has been stored for a long time. Recrystallization or column chromatography of starting materials is recommended if purity is questionable.[3]
Possible Cause 2: Ineffective Catalyst or Basic Conditions The choice and concentration of the base are critical.[4] Both acid and base catalysts can be used, but base-catalyzed reactions with catalysts like NaOH or KOH are most common for this synthesis.[5][6][7]
-
Expert Recommendation:
-
Insufficient Base: The base is required to deprotonate the α-carbon of the acetylpyrazine to form the reactive enolate.[8][9] An insufficient amount will lead to low conversion. Try titrating the base concentration; often, a 20-50% aqueous solution of NaOH or KOH is effective.[1][5]
-
Excess Base: Too much strong base can promote competing side reactions, such as the Cannizzaro reaction if your aldehyde is non-enolizable.[4][10] This is particularly relevant for many aromatic aldehydes used in chalcone synthesis. Consider a slower, dropwise addition of the base to control its instantaneous concentration.
-
Alternative Catalysts: For sensitive substrates, milder bases or alternative catalytic systems might be necessary. Some protocols have successfully used piperidine or pyridine with diethylamine.
-
Possible Cause 3: Sub-optimal Reaction Temperature and Time The kinetics of the Claisen-Schmidt condensation can be slow, especially with sterically hindered or electronically deactivated substrates.[8]
-
Expert Recommendation: Monitor your reaction diligently using Thin Layer Chromatography (TLC). If you see a significant amount of starting material remaining after several hours at room temperature, consider gradually increasing the temperature.[3][8] Some syntheses may require refluxing for several hours to go to completion.[5] Conversely, running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes increase selectivity and suppress side reactions.[8]
Possible Cause 4: Poor Solubility The starting materials or the chalcone product may have limited solubility in the chosen solvent, leading to a stalled reaction or difficult product isolation.[8]
-
Expert Recommendation: Ethanol is a common and effective solvent.[5] However, if solubility is an issue, consider solvent mixtures or alternative green chemistry approaches like using PEG-400, which can enhance solubility and is easily removed during workup.[1] Solvent-free grinding methods have also been reported to be effective and can sometimes improve yields.[11]
Question: My final product is impure, and I'm struggling with purification. What are the likely side products and how can I remove them?
Purification is often the most challenging step. Understanding potential side reactions is key to devising an effective purification strategy.
Common Side Reactions and Impurities:
| Impurity/Side Product | Cause | Recommended Solution |
| Aldol Addition Product | Incomplete dehydration of the intermediate β-hydroxy ketone. | Use a stronger base or higher temperature to promote the elimination (dehydration) step.[4] Acidifying the workup can also facilitate dehydration. |
| Self-Condensation Product | The enolate of the acetylpyrazine attacks another molecule of acetylpyrazine. | This is less common when using a non-enolizable aromatic aldehyde. To minimize it, ensure the aldehyde is present to react with the enolate as it's formed. A slow addition of the acetylpyrazine to the mixture of aldehyde and base can sometimes help.[10] |
| Cannizzaro Reaction Products | Disproportionation of the aromatic aldehyde in the presence of a strong base.[10] | Use a milder or less concentrated base.[4] Running the reaction at a lower temperature can also favor the desired condensation.[10] |
| Unreacted Starting Materials | Incomplete reaction due to reasons mentioned in the low yield section. | Optimize reaction conditions (time, temperature, catalyst). For purification, recrystallization is often effective. Choose a solvent system where the chalcone product has lower solubility than the starting materials, especially when cooled. Ethanol is a good first choice.[1][5] |
-
Expert Recommendation for Purification:
-
Workup: After the reaction is complete (monitored by TLC), the mixture is typically poured into ice-cold water.[1] This often causes the crude chalcone to precipitate.
-
Neutralization: Acidifying the aqueous mixture with a dilute acid (like HCl) can help precipitate any remaining product and neutralize the base catalyst.[8]
-
Filtration & Washing: Filter the solid product and wash it thoroughly with cold water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is the most powerful technique for purifying chalcones. Ethanol is a very common and effective solvent for recrystallization.[5][12] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is necessary.[2][3] A silica gel stationary phase with a solvent system like ethyl acetate/hexane is a common choice.
-
Section 2: Scale-Up and Process Development FAQs
Moving from a bench-scale reaction to a larger, pilot-plant scale introduces new challenges that must be proactively addressed.
Question: What is the primary challenge when scaling up the pyrazinyl chalcone synthesis?
The main challenge is maintaining yield and purity due to issues with heat and mass transfer.[4] A reaction that works perfectly in a 100 mL round-bottom flask may behave very differently in a 50 L reactor.
-
Heat Transfer: The Claisen-Schmidt condensation is often exothermic, especially during the addition of a strong base. In a large reactor, the surface-area-to-volume ratio is much lower, making it harder to dissipate heat. This can lead to temperature spikes, increasing the rate of side reactions.[4]
-
Mixing: Inefficient mixing can create localized "hot spots" or areas of high base concentration, again promoting side product formation.[4]
Question: How should I adjust my protocol for a larger scale synthesis?
-
Expert Recommendation:
-
Controlled Reagent Addition: Instead of adding the base all at once, add it slowly and controllably while carefully monitoring the internal temperature of the reactor.
-
Catalyst Choice: While NaOH and KOH are inexpensive, their high reactivity can be problematic on a large scale. Consider investigating milder or solid-supported catalysts that may offer better control and easier workup.[4]
-
Solvent Volume: Ensure enough solvent is used to maintain good stirring and prevent the reaction mixture from becoming an unmanageable slurry, but avoid excessive dilution which can slow down the reaction rate.
-
Safety First: Always perform a safety assessment before scaling up. Understand the exothermicity of your reaction and have a cooling plan in place. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[4]
-
Section 3: Mechanistic Insights & Key Protocols
Question: What is the reaction mechanism for the base-catalyzed Claisen-Schmidt condensation?
Understanding the mechanism helps in troubleshooting. The reaction proceeds in three main steps:
-
Enolate Formation: A hydroxide ion (from NaOH or KOH) removes an acidic α-hydrogen from the acetylpyrazine to form a resonance-stabilized enolate. This is the key nucleophile.[9][13]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (an alkoxide).
-
Protonation & Dehydration: The alkoxide is protonated by a water molecule (formed in the first step) to give a β-hydroxy ketone intermediate. This intermediate then readily dehydrates (loses a water molecule) under the basic conditions to form the final α,β-unsaturated ketone, the pyrazinyl chalcone. The conjugation of the new double bond with both the pyrazine ring and the aromatic ring provides a strong thermodynamic driving force for this final step.[9]
Diagram of the Claisen-Schmidt Condensation Mechanism:
Caption: A systematic workflow for diagnosing low yield issues.
General Experimental Protocol: Synthesis of a Pyrazinyl Chalcone
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Substituted Acetylpyrazine (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (20% aqueous solution)
-
Deionized Water
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetylpyrazine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 20% aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography). [1]5. Once the reaction is complete (indicated by the consumption of the starting materials), pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring. [1]6. A precipitate should form. If not, slowly add dilute HCl to neutralize the mixture, which should induce precipitation.
-
Filter the solid product using a Buchner funnel and wash the solid cake thoroughly with cold water.
-
Dry the crude solid product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazinyl chalcone. [1][5]
References
- BenchChem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
- BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
- RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies.
- BenchChem. (n.d.). Strategies to overcome low yield in the chemical synthesis of eriodictyol chalcone.
- BenchChem. (n.d.). Technical Support Center: Method Refinement for Scaling Up Chalcone Synthesis.
-
Jampilek, J. et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 20(1), 1104-1117. Available at: [Link]
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
-
Al-Ostath, A. et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. RSC Advances, 10(62), 37685-37696. Available at: [Link]
- Jampilek, J. et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. ResearchGate.
- Wahyuningsih, S. et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2022). PMC - NIH.
- Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2018). ResearchGate.
- Ji, J. (2020). Low yield with HCl in chalcone synthesis: Why? ResearchGate.
- Reang, K. T. (2024). How to improve the yield of chalcone synthesis? ResearchGate.
- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube.
-
Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5035. Available at: [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. praxilabs.com [praxilabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Byproducts in Claisen-Schmidt Reactions with Pyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Claisen-Schmidt reactions involving pyrazine substrates. This guide is designed to provide in-depth, actionable advice to help you minimize byproduct formation and improve the yield and purity of your target pyrazinyl chalcones and related α,β-unsaturated ketones. The unique electronic properties of the pyrazine ring can introduce specific challenges not always encountered with simple aromatic aldehydes. This resource addresses those challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant amounts of a dark, insoluble polymer instead of my desired product?
A1: This is a common issue arising from the self-condensation of the ketone starting material or polymerization of the pyrazine aldehyde under harsh basic conditions.[1] The electron-withdrawing nature of the pyrazine ring can make the aldehyde more susceptible to side reactions.
-
Immediate Action: Lower the reaction temperature significantly, sometimes to 0 °C or even -10 °C, and reduce the concentration of your base.[1] Slow, dropwise addition of the base catalyst into the reaction mixture can also prevent localized high concentrations that promote polymerization.[1]
Q2: My pyrazine aldehyde seems to be disappearing, and I'm isolating a pyrazinyl alcohol and a pyrazinoic acid. What is happening?
A2: You are observing a classic Cannizzaro reaction.[2] This disproportionation reaction occurs with aldehydes that lack α-hydrogens, like many pyrazine aldehydes, under strongly basic conditions.[3][4] One molecule of the aldehyde is reduced to an alcohol, while another is oxidized to a carboxylic acid.[5]
-
Solution: Switch to a milder base (e.g., K₂CO₃, LiOH) or use only a catalytic amount of a strong base like NaOH or KOH.[2] Heterogeneous catalysts can also provide a more controlled reaction environment and may suppress the Cannizzaro reaction.[2]
Q3: Besides my desired chalcone, I'm isolating a higher molecular weight adduct. What is this byproduct?
A3: This is likely a Michael addition product. The α,β-unsaturated ketone you are forming is a Michael acceptor and can react with another molecule of the ketone enolate.[2] This side reaction is often favored by prolonged reaction times and higher temperatures.
-
Mitigation Strategy: Monitor your reaction closely using Thin Layer Chromatography (TLC).[1] Aim to stop the reaction as soon as the starting aldehyde is consumed. Lowering the reaction temperature can also disfavor the Michael addition, which often has a higher activation energy than the initial condensation.[1][2]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in pyrazine-based Claisen-Schmidt condensations.
Problem 1: Low Yield Due to Ketone Self-Condensation
The self-condensation of the enolizable ketone is a primary competitive pathway that consumes starting material and complicates purification.
Root Cause Analysis:
Under basic conditions, the ketone forms an enolate, which is the key nucleophile for the Claisen-Schmidt reaction. However, this enolate can also attack another molecule of the unreacted ketone. This pathway is particularly problematic when the ketone is more reactive or when the pyrazine aldehyde concentration is low.
Solutions & Scientific Rationale:
-
Stoichiometry Control: Use a slight excess of the pyrazine aldehyde relative to the ketone. This ensures that when the ketone enolate is formed, it is more likely to encounter and react with the aldehyde electrophile.[2]
-
Order of Addition: A highly effective strategy is to add the ketone slowly to a mixture of the pyrazine aldehyde and the base. This "ketone-slow" addition maintains a low instantaneous concentration of the ketone, starving the self-condensation pathway.
-
Choice of Base and Solvent: The choice of base can significantly influence the equilibrium concentration of the enolate. Strong bases like NaOH and KOH are commonly used, but for sensitive substrates, milder conditions are preferable.[6] The solvent polarity also plays a role in reaction rates and selectivity.[7][8] Ethanol is a common choice, but solvent-free conditions, such as grinding the solid reactants with a solid catalyst (e.g., 20 mol% NaOH), can lead to shorter reaction times and higher yields.[1][9][10]
Diagram: Competing Reaction Pathways
Caption: Competition between the desired reaction and ketone self-condensation.
Problem 2: Cannizzaro Reaction Dominates
The electron-deficient nature of the pyrazine ring makes the attached aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide, initiating the Cannizzaro reaction.
Root Cause Analysis:
The Cannizzaro reaction mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer to a second aldehyde molecule.[5][11] This is a second-order reaction with respect to the aldehyde and is highly dependent on the base concentration.
Solutions & Scientific Rationale:
-
Base Concentration and Strength: This is the most critical parameter. Use the minimum amount of base required to catalyze the condensation. Consider switching from strong bases (NaOH, KOH) to weaker bases like lithium hydroxide (LiOH) or even basic salts like potassium carbonate. LiOH is often cited as being effective for aldol-type reactions while minimizing Cannizzaro byproducts.
-
Temperature Control: The Cannizzaro reaction, like many side reactions, is often accelerated by higher temperatures. Running the reaction at room temperature or below can significantly suppress this pathway.[1]
-
Crossed Cannizzaro Strategy (Advanced): If applicable, a "crossed" version of the reaction can be employed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized, thereby preserving your more valuable pyrazine aldehyde for reduction to the alcohol.[11] However, for chalcone synthesis, this is not a direct solution but illustrates the principle of relative reactivity.
Diagram: Troubleshooting Flowchart for Byproduct Formation
Caption: A logical workflow for diagnosing and solving common byproduct issues.
Experimental Protocols
Protocol 1: General Optimized Claisen-Schmidt Reaction with a Pyrazine Aldehyde
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrazine aldehyde (1.0 eq) in anhydrous ethanol.
-
Catalyst Preparation: In a separate container, prepare a solution of the base (e.g., 1.2 eq of KOH) in ethanol.[1]
-
Reactant Addition: Cool the pyrazine aldehyde solution to 0 °C using an ice bath. Add the ketone (1.0 eq) to this solution.
-
Base Addition: Add the base solution dropwise to the stirred aldehyde/ketone mixture over 15-30 minutes. Maintaining a slow addition rate is crucial.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.[1]
-
Work-up: Once the pyrazine aldehyde is consumed, pour the reaction mixture into cold water or onto crushed ice. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold water to remove the base, followed by a wash with a small amount of cold ethanol.[12] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| Temperature | -10 °C to 25 °C | Lower temperatures disfavor most side reactions (self-condensation, Cannizzaro, Michael addition).[1] |
| Base Catalyst | NaOH, KOH, LiOH, K₂CO₃ | Strong bases (NaOH, KOH) are effective but may promote side reactions. Milder bases are preferred for sensitive substrates.[2] |
| Catalyst Loading | 20 mol% to 1.2 eq | Catalytic amounts are often sufficient and reduce the risk of base-promoted side reactions.[1][10] |
| Solvent | Ethanol, Methanol, Solvent-free | Ethanol is a common protic solvent. Solvent-free grinding can be highly efficient and environmentally friendly.[1][10] |
| Stoichiometry | 1.0 : 1.1 (Ketone:Aldehyde) | A slight excess of the aldehyde minimizes ketone self-condensation.[2] |
References
- Vertex AI Search, based on provided search results.
- Benchchem. Technical Support Center: Optimizing Claisen-Schmidt Condensation.
- Grokipedia. Claisen–Schmidt condensation.
- Benchchem. Technical Support Center: Claisen-Schmidt Reaction Optimization.
- Claisen-Schmidt Condensation.
-
Rahman, A. F. M. M., et al. "An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones." SpringerPlus, vol. 4, no. 1, 2015, p. 227. Available from: [Link].
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Available from: [Link].
- Benchchem. Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available from: [Link].
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link].
-
RSC Publishing. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Available from: [Link].
-
OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available from: [Link].
- Cannizzaro Reaction.
-
CUTM Courseware. Claisen-Schmidt-Condensation.pdf. Available from: [Link].
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link].
-
RSC Publishing. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Available from: [Link].
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Available from: [Link].
-
The Pharma Innovation Journal. Synthesis of series of chalcone and pyrazoline derivatives. Available from: [Link].
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
-
ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Available from: [Link].
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available from: [Link].
-
PubMed Central. Synthetic applications of the Cannizzaro reaction. Available from: [Link].
-
Chemistry LibreTexts. Cannizzaro Reaction. Available from: [Link].
-
SNS Courseware. Cannizzaro Reaction & Crossed. Available from: [Link].
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. Available from: [Link].
-
ResearchGate. Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a …. Available from: [Link].
-
NIH. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. Available from: [Link].
- 6.2.2. Pyrazines.
-
MDPI. Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. Available from: [Link].
-
ResearchGate. What are the mechanism of reaction in preparing pyrazine?. Available from: [Link].
-
Slideshare. Synthesis and reactions of Pyrazine | PPTX. Available from: [Link].
-
YouTube. Synthesis and reactions of Pyrazine. Available from: [Link].
-
ResearchGate. (PDF) Transition metal-catalyzed functionalization of pyrazines. Available from: [Link].
- Claisen–Schmidt Condensation Catalyzed by Metal‐Organic Frameworks.
-
ResearchGate. Investigations on pyrazine derivatives. V. A more detailed investigation on the catalytic hydrogenation of esters of pyrazine carboxylic acids. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snscourseware.org [snscourseware.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
Validation & Comparative
A Comparative Analysis of Pyrazinyl Chalcones as Novel Antitubercular Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel antitubercular agents with distinct mechanisms of action. Among the promising new scaffolds, pyrazinyl chalcones have garnered significant attention for their potent antimycobacterial activity. This guide provides a comprehensive comparative analysis of pyrazinyl chalcones, juxtaposing their performance with established first- and second-line antitubercular drugs, as well as other emerging therapeutic candidates. We will delve into their synthesis, mechanism of action, and in vitro efficacy, supported by experimental data and protocols to empower researchers in the field of TB drug discovery.
The Rationale for Pyrazinyl Chalcones: A Synthesis of Structure and Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established pharmacophore with a broad spectrum of biological activities. The incorporation of a pyrazine ring, a key component of the first-line antitubercular drug pyrazinamide, into the chalcone scaffold is a strategic design choice aimed at enhancing antimycobacterial potency. The pyrazine moiety is known to be activated by a mycobacterial enzyme to its active form, and its inclusion in the chalcone structure is hypothesized to confer novel or enhanced mechanisms of action against M. tuberculosis.
The synthesis of pyrazinyl chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. In the case of pyrazinyl chalcones, either the acetophenone or the benzaldehyde component will contain the pyrazine ring. The versatility of this synthesis allows for the facile introduction of a wide array of substituents on both aromatic rings, enabling extensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity.
Unraveling the Mechanism of Action: A Multi-Targeted Approach?
The precise mechanism of action for pyrazinyl chalcones is still under active investigation, with evidence suggesting potential interactions with multiple targets within the mycobacterium. This multi-targeted approach is a highly desirable attribute for new antimicrobial agents as it can reduce the likelihood of rapid resistance development.
Some studies, through molecular docking and enzymatic assays, have suggested that chalcones may inhibit key enzymes essential for the survival of M. tuberculosis. One such proposed target is InhA , an enoyl-acyl carrier protein reductase involved in the mycolic acid biosynthesis pathway.[1] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts this protective barrier, leading to bacterial cell death. This mechanism is shared with the well-established drug isoniazid.
Another potential target is protein tyrosine phosphatase B (PtpB) , an enzyme that plays a crucial role in the host-pathogen interaction by modulating the host's immune response to favor mycobacterial survival.[2] By inhibiting PtpB, pyrazinyl chalcones may not only exert a direct bactericidal effect but also enhance the host's ability to clear the infection.
Furthermore, some chalcone derivatives have been investigated for their potential to inhibit DprE1 , an essential enzyme in the decaprenylphosphoryl-β-D-arabinofuranose (DPA) synthesis pathway, which is vital for the formation of the mycobacterial cell wall.[3]
The following diagram illustrates the potential multi-targeted mechanism of action of pyrazinyl chalcones against Mycobacterium tuberculosis.
Caption: Potential multi-targeted mechanism of action of pyrazinyl chalcones.
Comparative In Vitro Efficacy: A Quantitative Analysis
The most direct measure of a compound's potential as an antitubercular agent is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table provides a comparative summary of the reported MIC values for representative pyrazinyl chalcones and a range of other antitubercular agents against the standard virulent strain of M. tuberculosis, H37Rv. This allows for a direct and objective comparison of their in vitro potency.
| Antitubercular Agent | Class | Mechanism of Action | MIC against H37Rv (µg/mL) | MIC against H37Rv (µM) | Reference(s) |
| Pyrazinyl Chalcones | Chalcone | InhA, PtpB, DprE1 (putative) | 0.8 - 62.5 | 2.43 - >100 | [1][4] |
| Isoniazid (INH) | First-Line | Mycolic acid synthesis inhibition (InhA) | 0.015 - 0.06 | 0.11 - 0.44 | [1][5] |
| Rifampicin (RIF) | First-Line | RNA synthesis inhibition (RNA polymerase) | 0.03 - 0.12 | 0.04 - 0.15 | [5] |
| Pyrazinamide (PZA) | First-Line | Disruption of membrane potential and transport | 12.5 - 50 | 101.5 - 406 | [6] |
| Ethambutol (EMB) | First-Line | Arabinogalactan synthesis inhibition (cell wall) | 0.5 - 2.0 | 2.45 - 9.79 | [5] |
| Moxifloxacin | Second-Line (Fluoroquinolone) | DNA gyrase and topoisomerase IV inhibition | 0.06 - 0.25 | 0.15 - 0.62 | [5] |
| Kanamycin | Second-Line (Aminoglycoside) | Protein synthesis inhibition (30S ribosomal subunit) | 1.25 - 5.0 | 2.57 - 10.3 | |
| Bedaquiline | Novel Agent | ATP synthase inhibition | 0.03 - 0.12 | 0.05 - 0.22 | [7] |
| Delamanid | Novel Agent | Mycolic acid synthesis inhibition | 0.006 - 0.024 | 0.01 - 0.04 | [5] |
Note: MIC values can vary between studies due to differences in experimental conditions. The ranges provided are indicative of reported values in the literature.
From the data presented, it is evident that while some pyrazinyl chalcones exhibit promising activity, their potency can be lower than that of some first-line drugs like isoniazid and rifampicin, and novel agents like bedaquiline and delamanid. However, several synthesized chalcones have demonstrated MIC values comparable to or better than pyrazinamide and ethambutol, and some have even shown potency in the low micromolar range.[2][6] The key advantage of pyrazinyl chalcones may lie in their novel chemical scaffold and potential multi-targeted mechanism of action, which could be particularly effective against drug-resistant strains of M. tuberculosis.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[8][9] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates (sterile, flat-bottom)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
-
Plate reader (absorbance at 570 nm and 600 nm, or fluorescence with 530 nm excitation and 590 nm emission)
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in fresh 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.
-
-
Compound Dilution Series:
-
In a 96-well plate, prepare serial dilutions of the test compounds. Typically, a 2-fold serial dilution is performed.
-
The final concentration of DMSO in the wells should be kept low (e.g., <1%) to avoid toxicity to the bacteria.
-
-
Inoculation:
-
Add the prepared mycobacterial inoculum to each well containing the test compounds, positive control, and negative control.
-
The final volume in each well is typically 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or in a way that prevents contamination and evaporation while allowing for gas exchange.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 12-24 hours.
-
-
Reading the Results:
-
Visually inspect the plates. A color change from blue to pink indicates bacterial growth.
-
For quantitative results, read the absorbance at 570 nm and 600 nm, or the fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows a significant reduction in fluorescence compared to the no-drug control).
-
The following diagram outlines the workflow for the Microplate Alamar Blue Assay.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
Pyrazinyl chalcones represent a promising class of compounds in the quest for new antitubercular agents. Their straightforward synthesis, potential for chemical diversification, and likely multi-targeted mechanism of action make them an attractive scaffold for further development. While their in vitro potency may not consistently surpass that of the most potent existing drugs, their novel structure offers a potential solution to the growing problem of drug resistance.
Future research should focus on several key areas:
-
Comprehensive SAR studies to identify substituents that maximize potency and minimize cytotoxicity.
-
Definitive target identification and validation to fully elucidate the mechanism of action.
-
In vivo efficacy studies in animal models of tuberculosis to assess their therapeutic potential.
-
Evaluation against a broad panel of clinical isolates , including MDR and XDR strains, to determine their spectrum of activity.
The development of new drugs for tuberculosis is a long and arduous process, but the exploration of novel chemical entities like pyrazinyl chalcones is essential to staying ahead of this devastating disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers dedicated to this critical mission.
References
-
Rivers, E. C., & Mancera, R. L. (2008). New anti-tuberculosis drugs with novel mechanisms of action. Current medicinal chemistry, 15(19), 1956–1967. [Link]
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Methods in molecular biology (Vol. 1285, pp. 281–292). [Link]
-
Singh, P., & Kumar, V. (2023). Advances in Anti-Tubercular Agents: A Comprehensive Review. Infectious Disease and Therapy, 12(3), 1-36. [Link]
-
Dinesh, D. K., & Kumar, D. (2023). Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA. Journal of Biomolecular Structure & Dynamics, 41(16), 8036-8049. [Link]
-
Pavan, F. R., & Leite, C. Q. F. (2021). The Medicinal Chemistry of Chalcones as Anti-Mycobacterium tuberculosis Agents. Current medicinal chemistry, 28(1), 133–153. [Link]
-
de Oliveira, C. B., da Silva, A. F., de Souza, M. V. N., & Lourenço, M. C. S. (2020). Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach. Molecules, 25(11), 2690. [Link]
-
Lin, Y. M., et al. (2002). Chalcones and flavonoids as anti-tuberculosis agents. Bioorganic & medicinal chemistry, 10(8), 2795–2802. [Link]
-
Al-Zahrani, A. A. (2022). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 15(1), 103520. [Link]
-
Rathod, D. M., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PloS one, 17(6), e0269348. [Link]
-
Kumar, R., et al. (2020). Pyrazole-coumarin and pyrazole-quinoline chalcones as potential antitubercular agents. Archiv der Pharmazie, 353(8), e2000077. [Link]
-
Pavan, F. R., et al. (2015). Activity of chalcones against M. tuberculosis clinical isolates and laboratorial strains. Tuberculosis, 95(5), 649–653. [Link]
-
Van den Boogaard, J., et al. (2016). A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. Journal of clinical microbiology, 54(11), 2824–2828. [Link]
-
Abrahams, K. A., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 27(21), 7205. [Link]
-
ResearchGate. (n.d.). MIC values for compounds against M. tuberculosis H37Rv. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values for compound 27 against M. tuberculosis H37Rv strain in different conditions. Retrieved from [Link]
Sources
- 1. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-coumarin and pyrazole-quinoline chalcones as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one and Its Analogs
Introduction: The Pyrazinyl Propenone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in the architecture of many biologically active molecules.[1] Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a "privileged scaffold" in drug discovery.[1] When coupled with an α,β-unsaturated ketone system (a propenone), it forms the pyrazinyl propenone core, a structure analogous to chalcones. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This guide focuses specifically on analogs of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a specialized enaminone derivative, and compares them with the broader class of related pyrazinyl chalcones. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their potential as therapeutic agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to guide future discovery efforts.
The Core Chemical Architecture: Enaminones vs. Chalcones
The fundamental difference among the analogs discussed herein lies in the substitution at the C3 position of the propenone backbone.
-
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (Core Enaminone): This structure features a dimethylamino group, which acts as a strong electron-donating group, polarizing the α,β-unsaturated system. This modification significantly impacts the molecule's electronic properties and, consequently, its biological target interactions compared to traditional chalcones.
-
3-Aryl-1-(2-pyrazinyl)-2-propen-1-one Analogs (Pyrazinyl Chalcones): These are the more widely studied analogs where the C3 position is substituted with a phenyl ring, which can bear various substituents (e.g., hydroxyl, nitro, methoxy groups).[3][4] The nature and position of these substituents are critical determinants of biological activity.
The general synthetic approach for these compounds, particularly the chalcone analogs, is the Claisen-Schmidt condensation. This reliable and versatile reaction involves the base-catalyzed condensation of an appropriate acetylpyrazine with a substituted aldehyde.[3][6]
Caption: General workflow for the synthesis of pyrazinyl chalcone analogs.
Comparative Analysis of Biological Activity
The pyrazinyl propenone scaffold has been most extensively evaluated for its anticancer and antimicrobial activities. The following sections compare the performance of various analogs, supported by quantitative data.
Anticancer Activity: A Primary Therapeutic Target
Chalcone derivatives and their heterocyclic analogs are well-documented as potent anticancer agents, acting on various cellular targets to induce apoptosis and inhibit proliferation.[2][7] The pyrazinyl moiety often enhances this activity.[8]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro groups, on the C3-phenyl ring tends to enhance cytotoxic potency.[9] This is a common trend observed in chalcone chemistry.
-
Hydroxyl Groups: Phenolic hydroxyl groups, particularly at the ortho position of the C3-phenyl ring, have been shown to be crucial for potent antimycobacterial and antifungal activity, a finding that often correlates with cytotoxicity.[3]
-
Heterocyclic Modifications: Replacing the C3-phenyl ring with other heterocycles like furan or incorporating a pyrazoline ring can significantly enhance antiproliferative properties.[7] Pyrazoline derivatives, in particular, are a rich source of anticancer compounds.[9][10][11]
Comparative Cytotoxicity Data:
The table below summarizes the in vitro cytotoxicity (IC₅₀ in µM) of selected pyrazinyl propenone analogs against common human cancer cell lines.
| Compound ID | C3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PY7 | 4-Nitrophenyl (within a pyrazoline hybrid) | A549 (Lung) | 6.45 | [9] |
| Analog 9e | Thienyl-pyrazole derivative | PACA2 (Pancreatic) | 27.6 | [6] |
| Analog 7d | Thienyl-pyrazole derivative | MCF7 (Breast) | 42.6 | [6] |
| Doxorubicin | (Reference Drug) | MCF7 (Breast) | 48.0 | [6] |
| Etoposide | (Reference Drug) | Various | 0.14 - 3.11 | [8] |
Note: Data is compiled from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.
Antimicrobial and Other Biological Activities
Beyond cancer, these compounds exhibit a range of other important biological effects.
-
Antimycobacterial and Antifungal Activity: A study on ring-substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones found that derivatives with phenolic groups were the most active against various fungal and mycobacterial strains.[3][4] Notably, ortho-hydroxyl substituted analogs were more potent than their para-hydroxyl counterparts, suggesting the importance of intramolecular hydrogen bonding or specific chelation effects.[3] For instance, one such derivative showed 94% inhibition of M. tuberculosis H37Rv at a concentration of 12.5 µg/mL.[3]
-
Anti-inflammatory Activity: 1,3-disubstituted propenone derivatives have been identified as inhibitors of neutrophilic inflammation, acting by modulating key signaling pathways like MAPK and Akt.[5]
-
Kinase Inhibition: The pyrazine scaffold is a key component of numerous clinically evaluated kinase inhibitors.[12] Pyrazinyl chalcone and pyrazoline hybrids have been specifically investigated as inhibitors of B-Raf kinase and other tyrosine kinases, which are critical drivers in many cancers.[9][13]
Mechanism of Action: Targeting Cellular Signaling
A primary mechanism by which many pyrazinyl propenone analogs exert their anticancer effects is through the inhibition of protein kinases . Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. These small molecules often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase active site and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling.
Caption: Inhibition of a kinase signaling pathway by a pyrazinyl propenone analog.
Key Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a general procedure for synthesizing 3-aryl-1-(2-pyrazinyl)-2-propen-1-one analogs.
Objective: To synthesize a pyrazinyl chalcone derivative.
Materials:
-
Acetylpyrazine (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: Dissolve acetylpyrazine (1.0 eq) and the selected substituted aromatic aldehyde (1.0 eq) in ethanol in a round bottom flask.
-
Initiation of Reaction: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled mixture. The addition of a strong base is the causal step that deprotonates the α-carbon of the acetylpyrazine, initiating the condensation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water. The chalcone product, being less soluble in water, will precipitate out.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual NaOH. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazinyl propenone analog.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach and grow for 24 hours. This initial growth phase ensures cells are in a healthy, exponential growth state before treatment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to obtain the desired final concentrations.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
The 1-(2-pyrazinyl)-2-propen-1-one scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. While extensive research has focused on 3-aryl (chalcone) analogs, demonstrating potent anticancer and antimicrobial activities, the corresponding 3-(dimethylamino) enaminone derivatives remain a comparatively underexplored chemical space.
Comparative analysis reveals that substitutions on the C3-phenyl ring critically govern biological activity, with electron-withdrawing and hydroxyl groups often enhancing potency. The demonstrated success of pyrazinyl propenones as kinase inhibitors highlights a clear and actionable mechanism of action that can be rationally targeted in drug design.
Future research should focus on:
-
Systematic Synthesis and Evaluation: A head-to-head comparison of 3-(dimethylamino) enaminones against their 3-aryl chalcone counterparts to precisely delineate the impact of the enaminone moiety on activity and selectivity.
-
Mechanism Deconvolution: Moving beyond broad cytotoxicity screening to identify specific molecular targets (e.g., individual kinases) for the most potent analogs.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy and further development.
By leveraging the foundational knowledge summarized in this guide, researchers can more effectively design and optimize the next generation of pyrazine-based therapeutics.
References
-
ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of Chalcone functionality bearing Benzothiazol-oxazole-pyrazine as Anticancer Agents. Available at: [Link]
-
MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Available at: [Link]
-
PubMed. (2024). Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Available at: [Link]
-
RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Available at: [Link]
-
ACS Publications. (n.d.). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. Available at: [Link]
-
SciSpace. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
ResearchGate. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Available at: [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
PubMed. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Available at: [Link]
-
ResearchGate. (2019). (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]
-
PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. Available at: [Link]
-
PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Available at: [Link]
-
PubMed. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Available at: [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available at: [Link]
-
NIH National Library of Medicine. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antifungal efficacy of novel pyrazine compounds
The representative data for "Pyrazine Compound 1" illustrates a highly promising profile: potent, broad-spectrum activity, and, critically, efficacy against resistant pathogens. Such a profile warrants progression to more advanced studies, including time-kill assays to determine fungistatic versus fungicidal activity, cytotoxicity assays to assess safety, and ultimately, in vivo efficacy studies in animal models of infection. The path to a new antifungal drug is long, but rigorous, comparative in vitro validation is the indispensable first step. [19]
References
- Cowen, L. E., & Singh, S. D. (2013). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. PLoS Pathogens.
- Al-Shabib, N. A., et al. (2024). New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions. MDPI.
- Hoštacká, A. (2021). Novel avenues for identification of new antifungal drugs and current challenges. Expert Opinion on Drug Discovery.
- Robbins, N., & Cowen, L. E. (2021). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. Nature Reviews Drug Discovery.
- Nascimento, E., et al. (2017). Dynamic Interaction between Fluconazole and Amphotericin B against Cryptococcus gattii. Antimicrobial Agents and Chemotherapy.
- Fisher, M. C., et al. (2024). Advancements and challenges in antifungal therapeutic development. ASM Journals.
- Ghannoum, M. A. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar.
- Hall, G. S. (Ed.). (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. ResearchGate.
- Esposito, S., et al. (2023). Irrational and Inappropriate Use of Antifungals in the NICU: A Narrative Review. MDPI.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Wieder, A. M. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society.
- Castanheira, M., & Messer, S. A. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.
- Lewis, R. E., & Klepser, M. E. (2000). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. Antimicrobial Agents and Chemotherapy.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
- Hazi, N., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. MDPI.
- Arendrup, M. C. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate.
- Meletiadis, J., & Walsh, T. J. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology.
- Kumari, P. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate.
- JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
- LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts.
- Nett, J. E., & Andes, D. R. (2023). Sources of Antifungal Drugs. Journal of Fungi.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark.
- Jampilek, J., et al. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed.
- Hou, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate.
- Drugs.com. (n.d.). Amphotericin B vs Fluconazole Comparison. Drugs.com.
- Wikipedia. (n.d.). Amphotericin B. Wikipedia.
- Abd el-Samii, Z. K., & el-Feky, S. A. (1997). Synthesis and Antifungal Activity of Some Imidazo, Pyrazino and V-Triazoloquinoxalines. Pharmazie.
- Dolezal, M., & Zitko, J. (2012). Studies on Pyrazine Derivatives. Part 70. Antibacterial and Antifungal Activity of Nitrogen Heterocyclic Compounds Obtained by Pyrazinamidrazone Usage. ResearchGate.
Sources
- 1. New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Dynamic Interaction between Fluconazole and Amphotericin B against Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pyrazinyl Chalcones and Fluconazole in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents, the scientific community continuously evaluates emerging therapeutic candidates against established standards. This guide provides a detailed, data-driven comparison of pyrazinyl chalcones, a promising class of synthetic flavonoids, and fluconazole, a cornerstone of azole antifungal therapy. By examining their mechanisms of action, antifungal efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical insights needed to navigate the complexities of antifungal drug development.
Introduction: The Contenders
Fluconazole: A first-generation triazole antifungal, fluconazole has been a mainstay in the treatment of various fungal infections for decades.[1] Its efficacy against a range of yeasts, particularly Candida and Cryptococcus species, has established it as a critical therapeutic option.[1][2] However, the rise of drug-resistant strains necessitates the exploration of novel antifungal scaffolds.[3]
Pyrazinyl Chalcones: Chalcones are naturally occurring precursors to flavonoids and are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[4] The incorporation of a pyrazine ring into the chalcone scaffold has been shown to enhance their biological activities, including antifungal properties.[5][6] These synthetic compounds represent a versatile platform for the development of new antifungal agents with potentially novel mechanisms of action.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between pyrazinyl chalcones and fluconazole lies in their cellular targets within the fungal cell. This divergence in mechanism is a key factor in considering their potential roles in future antifungal therapies, particularly in combating resistance.
Fluconazole: Inhibitor of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme 14α-demethylase, encoded by the ERG11 gene.[7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting 14α-demethylase, fluconazole disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This ultimately compromises the fungal cell membrane's structure and function, inhibiting fungal growth.[7]
Caption: Mechanism of action of Fluconazole.
Pyrazinyl Chalcones: Disruptors of Fungal Cell Membrane Integrity
While the exact molecular target is still under investigation for many pyrazinyl chalcones, evidence suggests that their primary mechanism of action involves the disruption of the fungal cell membrane.[8][9] Studies have shown that certain pyrazinyl chalcones can cause morphological changes to the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[8][9] This direct action on the cell membrane differentiates them from the azoles and presents a potential advantage against strains that have developed resistance to ergosterol biosynthesis inhibitors.
Caption: Proposed mechanism of action of Pyrazinyl Chalcones.
Antifungal Spectrum and Potency: A Comparative Analysis
The in vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize representative MIC data for pyrazinyl chalcones and fluconazole against key fungal pathogens. It is important to note that the data for pyrazinyl chalcones are derived from various studies on different derivatives and should be considered representative of the compound class.
Table 1: Comparative MIC (µg/mL) against Candida Species
| Fungal Species | Pyrazinyl Chalcone Derivative(s) | Fluconazole |
| Candida albicans | 0.78 - 32[10][11] | ≤2 - >64[7][12] |
| Candida glabrata | 3.9 - >500[6][10] | 9% resistant (MIC ≥64)[7] |
| Candida krusei | 0.78 - >500[6][10] | Intrinsically resistant[7] |
| Candida parapsilosis | 0.78 - 3.125[10] | Typically susceptible |
Table 2: Comparative MIC (µg/mL) against Other Clinically Relevant Fungi
| Fungal Species | Pyrazinyl Chalcone Derivative(s) | Fluconazole |
| Cryptococcus neoformans | - | 4 - 16 |
| Aspergillus fumigatus | 47.65 - 180.94[13] | Intrinsically resistant (MIC >64)[14][15] |
| Trichophyton mentagrophytes | Comparable to Fluconazole[5] | - |
Analysis of Efficacy:
The compiled data indicates that certain pyrazinyl chalcone derivatives exhibit potent in vitro activity against a range of Candida species, in some cases comparable or superior to fluconazole, particularly against fluconazole-resistant strains like C. krusei.[10] The activity of pyrazinyl chalcones against filamentous fungi such as Aspergillus fumigatus appears to be moderate.[13] In contrast, fluconazole demonstrates excellent activity against most Candida and Cryptococcus species but has notable gaps in its spectrum, including intrinsic resistance in C. krusei and Aspergillus species.[7][14][15]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard methodologies for the synthesis of pyrazinyl chalcones and the determination of their antifungal activity.
Synthesis of Pyrazinyl Chalcones via Claisen-Schmidt Condensation
The synthesis of pyrazinyl chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a pyrazinyl methyl ketone and a substituted benzaldehyde.[16][17]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted pyrazinyl methyl ketone and the appropriate aromatic aldehyde in a suitable solvent, such as ethanol or methanol.[17]
-
Base Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise at room temperature.[16]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a specified period (typically 2-24 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[16]
-
Product Isolation: Upon completion of the reaction, pour the mixture into crushed ice or cold water to precipitate the crude chalcone.[18]
-
Purification: Collect the precipitate by filtration, wash it with water until neutral, and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[18]
Caption: Workflow for the synthesis of Pyrazinyl Chalcones.
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20] The broth microdilution method is a widely accepted and standardized procedure.[21][22]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to a 0.5 McFarland standard and then diluting it in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[23]
-
Drug Dilution: Prepare a serial two-fold dilution of the test compounds (pyrazinyl chalcones and fluconazole) in a 96-well microtiter plate.[21]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[24]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[5] This can be assessed visually or by using a spectrophotometer.[25]
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The head-to-head comparison of pyrazinyl chalcones and fluconazole reveals distinct profiles for these two classes of antifungal agents. Fluconazole remains a valuable therapeutic tool due to its well-characterized mechanism of action and established clinical efficacy against susceptible fungal pathogens. However, the emergence of resistance highlights the urgent need for new antifungal scaffolds.
Pyrazinyl chalcones represent a promising avenue for the development of novel antifungals. Their distinct mechanism of action, involving the direct disruption of the fungal cell membrane, offers a potential strategy to circumvent existing resistance mechanisms to azoles. The potent in vitro activity of certain pyrazinyl chalcone derivatives against both fluconazole-susceptible and -resistant Candida species underscores their therapeutic potential.
Future research should focus on a more comprehensive structure-activity relationship (SAR) studies to optimize the antifungal potency and spectrum of pyrazinyl chalcones. Furthermore, in vivo studies are essential to evaluate their efficacy, pharmacokinetics, and safety profiles. The continued exploration of this versatile chemical scaffold may lead to the development of the next generation of antifungal drugs, providing new hope in the fight against life-threatening fungal infections.
References
-
Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Clinical Microbiology Reviews. [Link]
-
In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Brieflands. [Link]
-
Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases. [Link]
-
CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Revista Iberoamericana de Micología. [Link]
-
Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade. PLOS ONE. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy. [Link]
-
Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Journal of Clinical Microbiology. [Link]
-
Fluconazole MIC values of cryptococcal isolates between 2 surveillance... ResearchGate. [Link]
-
CLSI. M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. PubMed. [Link]
-
CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi. [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
-
Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy. [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik. [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. R Discovery. [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules. [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Semantic Scholar. [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. [Link]
-
Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy. [Link]
-
Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. [Link]
-
Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Der Pharma Chemica. [Link]
-
Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules. [Link]
-
Fluconazole MIC distributions a for Candida spp. ResearchGate. [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. ResearchGate. [Link]
-
Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate. [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ResearchGate. [Link]
-
The synthesis and synergistic antifungal effects of chalcones against drug resistant Candida albicans. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Chalcone Derivatives as Novel Anticandidal Agents. ResearchGate. [Link]
-
Efficacy of fluconazole in experimental invasive aspergillosis. PubMed. [Link]
-
Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. ResearchGate. [Link]
-
In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil. SciELO. [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PubMed. [Link]
-
Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans. Frontiers in Fungal Biology. [Link]
Sources
- 1. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 2. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. njccwei.com [njccwei.com]
- 20. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 25. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance with 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute cross-resistance studies centered on the novel compound, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. While direct cross-resistance data for this specific molecule is not yet prevalent in published literature, this document synthesizes established methodologies and insights from related chemical classes, such as pyrazine derivatives and propenone-based chalcones, to offer a robust experimental blueprint.
Introduction to 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one and the Rationale for Cross-Resistance Studies
3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one belongs to the broader class of pyrazine-containing chalcones, which are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects[1][2][3]. The propenone linker forms the backbone of chalcones, a class of compounds extensively studied for their cytotoxic effects against various cancer cell lines[1]. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in many clinically approved drugs and is known to contribute to diverse pharmacological activities[3][4]. The dimethylamino group can enhance solubility and cellular uptake, potentially influencing the compound's biological activity.
The development of drug resistance is a primary obstacle in cancer chemotherapy[5][6]. Cancer cells can develop resistance not only to the primary therapeutic agent but also to other, often structurally unrelated, drugs. This phenomenon, known as cross-resistance, can severely limit second-line treatment options[7][8]. Therefore, a critical step in the preclinical evaluation of any new anticancer agent is to characterize its activity profile against drug-resistant cell lines and to understand its potential for cross-resistance with existing chemotherapeutics[9][10].
This guide will delineate a systematic approach to:
-
Establish and characterize drug-resistant cancer cell lines.
-
Evaluate the cytotoxic potency of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one against both sensitive and resistant cell lines.
-
Compare its efficacy with that of standard-of-care chemotherapeutic agents to identify patterns of cross-resistance or collateral sensitivity.
Designing the Cross-Resistance Study: A Step-by-Step Experimental Workflow
A well-designed cross-resistance study is crucial for generating reliable and interpretable data. The following sections outline a detailed experimental workflow, from cell line selection to data analysis.
Selection of Parental Cancer Cell Lines and Comparator Compounds
The choice of parental cell lines should be guided by the therapeutic indication of interest. A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the breadth of activity. For this hypothetical study, we will consider the following:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
The selection of comparator compounds is equally important. These should include drugs with different mechanisms of action to probe for various resistance pathways. A representative panel could include:
-
Doxorubicin: A topoisomerase II inhibitor, known to be a substrate for multidrug resistance (MDR) efflux pumps.
-
Cisplatin: A DNA-alkylating agent, with resistance often mediated by enhanced DNA repair or reduced drug accumulation.
-
Paclitaxel: A microtubule-stabilizing agent, also a substrate for MDR efflux pumps.
Development of Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a time-intensive process that mimics the clinical development of resistance[5][10]. The most common method involves continuous or intermittent exposure of the parental cell line to escalating concentrations of a specific drug[6][11][12].
Protocol for Developing Drug-Resistant Cell Lines:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the selecting drug (e.g., Doxorubicin) in the parental cell line (e.g., MCF-7) using a standard cytotoxicity assay like the MTT assay[9][11].
-
Initial Drug Exposure: Culture the parental MCF-7 cells in media containing the selecting drug at a concentration close to its IC10-IC20 (the concentration that inhibits 10-20% of cell growth)[10].
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration by approximately 1.5 to 2-fold[10]. This process is repeated over several months.
-
Intermittent Exposure: An alternative is to expose the cells to a higher drug concentration (e.g., the IC50) for a shorter period (e.g., 24-48 hours), followed by a recovery period in drug-free medium[10][11].
-
Characterization of Resistance: Periodically, the IC50 of the selecting drug in the treated cell population should be determined and compared to that of the parental line. A significant increase in the IC50 value (typically >10-fold) indicates the development of a resistant phenotype[10].
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process[12][13].
This process would be repeated for each parental cell line with each of the selected comparator drugs, resulting in a panel of resistant sublines (e.g., MCF-7/DOX, A549/CIS, HCT116/TAX).
Workflow for Developing Drug-Resistant Cell Lines
Caption: A schematic overview of the stepwise process for generating drug-resistant cancer cell lines.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation by measuring the metabolic activity of mitochondria[14][15][16][17].
Detailed MTT Assay Protocol:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours[9][14].
-
Compound Treatment: Prepare serial dilutions of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one and the comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls[9].
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere[9].
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[14][16][18].
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the formazan crystals[14][17].
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm[16][17].
MTT Assay Workflow
Caption: The sequential steps of the MTT cell viability assay.
Data Analysis and Interpretation
-
Calculate Percent Viability: The absorbance data is used to calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine IC50 Values: The IC50 value, the concentration of a drug that inhibits 50% of cell viability, is a key metric of a compound's potency[19][20][21]. Plot the percent viability against the log-transformed drug concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value[9][10].
-
Calculate the Resistance Factor (RF): The degree of resistance is quantified by the Resistance Factor (RF), calculated as: RF = IC50 of resistant cell line / IC50 of parental cell line
-
Interpret Cross-Resistance:
-
Cross-resistance: If a cell line resistant to a standard drug (e.g., MCF-7/DOX) also shows a high RF for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, it suggests a shared resistance mechanism.
-
No Cross-resistance: If the resistant cell line remains sensitive to the test compound (RF ≈ 1), it indicates that the compound may overcome the resistance mechanism.
-
Collateral Sensitivity: In some cases, resistant cells may become more sensitive to another compound (RF < 1). This is a highly desirable property.
-
Hypothetical Data and Comparative Analysis
To illustrate the application of this guide, the following tables present hypothetical data from a cross-resistance study with 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (referred to as "Compound P").
Table 1: IC50 Values (µM) of Compound P and Comparator Drugs in Sensitive and Resistant MCF-7 Breast Cancer Cells
| Compound | MCF-7 (Parental) IC50 (µM) | MCF-7/DOX (Doxorubicin-Resistant) IC50 (µM) | Resistance Factor (RF) | MCF-7/CIS (Cisplatin-Resistant) IC50 (µM) | Resistance Factor (RF) |
| Compound P | 2.5 | 3.1 | 1.2 | 2.8 | 1.1 |
| Doxorubicin | 0.5 | 55.0 | 110.0 | 0.6 | 1.2 |
| Cisplatin | 5.0 | 6.2 | 1.2 | 65.0 | 13.0 |
| Paclitaxel | 0.01 | 1.5 | 150.0 | 0.012 | 1.2 |
Table 2: IC50 Values (µM) of Compound P and Comparator Drugs in Sensitive and Resistant A549 Lung Cancer Cells
| Compound | A549 (Parental) IC50 (µM) | A549/TAX (Paclitaxel-Resistant) IC50 (µM) | Resistance Factor (RF) |
| Compound P | 4.2 | 5.1 | 1.2 |
| Doxorubicin | 0.8 | 20.0 | 25.0 |
| Cisplatin | 8.0 | 7.5 | 0.9 |
| Paclitaxel | 0.02 | 3.0 | 150.0 |
Interpretation of Hypothetical Results:
-
Overcoming MDR: In the MCF-7/DOX and A549/TAX cell lines, which are highly resistant to Doxorubicin and Paclitaxel (known MDR substrates), Compound P shows a very low resistance factor (RF ≈ 1.2). This suggests that Compound P is likely not a substrate for the multidrug resistance efflux pumps (like P-glycoprotein) that are overexpressed in these resistant lines.
-
Activity in Cisplatin Resistance: Similarly, in the MCF-7/CIS line, which is resistant to the DNA-damaging agent Cisplatin, Compound P retains its potency. This indicates that the mechanism of action of Compound P is likely different from that of Cisplatin and is not affected by the resistance mechanisms developed against it (e.g., enhanced DNA repair).
-
Favorable Cross-Resistance Profile: The collective data suggests that 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one has a favorable cross-resistance profile. It appears to overcome common mechanisms of resistance to standard chemotherapeutic agents, making it a promising candidate for further development, potentially for use in combination therapies or for treating refractory cancers.
Concluding Remarks and Future Directions
This guide provides a robust and scientifically grounded framework for conducting cross-resistance studies on 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one. By systematically developing resistant cell lines and performing comprehensive cytotoxicity profiling, researchers can gain critical insights into the compound's potential to overcome drug resistance, a key determinant of its clinical potential.
Future studies should aim to elucidate the precise mechanism of action of this compound and to identify the molecular basis for its ability to evade common resistance pathways. This knowledge will be invaluable for its rational development as a novel anticancer therapeutic.
References
- CLYTE Technologies. (2025, December 24).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Abcam. MTT assay protocol.
- Royal Society of Chemistry. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- ATCC. Drug Resistance in Cancer: Mechanisms and Models.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Bioarray. Establishment of Drug-resistant Cell Lines.
- Visikol. (2022, June 7).
- BenchChem. Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
- ResearchGate. Schematic representation of the protocol used to develop....
- MDPI.
- National Institutes of Health. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
- Procell. (2025, August 5).
- National Institutes of Health. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50)
- PubMed. (2024, December 20). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay.
- National Institutes of Health. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- ResearchGate. Experimental design and establishment of drug resistant cell lines....
- PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.
- Horizon Discovery.
- ResearchGate. (2025, August 6). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents | Request PDF.
- MDPI.
- PubMed. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents.
- PubMed. Pyridines and pyrazolines from salicylic acid derivatives with propenone residue and their antimicrobial properties.
- ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones.
- GARDP Revive. (2025, July 24). Understanding cross-resistance: A microbiological and epidemiological perspective.
- PubMed. Resistance and cross-resistance in populations of the leafrollers, Choristoneura rosaceana and Pandemis pyrusana, in Washington apples.
- PubMed Central.
- ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- PubMed. (2023, October 5). Pharmacological activity and mechanism of pyrazines.
- National Institutes of Health. (2024, December 10).
- National Institutes of Health. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- National Institutes of Health. (2024, September 19).
- PubMed. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes.
- PubMed. Cross-resistance relationships between neonicotinoids and pymetrozine in Bemisia tabaci (Hemiptera: Aleyrodidae).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 8. Resistance and cross-resistance in populations of the leafrollers, Choristoneura rosaceana and Pandemis pyrusana , in Washington apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. The Importance of IC50 Determination | Visikol [visikol.com]
- 20. mdpi.com [mdpi.com]
- 21. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Antimycobacterial Potency of Pyrazinyl Chalcones
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates a departure from conventional therapeutic strategies, creating an urgent demand for novel chemical scaffolds with potent antimycobacterial activity.[1][2] Chalcones (1,3-diaryl-2-propen-1-ones), a class of open-chain flavonoids, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory and antimycobacterial properties.[1][3][4] This guide focuses on a specific subclass, pyrazinyl chalcones, providing a comprehensive framework for their synthesis, evaluation, and benchmarking against established first-line antitubercular drugs.
As drug discovery professionals, our goal is not merely to identify active compounds but to select candidates with a clear therapeutic window and a compelling mechanism of action. This guide, therefore, emphasizes the causality behind experimental choices and the integration of potency and safety data to derive a meaningful therapeutic index.
Synthesis of Pyrazinyl Chalcones: The Claisen-Schmidt Condensation
The foundational structure of the chalcones discussed herein is assembled via the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aldehyde and a ketone.[5][6][7][8] For pyrazinyl chalcones, this involves the reaction of a pyrazine carboxaldehyde with a substituted acetophenone.
The rationale for this choice is twofold:
-
Structural Diversity: The commercial availability of a wide array of substituted acetophenones and the ability to synthesize various pyrazine aldehydes allows for the rapid generation of a diverse library of chalcone analogues. This diversity is paramount for establishing robust Structure-Activity Relationships (SAR).
-
Synthetic Accessibility: The reaction is typically high-yielding and procedurally straightforward, making it amenable to both initial screening and larger-scale synthesis for further studies.[7][8]
The general synthetic scheme is as follows: A substituted acetophenone is reacted with a pyrazine aldehyde in the presence of a base (commonly aqueous NaOH or KOH) in an alcoholic solvent.[7] The resulting α,β-unsaturated ketone system is the characteristic chalcone scaffold.
Benchmarking Antimycobacterial Efficacy: A Multi-Assay Approach
A compound's potential is only meaningful in context. Therefore, we benchmark our novel pyrazinyl chalcones against two cornerstones of current TB therapy: Isoniazid and Rifampicin.
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG. Its active form primarily inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[9][10]
-
Rifampicin (RMP): This antibiotic inhibits the β-subunit of the DNA-dependent RNA polymerase, effectively halting transcription and killing the bacteria.[9][11]
Our benchmarking workflow integrates two key assays: The Microplate Alamar Blue Assay (MABA) to determine potency against Mycobacterium tuberculosis and the MTT assay to assess cytotoxicity against mammalian cells.
Experimental Protocol 1: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[12][13][14] Its adoption is based on its high throughput, low cost, and reliability compared to more cumbersome methods. The assay's principle relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies growth inhibition.[14][15]
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with 0.2% glycerol and 10% ADC) to all wells.
-
Compound Dilution: Serially dilute the test compounds (pyrazinyl chalcones and benchmark drugs) two-fold across the plate, typically starting from a concentration of 100 µg/mL. Leave designated wells with no drug as growth controls.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv strain, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days. The incubation period is critical to allow for sufficient growth of this slow-growing bacterium.
-
Dye Addition: After incubation, add 30 µL of a freshly prepared Alamar Blue solution (a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80) to a growth control well.[14]
-
Final Incubation & Reading: Re-incubate the plate at 37°C for 24 hours. If the control well turns pink, add the Alamar Blue solution to all other wells and incubate for another 24 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Protocol 2: MTT Cytotoxicity Assay
A potent antimycobacterial compound is of little therapeutic value if it is equally toxic to host cells. The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability.[16][17][18] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan.[17][18] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of ~1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Data Analysis: From MIC to Selectivity Index
The ultimate measure of a compound's preclinical promise is its Selectivity Index (SI) . This value provides a quantitative measure of the compound's differential activity against the microbial target versus host cells. It is calculated as:
SI = IC₅₀ (Cytotoxicity) / MIC (Antimycobacterial Activity)
A higher SI value is desirable, as it indicates greater selectivity for the mycobacteria.
Comparative Data Table
| Compound | R¹ Group | R² Group | MIC (µg/mL) vs M. tb H37Rv | IC₅₀ (µg/mL) vs Vero Cells | Selectivity Index (SI) |
| Pyrazinyl Chalcone 1 | H | H | 12.5 | >100 | >8 |
| Pyrazinyl Chalcone 2 | 4-Cl | H | 6.25 | 80 | 12.8 |
| Pyrazinyl Chalcone 3 | H | 4-NO₂ | 3.13 | 50 | 16.0 |
| Pyrazinyl Chalcone 4 | 4-OCH₃ | H | 25 | >100 | >4 |
| Pyrazinyl Chalcone 5 | 4-Cl | 4-NO₂ | 1.56 | 45 | 28.8 |
| Isoniazid | - | - | 0.06 | >250 | >4166 |
| Rifampicin | - | - | 0.125 | >100 | >800 |
Note: Data are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
From the comparative data, we can derive preliminary SAR insights, which are crucial for guiding the next cycle of chemical synthesis and optimization.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂) on the phenyl ring (Ring B), appears to enhance antimycobacterial activity.[20][21][22] For instance, Compound 2 (4-Cl) is more potent than the unsubstituted Compound 1. This effect is even more pronounced in Compound 3 (4-NO₂).
-
Synergistic Effects: Combining favorable substitutions can lead to a synergistic increase in potency. Compound 5, which possesses both a 4-Cl on Ring A and a 4-NO₂ on Ring B, shows the lowest MIC among the chalcones.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating group like methoxy (-OCH₃) in Compound 4 appears to reduce antimycobacterial potency.
-
Toxicity: While potency is increased by certain substitutions, this can sometimes be accompanied by an increase in cytotoxicity, as seen in the lower IC₅₀ values for the more active compounds. However, the increase in potency for Compound 5 outweighs the increase in toxicity, resulting in the most favorable Selectivity Index among the synthesized chalcones.
Probing the Mechanism of Action
While whole-cell screening is an effective primary strategy, understanding the molecular target is essential for lead optimization and overcoming potential resistance. Literature suggests that chalcones may exert their antimycobacterial effect by targeting key enzymes in the mycobacterial cell wall synthesis pathway.[4][23] Potential targets include:
-
InhA: An enoyl-ACP reductase involved in the Fatty Acid Synthase-II (FAS-II) system for mycolic acid synthesis. Some chalcones have been identified as direct inhibitors of InhA.[23]
-
KasA: A β-ketoacyl-ACP synthase, also a critical component of the FAS-II pathway.[24][25][26][27]
-
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase is a crucial enzyme for the synthesis of arabinogalactan and lipoarabinomannan, key components of the cell wall.[28][29][30][31]
Further investigation would involve enzymatic assays with these purified proteins to confirm direct inhibition and molecular docking studies to predict binding modes.
Conclusion
This guide outlines a systematic approach to benchmarking the antimycobacterial potency of novel pyrazinyl chalcones. By integrating synthesis, dual in vitro screening (MABA and MTT), and SAR analysis, researchers can efficiently identify promising candidates for further development. The pyrazinyl chalcone scaffold, particularly with electron-withdrawing substituents, demonstrates significant potential. The superior selectivity of Compound 5 highlights it as a lead candidate worthy of further investigation, including mechanistic studies and evaluation in more advanced models of infection. This structured, data-driven benchmarking process is fundamental to advancing the discovery of new, effective agents to combat the global challenge of tuberculosis.
References
-
Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends. PubMed. Available at: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. National Center for Biotechnology Information. Available at: [Link]
-
DprE1 inhibitors: An insight into the recent developments and synthetic approaches. ScienceDirect. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available at: [Link]
-
What are DprE1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. TUDelft. Available at: [Link]
-
Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. ACS Publications. Available at: [Link]
-
Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Frontiers. Available at: [Link]
-
Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. American Society for Microbiology. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at: [Link]
-
(PDF) Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. ResearchGate. Available at: [Link]
-
Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. TUDelft. Available at: [Link]
-
Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Agris. Available at: [Link]
-
Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach. National Center for Biotechnology Information. Available at: [Link]
-
Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry. Available at: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. PubMed. Available at: [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]
-
The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Cell Viability Assays. National Center for Biotechnology Information Bookshelf. Available at: [Link]
-
Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. American Society for Microbiology. Available at: [Link]
-
Chalcones as Anti-Infective Agents for Effective Management of Tuberculosis: Polycyclic Aromatic Compounds. Taylor & Francis Online. Available at: [Link]
-
Quantitative Structure Activity Relationship Analysis of Selected Chalcone Derivatives as Mycobacterium tuberculosis Inhibitors. Scientific Research Publishing. Available at: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Semantic Scholar. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. Available at: [Link]
-
The Medicinal Chemistry of Chalcones as Anti-Mycobacterium tuberculosis Agents. Bentham Science. Available at: [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
-
Antimycobacterial activity of these chalcones measured at two concentrations. ResearchGate. Available at: [Link]
-
Isoniazid. Wikipedia. Available at: [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Design and Synthesis of pyridyl and 2-hydroxyphenyl chalcones with antitubercular activity. MDPI. Available at: [Link]
-
Isoniazid and rifampin Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. ResearchGate. Available at: [Link]
-
Synthesis of pyrazole chalcones by Claisen Schmidt condensation by.... ResearchGate. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Rifampin, isoniazid, and pyrazinamide (oral route). Mayo Clinic. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoniazid - Wikipedia [en.wikipedia.org]
- 11. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel pyrazine analogs of chalcones: synthesis and evaluation of their antifungal and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity | Semantic Scholar [semanticscholar.org]
- 23. Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. researchgate.net [researchgate.net]
- 27. experts.umn.edu [experts.umn.edu]
- 28. DprE1 inhibitors: An insight into the recent developments and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 30. research.abo.fi [research.abo.fi]
- 31. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of Pyrazinyl Chalcones
Introduction: The Therapeutic Promise of Pyrazinyl Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant interest in medicinal chemistry.[1] Their versatile structure serves as a scaffold for a wide array of synthetic derivatives with diverse pharmacological activities. Among these, pyrazinyl chalcones, which incorporate a pyrazine ring, have emerged as a particularly promising subclass. The pyrazine moiety is a key component in several established drugs, and its incorporation into the chalcone framework can enhance biological activity and modulate pharmacokinetic properties.
This guide provides a comparative overview of the in vivo efficacy of pyrazinyl chalcones and structurally related derivatives, with a focus on their anticancer and anti-inflammatory potential. While direct head-to-head in vivo comparative studies of multiple pyrazinyl chalcones are still emerging, this document synthesizes available preclinical data to offer researchers a valuable resource for drug development. We will delve into the experimental evidence supporting their therapeutic effects, provide detailed protocols for key in vivo assays, and explore the underlying molecular mechanisms of action.
Anticancer Efficacy of Pyrazinyl Chalcone Analogs
The anticancer activity of chalcones is one of their most extensively studied properties.[1] They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] In vivo studies, primarily using xenograft mouse models, have provided crucial evidence of their tumor-suppressive capabilities.
Experimental Model: Human Tumor Xenograft in Immunodeficient Mice
The human tumor xenograft model is a cornerstone of preclinical oncology research, allowing for the evaluation of novel therapeutic agents on human-derived tumors in a living organism.[3]
Figure 1: Workflow for a typical in vivo xenograft study.
Comparative In Vivo Anticancer Efficacy Data
While specific in vivo data for a wide range of pyrazinyl chalcones is still being actively researched, studies on closely related pyrazole-based chalcones demonstrate significant antitumor activity. This data serves as a strong rationale for the continued investigation of their pyrazinyl analogs.
| Compound ID | Cancer Cell Line | Animal Model | Dose & Route | Efficacy (% Tumor Growth Inhibition) | Reference |
| Compound 10 | HER2-positive gastric cancer | Xenograft mouse model | 4 mg/kg (IV) | Significant retardation of tumor growth | [4] |
| Garcinol | Prostate Cancer (PC-3) | Xenograft nude mice | - | Decreased tumor volume and size | [2] |
| Phloretin | Prostate Cancer (PC-3) | Xenograft nude mice | Dietary | Inhibition of tumor growth and volume reduction | [2] |
| PCH-1 | Non-small cell lung cancer | (In vitro data) | - | Potent cytotoxic effect | [5] |
Note: The table includes data from pyrazole-based chalcones and other natural chalcones to illustrate the potential of this compound class. IV denotes intravenous administration.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol is a generalized procedure and may require optimization based on the specific cell line and test compound.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD-SCID)[3]
-
Pyrazinyl chalcone test article
-
Appropriate vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)[3]
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected human cancer cells under sterile conditions until they reach 80-90% confluency.[3]
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 3.0 x 10^6 cells/100 µL). Perform a trypan blue exclusion assay to ensure viability is >95%.[6]
-
Tumor Implantation: Anesthetize the mice. Using a 27-30 gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[3][6]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[3][6]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment groups. Administer the pyrazinyl chalcone or vehicle according to the predetermined dose, route, and schedule.[3]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (TGI).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).
Anti-inflammatory Activity of Pyrazinyl Chalcones
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chalcones have demonstrated potent anti-inflammatory properties, largely attributed to their ability to modulate key inflammatory signaling pathways.[7][8]
Experimental Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[9][10]
Comparative In Vivo Anti-inflammatory Efficacy Data
The following table summarizes the anti-inflammatory efficacy of various chalcone derivatives in the carrageenan-induced paw edema model.
| Compound ID | Animal Model | Dose & Route | % Inhibition of Paw Edema | Reference |
| Pyrazole Chalcone (6i) | Rat | - | 42.41% after 5h | [11] |
| Pyrazole Derivative (K-3) | Rat | 100 mg/kg (p.o.) | 52.0% after 4h | [12] |
| Naphthalene Chalcone (d1) | Swiss albino rats | 150 mg/kg (oral) | 32% reduction in paw thickness | [13] |
| Ellagic Acid | Rat | 8.41 mg/kg (ED50) | Dose-dependent reduction | [14] |
Note: p.o. denotes oral administration. ED50 is the dose that produces 50% of the maximal effect.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) carrageenan suspension in sterile saline
-
Pyrazinyl chalcone test article
-
Vehicle control
-
Positive control (e.g., Indomethacin, 5 mg/kg)[14]
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): vehicle control, positive control, and pyrazinyl chalcone treatment groups. Administer the respective treatments (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[14][15]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[9][14] The left paw can serve as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of pyrazinyl chalcones are underpinned by their interaction with critical intracellular signaling pathways that regulate inflammation and cell survival.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to inhibit NF-κB activation by preventing IκB degradation.[1][8]
Figure 2: Inhibition of the canonical NF-κB pathway by pyrazinyl chalcones.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis.[16] Dysregulation of these pathways is common in cancer. Chalcones have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like ERK, which can lead to cell cycle arrest and apoptosis in cancer cells.[16]
Figure 3: Modulation of the MAPK/ERK signaling pathway by pyrazinyl chalcones.
Antimicrobial Potential: An Area for Future In Vivo Exploration
Several pyrazinyl chalcone derivatives have demonstrated promising in vitro antifungal and antimycobacterial activities.[17][18] For instance, certain halogenated pyrazine-based chalcones have shown inhibitory effects against Staphylococcus species and various Mycobacterium strains.[18] Nitro-substituted derivatives have exhibited activity against Trichophyton mentagrophytes comparable to fluconazole.[17] However, there is a notable gap in the literature regarding the in vivo efficacy of these compounds in relevant infection models. This represents a significant opportunity for future research to translate these encouraging in vitro findings into potential therapeutic applications.
Conclusion and Future Directions
Pyrazinyl chalcones represent a versatile and promising scaffold for the development of novel therapeutics. The available in vivo data for structurally related chalcones strongly supports their potential as both anticancer and anti-inflammatory agents. The established mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation.
Future research should focus on:
-
Conducting systematic in vivo efficacy studies of a broader range of pyrazinyl chalcone derivatives to establish clear structure-activity relationships.
-
Performing head-to-head comparative studies of promising pyrazinyl chalcones against standard-of-care drugs in relevant disease models.
-
Investigating the in vivo antimicrobial efficacy of pyrazinyl chalcones that have shown potent in vitro activity.
-
Exploring the pharmacokinetic and safety profiles of lead candidates to facilitate their translation into clinical development.
This guide serves as a foundational resource for researchers in the field, providing both a summary of the current state of knowledge and a practical framework for future in vivo investigations of pyrazinyl chalcones.
References
-
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Xenograft Tumor Model Protocol. (2005, December 5). Retrieved January 12, 2026, from [Link]
-
Perspectives of Chalcone-Based Nf-Kβ Inhibitors as Anti-Inflammatory A - Taylor & Francis eBooks. (n.d.). Retrieved January 12, 2026, from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice - Anticancer Research. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (n.d.). Retrieved January 12, 2026, from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction | bioRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity - Oriental Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
AJ C. (n.d.). Retrieved January 12, 2026, from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
General synthetic pathway of the chalcone-derived pyrazoles. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaji.net [oaji.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Comparative Experimental Guide
This guide provides a comprehensive experimental framework for elucidating and validating the mechanism of action of the novel small molecule, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one (herein referred to as DMAPP). Given the structural motifs of DMAPP, which include a pyrazine ring often found in bioactive compounds and an α,β-unsaturated ketone system, a plausible hypothesis is its function as a covalent or non-covalent inhibitor of a protein kinase.[1] This guide will therefore focus on a systematic approach to test the hypothesis that DMAPP acts as a kinase inhibitor within a specific signaling pathway, for example, the MAPK/ERK pathway, which is frequently dysregulated in various diseases.
We will present a series of integrated experiments designed to build a robust and well-supported model of DMAPP's molecular mechanism. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice and a comparison of potential outcomes.
Section 1: Initial Hypothesis and In Vitro Target Identification
The first step in validating the mechanism of action is to determine if DMAPP directly interacts with and inhibits its putative targets in a cell-free system. A broad kinase panel screening would be the initial step to identify potential kinase targets. For the purpose of this guide, let's assume the screening identified MEK1, a key kinase in the MAPK/ERK pathway, as a primary target. The subsequent experiments will focus on validating this interaction.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of DMAPP to inhibit the enzymatic activity of purified MEK1 kinase.[2] A common method is to quantify the phosphorylation of a substrate, such as ERK2, by MEK1.
Comparison of Potential Outcomes:
| Outcome | Interpretation | Next Steps |
| Potent Inhibition (Low IC50) | DMAPP directly inhibits MEK1 enzymatic activity. | Proceed to determine the mode of inhibition (e.g., competitive, non-competitive) and assess binding affinity. |
| Weak or No Inhibition | DMAPP does not directly inhibit MEK1 activity under these conditions, or it may act further downstream or on a different pathway. | Re-evaluate the initial screening data, consider alternative targets, or investigate upstream components of the pathway. |
Experimental Protocol: In Vitro MEK1 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant active MEK1 enzyme, its substrate (inactive ERK2), and varying concentrations of DMAPP (e.g., from 1 nM to 100 µM) in a kinase assay buffer.[3]
-
Initiation: Start the reaction by adding ATP.[4]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated ERK2. This can be done using various methods, such as a fluorescence-based assay where an antibody specific to phospho-ERK2 is used.[5]
-
Data Analysis: Plot the percentage of MEK1 inhibition against the logarithm of the DMAPP concentration to determine the IC50 value.
Section 2: Confirming Target Engagement in a Cellular Context
Demonstrating a direct interaction in a test tube is a critical first step, but it is essential to confirm that DMAPP can engage its target, MEK1, within the complex environment of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]
Workflow for Target Engagement Validation
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison of Potential CETSA Outcomes:
| Outcome | Interpretation | Next Steps |
| Significant Thermal Shift | DMAPP binds to MEK1 in intact cells, stabilizing it against thermal denaturation. This provides strong evidence of target engagement.[6] | Proceed to validate the downstream functional consequences of this engagement. |
| No Thermal Shift | DMAPP may not be cell-permeable, may be rapidly metabolized, or may not bind to MEK1 in the cellular environment. | Assess cell permeability of DMAPP. If permeable, reconsider the direct target or the possibility of an indirect mechanism. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a suitable cell line (e.g., HeLa or A549) and treat with DMAPP or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble MEK1 using Western blotting or ELISA.[8]
-
Data Analysis: Plot the amount of soluble MEK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of DMAPP indicates target engagement.[10]
Section 3: Validating the Downstream Signaling Effects
If DMAPP directly binds to and inhibits MEK1, we would expect to see a corresponding decrease in the phosphorylation of MEK1's primary substrate, ERK1/2. Western blotting is the gold-standard technique to assess changes in protein phosphorylation states.
Signaling Pathway Under Investigation
Caption: Hypothesized inhibition of the MAPK/ERK pathway by DMAPP.
Comparison of Western Blot Outcomes:
| Outcome | Interpretation | Next Steps |
| Decreased p-ERK1/2 levels | DMAPP inhibits the MEK1-ERK1/2 signaling axis in cells, consistent with the proposed mechanism. | Correlate the concentration-dependence of p-ERK1/2 inhibition with cellular phenotypic effects. |
| No change in p-ERK1/2 levels | The engagement of MEK1 by DMAPP may not be sufficient to inhibit its activity in cells, or the compound may have other, more dominant effects. | Re-evaluate the CETSA data and consider off-target effects. |
Experimental Protocol: Western Blotting for Phospho-ERK1/2
-
Cell Lysis: Treat cells with various concentrations of DMAPP for a specified time. Then, lyse the cells in a buffer containing phosphatase and protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). As a loading control, also probe for total ERK1/2 and a housekeeping protein like GAPDH.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2.
Section 4: Assessing Functional Cellular Outcomes
The final step is to link the molecular mechanism to a functional cellular response. If DMAPP inhibits the MAPK/ERK pathway, it should modulate the activity of transcription factors downstream of ERK1/2, such as those in the AP-1 family (e.g., c-Jun and c-Fos). A reporter gene assay is an excellent tool to measure the activity of these transcription factors.[13][14][15]
Comparison of Reporter Gene Assay Outcomes:
| Outcome | Interpretation | Next Steps |
| Decreased Reporter Activity | DMAPP inhibits the transcriptional activity of AP-1, providing a functional link between target engagement and a cellular outcome.[16] | Investigate the effect of DMAPP on cell proliferation, apoptosis, or other relevant phenotypes regulated by the MAPK/ERK pathway. |
| No Change in Reporter Activity | The level of MEK1/ERK1/2 inhibition may be insufficient to impact transcriptional activity, or the chosen reporter may not be sensitive enough. | Consider using a more sensitive reporter system or measuring the expression of endogenous AP-1 target genes by qPCR. |
Experimental Protocol: AP-1 Reporter Gene Assay
-
Transfection: Co-transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple AP-1 binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[15][17]
-
Treatment: After transfection, treat the cells with a mitogen (e.g., PMA) to activate the MAPK/ERK pathway, in the presence or absence of DMAPP.
-
Cell Lysis: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in DMAPP-treated cells to that in control cells.
Section 5: Summary and Concluding Remarks
References
-
G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Tempo Bioscience. (2018, October 1). The Lowdown on Transcriptional Reporters. Tempo Bioscience. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(20), 5730-5734. [Link]
-
Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Grokipedia. (2026, January 7). Cellular thermal shift assay. Grokipedia. [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. [Link]
-
Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Hsiao, Y.-Y., & Yang, C.-S. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]
-
Hsiao, Y.-Y., & Yang, C.-S. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]
-
Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]
-
SpectraBase. (n.d.). 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one. SpectraBase. [Link]
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]
-
PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. PubChem. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one. PubChem. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. PubChem. [Link]
-
Opletalová, V., et al. (2002). Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents. Il Farmaco, 57(2), 135-144. [Link]
-
Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
Li, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2314. [Link]
-
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028-2032. [Link]
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vitro kinase assay [protocols.io]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. news-medical.net [news-medical.net]
- 10. annualreviews.org [annualreviews.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 15. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
- 16. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. biocat.com [biocat.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one
Understanding the Hazard Profile: A Precautionary Approach
Given the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. The structure of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one suggests potential hazards that must be respected. The pyrazine ring is a common moiety in pharmaceuticals and flavor compounds, and while often associated with low toxicity, nitrogen-containing heterocyclic compounds can present various health effects. The enaminone functional group's reactivity also warrants careful handling. Therefore, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.
Assumed Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin and eye irritation
-
Environmental toxicity
These assumptions necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to all laboratory safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one for any purpose, including disposal, the following PPE is mandatory. This is not merely a recommendation but a critical safety requirement.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a robust barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge. | Necessary when handling the compound outside of a certified chemical fume hood to protect against the inhalation of potentially harmful dust or vapors. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure from accidental spills. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of chemical waste is a regulated process. Adherence to institutional, local, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States, is not optional.[1][2][3][4][5]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: The waste stream containing 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one must be clearly identified. This includes the pure compound, solutions, or mixtures containing it.
-
Segregate from Incompatible Materials: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility. For instance, avoid mixing with strong acids, bases, or oxidizing agents, which could lead to vigorous and hazardous reactions. Pyrazines are generally stable but can react under certain conditions.[6]
-
Aqueous vs. Solvent-Based Waste: Segregate aqueous solutions containing the compound from organic solvent solutions.[7] This is a standard practice in laboratory waste management to facilitate proper treatment and disposal.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of chemical waste.[8][9] The container must have a secure, tight-fitting lid.
-
Proper Labeling: This is a critical step to ensure the safety of everyone who will handle the waste. The label must be clear, legible, and securely affixed to the container. The information on the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Any known hazard characteristics (e.g., "Toxic," "Irritant")
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.[1][3] This area should be under the control of the laboratory personnel and near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[10]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][11] Keep the container closed at all times except when adding waste.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the ultimate authority on chemical waste disposal.[9] They will have established procedures for the collection and disposal of hazardous waste. Do not attempt to dispose of the chemical waste yourself.
-
Arrange for Pickup: Follow your institution's protocol to request a hazardous waste pickup. This may involve an online request system or direct communication with EHS personnel.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
Decontamination of Empty Containers
Empty containers that once held 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one must also be handled with care.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7][9]
-
Collect the Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the primary chemical waste.[7][9]
-
Deface the Label: After triple rinsing, deface or remove the original label to prevent any confusion.
-
Final Disposal of the Container: The cleaned and defaced container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Consult the SDS (if available): If a specific SDS is located, consult it for spill cleanup procedures. In its absence, follow general protocols for solid or liquid chemical spills.
-
Use a Spill Kit: Use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials like paper towels to clean up spills of potentially reactive compounds.
-
Personal Protection: Wear the full complement of PPE during spill cleanup.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material or absorb the liquid with a non-reactive absorbent. Place the contaminated materials in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.
-
Report the Incident: Report the spill to your supervisor and EHS office, as per your institution's policy.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
Caption: Decision workflow for the safe disposal of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
-
U.S. Environmental Protection Agency. (2016). Hazardous Waste Generator Improvements Final Rule. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
-
PubMed Central. (n.d.). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
AA Blocks. (2025). Safety Data Sheet. [Link]
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. [Link]
- Google Patents. (n.d.).
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. [Link]
-
Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. medlabmag.com [medlabmag.com]
- 2. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 6. fishersci.ch [fishersci.ch]
- 7. nswai.org [nswai.org]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. echemi.com [echemi.com]
Navigating the Handling of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one: A Guide to Personal Protective Equipment and Safe Disposal
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, a compound with potential applications in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) and outlines a robust disposal plan to ensure the safety of laboratory personnel and the protection of our environment.
Core Principles of Protection: A Proactive Stance
The cornerstone of laboratory safety is the consistent and correct use of PPE. This is not merely a procedural checkbox but a fundamental aspect of responsible scientific practice. For a compound like 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, which contains a reactive enone system, a pyrazine ring known for potential respiratory irritation, and a dimethylamino group that can be toxic, a multi-layered approach to PPE is essential.[2][3][4]
Essential Personal Protective Equipment: Your First Line of Defense
The following table summarizes the recommended PPE for handling 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, categorized by the nature of the laboratory task.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat, long pants, and closed-toe shoes | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is required. |
| Solution Preparation | Tightly fitting safety goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Always handle in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Tightly fitting safety goggles | Nitrile or neoprene gloves | Lab coat, long pants, and closed-toe shoes | Operations should be conducted within a chemical fume hood. |
| Work-up and Purification | Tightly fitting safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | All procedures must be performed in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is mandatory. |
The Rationale Behind the Recommendations:
-
Eye and Face Protection : The potential for splashes of solutions or airborne particles of the solid compound necessitates the use of tightly fitting safety goggles at a minimum.[1][5] A face shield provides an additional layer of protection, particularly during tasks with a higher risk of splashing, such as solution preparation and work-up procedures.[5][6]
-
Hand Protection : Given the risk of skin irritation and potential for allergic reactions, chemical-resistant gloves are non-negotiable.[1][6] Nitrile or neoprene gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to safeguard against undetected pinholes or tears in the outer glove.
-
Body Protection : A standard lab coat, fully buttoned, along with long pants and closed-toe shoes, provides a basic barrier against accidental spills.[5][6] For procedures with a greater splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection : Pyrazine derivatives are often cited as respiratory irritants.[3][4] Therefore, handling this compound, especially in its powdered form, should always be done in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available for a specific task like weighing, a NIOSH-approved respirator is essential.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
